AB-MECA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H21N7O4 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13-,14+,18-/m1/s1 |
Clave InChI |
LDYMCRRFCMRFKB-ZUMXRPEOSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
SMILES canónico |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
Sinónimos |
AB-MECA N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide |
Origen del producto |
United States |
Foundational & Exploratory
Introduction to AB-MECA and the A3 Adenosine Receptor
An In-Depth Technical Guide on the Role of AB-MECA in Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (this compound), a selective agonist of the A3 adenosine (B11128) receptor (A3AR), in the modulation of inflammatory pathways. This document details the molecular mechanisms, key signaling cascades, and quantitative data associated with the anti-inflammatory effects of this compound, offering valuable insights for research and therapeutic development.
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor.[1][2] The A3AR is expressed at low levels in normal tissues but is found to be highly expressed in inflammatory and cancer cells.[3] This differential expression makes the A3AR an attractive therapeutic target for inflammatory diseases and various cancers.[3][4] Activation of A3AR by agonists like this compound has been shown to initiate a cascade of intracellular events that collectively contribute to the resolution of inflammation. This guide will explore the intricate signaling pathways modulated by this compound.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through its activation of the A3AR. This receptor is coupled to inhibitory G proteins (Gi), which, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] The downstream signaling from this initial event is multifaceted, involving the modulation of several key inflammatory pathways, including the NF-κB, PI3K/Akt, and MAPK signaling cascades.
Key Signaling Pathways Modulated by this compound
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] this compound and its analogs have been demonstrated to suppress the activation of the NF-κB pathway.[7][8] The mechanism involves preventing the degradation of the inhibitory protein IκBα. In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, which releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate transcription.[9] By inhibiting this process, this compound effectively halts the production of a wide array of inflammatory mediators.
Modulation of the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of inflammation and cell survival. Studies have shown that analogs of this compound can inhibit the lipopolysaccharide (LPS)-induced activation of the PI3K/Akt pathway.[7] This inhibition is significant as the PI3K/Akt pathway is known to contribute to the activation of NF-κB. Therefore, by targeting the PI3K/Akt pathway, this compound exerts a multi-level control over the inflammatory response.
Regulation of MAPK Pathways
Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including inflammation.[10][11] The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] A3AR activation is known to regulate MAPK pathways, which in turn can modulate the expression of inflammatory genes.[3] The specific effects of this compound on each MAPK family can be cell-type and context-dependent, but the overall impact is a dampening of the inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, highlighting their affinity and potency.
| Compound | Receptor/Assay | Cell Line | Value | Reference |
| This compound | Human A3AR Binding (Ki) | CHO cells | 430.5 nM | [1][2] |
| This compound | Inhibition of LPS-induced TNF-α (pD2) | Primary human lung macrophages | 6.9 | [1] |
| [¹²⁵I]I-AB-MECA | Rat A1AR Binding (Kd) | COS-7 cells | 3.42 nM | [1] |
| [¹²⁵I]I-AB-MECA | Rat A3AR Binding (Kd) | CHO cells | 1.48 nM | [1] |
| [¹²⁵I]I-AB-MECA | Canine A2aAR Binding (Kd) | COS-7 cells | 25.1 nM | [1] |
| Related Compound | Receptor | Ki Value | Reference |
| IB-MECA | A3 | 1.1 nM | |
| A1 | 12.6 nM | ||
| A2A | 56 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Activity in Macrophages
This protocol describes how to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.
Methodology:
-
Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-only control.
In Vivo Anti-inflammatory Activity in a Mouse Endotoxemia Model
This protocol outlines an in vivo experiment to evaluate the protective effects of this compound in a mouse model of sepsis.[7]
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard conditions with free access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Grouping: Mice are randomly assigned to groups (n=8-10 per group):
-
Vehicle control (e.g., saline)
-
This compound treatment
-
LPS + Vehicle
-
LPS + this compound
-
-
Treatment: this compound (e.g., 100 µg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the LPS challenge.
-
Induction of Endotoxemia: Mice are injected i.p. with a lethal dose of LPS (e.g., 15 mg/kg).
-
Survival Monitoring: The survival of the mice is monitored every 6 hours for a period of 72 hours.
-
Cytokine Analysis: In a separate cohort of animals, mice are sacrificed at a specific time point (e.g., 2 hours post-LPS injection). Blood is collected via cardiac puncture, and serum is prepared. Lung tissues may also be harvested and homogenized.[7] Serum and tissue levels of inflammatory cytokines (TNF-α, IL-1β) are measured by ELISA.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Cytokine levels between groups are compared using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Conclusion
This compound demonstrates significant anti-inflammatory properties through its selective agonism of the A3 adenosine receptor. Its ability to modulate key inflammatory signaling pathways, including NF-κB, PI3K/Akt, and MAPKs, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data and experimental models discussed in this guide provide a solid foundation for further research and development of A3AR agonists as a novel class of anti-inflammatory drugs. The differential expression of A3AR in inflamed tissues presents a promising avenue for targeted therapy with an improved safety profile.
References
- 1. This compound - Biochemicals - CAT N°: 28415 [bertin-bioreagent.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine Receptors [sigmaaldrich.com]
- 5. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis | springermedizin.de [springermedizin.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MAPK signaling pathway | Abcam [abcam.com]
- 11. cusabio.com [cusabio.com]
An In-depth Technical Guide to the AB-MECA Signaling Cascade in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the signaling cascade initiated by N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine (AB-MECA) in neuronal cells. This compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor (GPCR) implicated in various physiological and pathophysiological processes within the central nervous system, including neuroprotection and inflammation.[1][2] This guide details the core signaling pathways, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this compound's mechanism of action.
Core Mechanism: A3 Adenosine Receptor (A3AR) Activation
This compound exerts its effects by binding to and activating the A3AR.[2] The A3AR is a member of the P1 family of purinergic receptors and preferentially couples to the Gi/o family of heterotrimeric G-proteins.[1] This interaction is the primary event that triggers the downstream intracellular signaling cascades.
Quantitative Data: Binding Affinity of this compound
The selectivity of this compound for the A3AR over other adenosine receptor subtypes is a critical aspect of its utility as a research tool. The following table summarizes its binding affinities (Ki values).
| Receptor Subtype | Ki Value (nM) | Selectivity vs. A1 | Selectivity vs. A2A |
| A3 | 1.1[2] | - | - |
| A1 | 54[2] | 49-fold lower | - |
| A2A | 56[2] | - | 51-fold lower |
Primary Signaling Pathway: The Canonical Gi Cascade
Upon activation by this compound, the A3AR facilitates the dissociation of the Gi protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP.[1] A decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinases, most notably Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.[1][3]
Key Downstream Pro-Survival Signaling Cascades
Beyond the canonical cAMP pathway, A3AR activation in neuronal cells engages other critical signaling networks, notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central to mediating the neuroprotective effects associated with this compound.
Activation of the A3AR can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a crucial mediator of cell survival and proliferation.[4][5] This activation is often mediated by the Gβγ subunits released from the heterotrimeric G-protein. Akt, a serine/threonine kinase, phosphorylates a wide array of substrates that promote cell survival by inhibiting apoptotic machinery and regulating gene expression.[6][7] In some contexts, this pathway involves the downstream activation of the mammalian Target of Rapamycin (mTOR).[8][9]
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also modulated by A3AR activation.[4] This pathway plays a significant role in neuronal plasticity, differentiation, and survival.[10] The effect of this compound on ERK phosphorylation can be context-dependent. While many studies report activation of pro-survival signaling, including the MEK1/2-ERK1/2 pathway[4], some evidence suggests that in specific pathological conditions like chronic cerebral ischemia, A3AR stimulation can reduce ERK phosphorylation, which may contribute to its therapeutic effect.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of the neuroprotective effects of melatonin in an in vitro experimental model of age-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAB Receptor-Mediated PI3K/Akt Signaling Pathway Alleviates Oxidative Stress and Neuronal Cell Injury in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events [ouci.dntb.gov.ua]
- 10. NCAM stimulates the Ras-MAPK pathway and CREB phosphorylation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Effects of AB-MECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has garnered significant interest within the scientific community for its diverse pharmacological effects. A3AR is a G-protein coupled receptor that is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells. This differential expression profile makes A3AR an attractive therapeutic target. Activation of A3AR by agonists like this compound initiates a cascade of downstream signaling events that modulate key cellular processes, including inflammation, cell proliferation, and apoptosis. This technical guide provides an in-depth exploration of the downstream effects of this compound, focusing on its impact on critical signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathways Modulated by this compound
The activation of A3AR by this compound primarily triggers signaling through Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initial event orchestrates a series of downstream effects, most notably impacting the Wnt/β-catenin and NF-κB signaling pathways.
The Wnt/β-catenin Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. This compound has been shown to negatively regulate the canonical Wnt/β-catenin pathway. Upon A3AR activation, the reduction in cAMP and subsequent decrease in Protein Kinase A (PKA) activity leads to the stabilization and activation of Glycogen Synthase Kinase-3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[1]
Caption: this compound mediated inhibition of the Wnt/β-catenin signaling pathway.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. In many pathological conditions, including cancer and inflammatory diseases, the NF-κB pathway is constitutively active. This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade. The activation of A3AR by this compound leads to the inhibition of IκB kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.
Caption: this compound mediated inhibition of the NF-κB signaling pathway.
Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound and related A3AR agonists from various experimental studies.
Table 1: Receptor Binding Affinity and Potency of A3AR Agonists
| Compound | Receptor | Cell Line | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) |
| This compound | Human A3AR | CHO | 430.5 | cAMP inhibition | ~10-100 |
| IB-MECA | Human A3AR | CHO | 1.4 | cAMP inhibition | ~1 |
| 2-Cl-IB-MECA | Human A3AR | HEK293 | 0.33 | β-arrestin recruitment | 29.5 |
Table 2: Anti-proliferative and Pro-apoptotic Effects of A3AR Agonists
| Compound | Cell Line | Effect | Concentration | Assay |
| IB-MECA | MCF-7 (Breast Cancer) | Growth Inhibition | 10 µM | MTT Assay |
| IB-MECA | Melanoma Cells | Growth Inhibition | 1-10 µM | Cell Counting |
| 2-Cl-IB-MECA | JoPaca-1 (Pancreatic Cancer) | Decreased Proliferation | 10 µM | WST-1 Assay |
| 2-Cl-IB-MECA | Hep-3B (Hepatocellular Carcinoma) | Decreased Proliferation | 10 µM | WST-1 Assay |
Table 3: Inhibition of Pro-inflammatory Cytokines by A3AR Agonists
| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 (nM) | Assay |
| This compound | Human Lung Macrophages | LPS | TNF-α | ~100 | ELISA |
| IB-MECA | Synoviocytes | IL-1β | IL-6, IL-8 | ~10-50 | ELISA |
| 2-Cl-IB-MECA | Microglia | LPS | TNF-α, IL-1β | ~50 | ELISA |
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines, such as MCF-7.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin pathway following this compound treatment.
Materials:
-
Cancer cell line (e.g., melanoma cells)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Protocol 3: TNF-α ELISA
This protocol describes the quantification of TNF-α released from macrophages in response to LPS stimulation and the inhibitory effect of this compound.
Materials:
-
Human lung macrophages or a macrophage-like cell line (e.g., THP-1)
-
RPMI-1640 medium
-
LPS (Lipopolysaccharide)
-
This compound
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Determine the percentage of TNF-α inhibition by this compound.
Conclusion
This compound and other A3AR agonists represent a promising class of therapeutic agents with significant potential in the treatment of cancer and inflammatory diseases. Their mechanism of action, centered on the modulation of the Wnt/β-catenin and NF-κB signaling pathways, provides a strong rationale for their clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the downstream effects of this compound and harness its therapeutic potential. Further research is warranted to fully elucidate the intricate signaling networks regulated by A3AR activation and to translate these preclinical findings into effective clinical therapies.
References
An In-depth Technical Guide on the Impact of AB-MECA on Tumor Necrosis Factor-Alpha (TNF-α) Production
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a detailed examination of N6-(4-methoxybenzyl)adenosine-5'-N-methyluronamide (AB-MECA), a selective adenosine (B11128) A3 receptor (A3AR) agonist, and its modulatory effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).
Introduction: this compound and the Adenosine A3 Receptor
Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in response to metabolic stress and inflammation.[1][2] It exerts its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is a Gi-protein-coupled receptor that, upon activation, typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] A3AR is overexpressed in various inflammatory and cancerous tissues, making it a significant therapeutic target.[3]
This compound is a potent and selective agonist for the A3AR. Its ability to modulate inflammatory pathways has made it a subject of interest, particularly concerning its impact on key cytokines like TNF-α. TNF-α is a master regulator of inflammation, implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and inflammatory bowel disease.[4] This guide details the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on TNF-α production.
Core Mechanism: A3AR-Mediated Inhibition of TNF-α
The primary mechanism by which this compound and other A3AR agonists regulate TNF-α is through the inhibition of its production in immune cells, such as macrophages and monocytes.[5][6] This effect is predominantly pre-translational, involving a marked decrease in TNF-α mRNA levels upon A3AR stimulation.[6]
Signaling Pathways
Activation of A3AR by agonists like this compound interrupts the signal transduction pathways initiated by inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[5] The key signaling cascade implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.
-
LPS-Induced Activation: LPS, a potent inflammatory agent, typically induces the expression of the TNF-α gene by activating the NF-κB transcription factor.[5]
-
A3AR Intervention: A3AR activation interferes with this process. Studies have shown that pretreatment with A3AR agonists attenuates the nuclear translocation of the NF-κB p65 subunit, inhibits the degradation of its inhibitor IκB-α, and reduces the level of phosphorylated-IκB-α.[2] This effectively blocks the NF-κB signaling required for TNF-α gene transcription.
-
AP-1 Transcription Complex: In addition to NF-κB, evidence suggests that A3AR stimulation can alter the composition of the AP-1 transcription complex, another key regulator of gene expression, without affecting cAMP or protein kinase A.[6]
While the predominant effect of A3AR activation is inhibitory, it is noteworthy that one study using the A3AR agonist Cl-IB-MECA reported an enhancement of LPS-induced TNF-α release in peritoneal macrophages, also in an NF-κB-dependent manner.[7][8] This suggests that the regulatory role of A3AR on TNF-α may be complex and potentially dependent on the specific cellular context, agonist used, or experimental conditions.
Caption: A3AR activation by this compound inhibits the LPS-induced NF-κB pathway, reducing TNF-α transcription.
Quantitative Data Presentation
The efficacy of A3AR agonists in inhibiting TNF-α production has been quantified in several studies. The data below summarizes key findings for this compound and other relevant agonists.
| Compound | Receptor Target | Cell Type | Inhibitory Metric | Value | Reference |
| This compound | Adenosine A3 | Human Lung Macrophages | pD2 | 6.9 | |
| I-ABA | Adenosine A1/A3 | Human U937 Macrophages | % Inhibition of TNF-α | 79 ± 5% | [6] |
| 2-Cl-IB-MECA | Adenosine A3 | Human HT-29 Colonic Cells | Effect | Concentration-dependent inhibition of TNF-α-induced IL-8 and IL-1β | [1] |
-
pD2: The negative logarithm of the EC50 value. A higher pD2 indicates greater potency.
-
I-ABA: N6-(4-amino-3-iodobenzyl)adenosine.
-
2-Cl-IB-MECA: 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide.
Experimental Protocols
This section outlines a generalized protocol for investigating the effect of this compound on LPS-induced TNF-α production in a macrophage cell line, based on common methodologies.
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line J774.1 or human macrophage cell line U937 are commonly used.[5][6]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
TNF-α Induction and this compound Treatment
-
Cell Plating: Seed macrophages in 96-well or 24-well plates at a density of approximately 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 30-60 minutes.
-
Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10-100 ng/mL to induce TNF-α production.[9] Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).
-
Incubation: Incubate the plates for 4-6 hours at 37°C. The peak of TNF-α production typically occurs within this timeframe.[10]
Quantification of TNF-α by ELISA
-
Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants. Samples can be used immediately or stored at -20°C or below.[11]
-
ELISA Procedure: Use a commercially available TNF-α ELISA kit (e.g., from Abcam or R&D Systems) and follow the manufacturer's protocol.[12][13] A general workflow is as follows:
-
Coating: Wells are pre-coated with a capture antibody specific for TNF-α.
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate to allow TNF-α to bind to the capture antibody.
-
Washing: Wash wells to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for TNF-α and incubate.
-
Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop color. The intensity is proportional to the amount of TNF-α.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known concentrations of the TNF-α standards. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Caption: Workflow for assessing this compound's impact on LPS-induced TNF-α production in macrophages.
Conclusion
This compound, as a selective adenosine A3 receptor agonist, demonstrates a significant and potent inhibitory effect on TNF-α production in various immune and epithelial cell types. The primary mechanism involves the suppression of the NF-κB signaling pathway at a pre-translational level, thereby reducing TNF-α gene expression. This anti-inflammatory action underscores the therapeutic potential of A3AR agonists like this compound in managing diseases characterized by excessive TNF-α activity. The provided protocols and quantitative data serve as a foundational guide for researchers aiming to further investigate and harness this pharmacological interaction.
References
- 1. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of adenosine A3 receptors on macrophages inhibits tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of TNF-alpha expression by adenosine: role of A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mast cell tumor necrosis factor α production is regulated by MEK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid production of TNF-alpha following TCR engagement of naive CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. content.abcam.com [content.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
AB-MECA: A Technical Guide to its Function in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Adenosine (B11128), an endogenous nucleoside released during cellular stress and inflammation, has been implicated in the pathophysiology of asthma. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₃ adenosine receptor (A₃AR) has emerged as a compelling, albeit complex, therapeutic target. AB-MECA (N⁶-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective A₃AR agonist widely utilized as a chemical probe to elucidate the role of this receptor in various physiological and pathological processes, including asthma. This technical guide provides an in-depth overview of this compound's function in preclinical asthma models, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to evaluate its effects.
Introduction to this compound and the A₃ Adenosine Receptor
This compound is a synthetic adenosine analog with high affinity and selectivity for the A₃ adenosine receptor.[1] The A₃AR is expressed on various cells implicated in asthma pathogenesis, including mast cells, eosinophils, and airway epithelial cells.[2][3] The role of A₃AR in asthma is multifaceted and at times paradoxical; its activation has been associated with both pro- and anti-inflammatory effects depending on the specific model and experimental conditions.[3][4] For instance, A₃AR activation on mast cells can trigger degranulation and contribute to bronchoconstriction, while in other contexts, it may exert anti-inflammatory effects.[4][5] This complexity underscores the importance of using selective agonists like this compound to carefully dissect the receptor's function in well-defined asthma models.
Signaling Pathways of the A₃ Adenosine Receptor
This compound exerts its effects by binding to and activating the A₃AR, which primarily couples to inhibitory G proteins (Gᵢ) and Gq proteins.[6][7] Activation of these pathways triggers a cascade of intracellular events that modulate cellular function.
-
Gᵢ-Protein Coupled Pathway : The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]
-
Gq-Protein Coupled Pathway : A₃AR activation can also stimulate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][9]
-
MAPK/ERK Pathway : Downstream of G protein activation, A₃AR signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK), influencing gene expression and cell proliferation.[6][10]
Below is a diagram illustrating the primary signaling cascades initiated by A₃AR activation.
Function of this compound in Asthma Models
While comprehensive quantitative data on the therapeutic effects of this compound (i.e., reducing inflammation and AHR) in standard murine asthma models is limited in publicly available literature, its utility has been demonstrated in probing the pro-inflammatory potential of adenosine. Studies using adenosine analogs and A₃AR-deficient mice have shown that A₃AR activation, particularly on mast cells, can induce AHR, a key feature of asthma.[5]
Data Presentation: Effects of Adenosine Receptor Agonism on Airway Hyperresponsiveness
The following table summarizes representative quantitative data from a study investigating the effect of the adenosine analog NECA on airway mechanics in mice, demonstrating the role of the A₃AR in inducing AHR.[5]
| Parameter | Treatment Group | Methacholine (B1211447) Dose (mg/mL) | Peak Response (% of Baseline) | P-value (vs. Vehicle) |
| Lung Resistance (Rₗ) | Vehicle (n=11) | 80 | ~175% | P < 0.01 |
| NECA (3 mg/mL; n=13) | 80 | ~450% | ||
| Airway Resistance (Rₐₙ) | Vehicle (n=11) | 80 | ~185% | P < 0.05 |
| NECA (3 mg/mL; n=13) | 80 | ~310% |
Table 1: Effect of the adenosine agonist NECA on methacholine-induced airway hyperresponsiveness in C57BL/6 mice. Data are adapted from a study where AHR was shown to be abolished in A₃AR-deficient mice, implicating this receptor in the observed effect.[5]
Effects on Airway Inflammation and Remodeling
-
Airway Inflammation : A₃AR signaling is implicated in the migration of eosinophils into the airways.[2] Studies with A₃AR antagonists or in A₃AR knockout mice have shown a reduction in airway eosinophilia in adenosine-dependent inflammation models.[2] Conversely, in some models of pulmonary inflammation, A₃AR deficiency leads to an exacerbated inflammatory response, suggesting an anti-inflammatory role.[3] This highlights the context-dependent function of the receptor.
-
Mucus Production : The A₃AR is expressed in mucus-producing goblet cells and its activation is necessary for agonist-induced mucin secretion in allergen-sensitized mice.[11] However, A₃AR activation alone does not appear sufficient to induce goblet cell metaplasia.[11]
-
Airway Remodeling : Chronic inflammation in asthma leads to structural changes known as airway remodeling, including smooth muscle hypertrophy and subepithelial fibrosis. The A₃AR is considered an important regulator of these processes, although its precise role remains an area of active investigation.[3]
Experimental Protocols
Standardized animal models are crucial for investigating the effects of compounds like this compound. The Ovalbumin (OVA) and House Dust Mite (HDM) models are most commonly used to induce an allergic asthma phenotype in mice.[12][13]
General Experimental Workflow
The diagram below outlines a typical workflow for an OVA-induced asthma model study.
Ovalbumin (OVA)-Induced Asthma Model Protocol
This model mimics the key features of human allergic asthma, including eosinophilic airway inflammation and AHR.[14]
-
Animals : BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Sensitization :
-
On Day 0 and Day 14, mice receive an intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in 1-2 mg of aluminum hydroxide (B78521) (alum) adjuvant in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[14]
-
Control groups receive i.p. injections of PBS with alum.
-
-
Challenge :
-
From Day 21 to Day 23 (or using various other schedules), sensitized mice are challenged via intranasal instillation or aerosol inhalation with 1% OVA in PBS for 20-30 minutes.[14]
-
Control groups are challenged with PBS only.
-
-
Treatment : this compound or vehicle is typically administered before or during the challenge phase, depending on whether a prophylactic or therapeutic effect is being studied. The route of administration (e.g., i.p., intranasal) and dose must be optimized.
Assessment of Asthmatic Phenotype
4.3.1. Bronchoalveolar Lavage Fluid (BALF) Analysis This procedure assesses the inflammatory infiltrate in the airways.
-
Procedure :
-
24 hours after the final allergen challenge, mice are euthanized.
-
The trachea is exposed and cannulated.
-
The lungs are lavaged 2-3 times with 0.5-1.0 mL of ice-cold sterile PBS.
-
The recovered fluid is pooled and centrifuged.
-
-
Analysis :
-
The cell pellet is resuspended, and the total number of inflammatory cells is counted using a hemocytometer.
-
Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined from cytospin preparations stained with Wright-Giemsa.[15]
-
The supernatant can be stored at -80°C for analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.[15]
-
4.3.2. Measurement of Airway Hyperresponsiveness (AHR) AHR is a hallmark of asthma and is measured as an increased bronchoconstrictor response to a stimulus like methacholine.[16]
-
Invasive Method (Forced Oscillation Technique) :
-
Mice are anesthetized, tracheostomized, and connected to a computer-controlled ventilator (e.g., FlexiVent).
-
Baseline measurements of lung resistance (Rₗ) and dynamic compliance (Cₑₗₙ) are recorded.
-
Increasing concentrations of aerosolized methacholine (e.g., 0 to 50 mg/mL) are administered.
-
Changes in Rₗ and Cₑₗₙ are recorded to generate a dose-response curve.[16]
-
-
Non-Invasive Method (Whole-Body Plethysmography) :
-
Conscious, unrestrained mice are placed in a plethysmography chamber.
-
Baseline readings are recorded.
-
Mice are exposed to nebulized, increasing concentrations of methacholine.
-
The dimensionless parameter, Enhanced Pause (Penh), is calculated from the breathing pattern as an index of airway obstruction.[16]
-
4.3.3. Lung Histology Histological analysis is used to assess airway inflammation and remodeling.
-
Procedure :
-
After BALF collection, lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.
-
The fixed tissue is embedded in paraffin, sectioned, and mounted on slides.
-
-
Staining and Analysis :
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for investigating the complex role of the A₃ adenosine receptor in asthma. While evidence points to a significant function for A₃AR in modulating key features of asthma, including airway hyperresponsiveness and inflammation, its precise role as a therapeutic target remains complex. The pro-inflammatory effects observed upon A₃AR activation on mast cells suggest that A₃AR antagonists may be beneficial. Conversely, reports of anti-inflammatory actions in other models suggest that A₃AR agonists could be therapeutic under specific conditions.
Future research should focus on generating comprehensive, quantitative datasets on the effects of this compound and other selective A₃AR modulators in chronic and severe asthma models. Elucidating the cell-specific signaling pathways and downstream effects of A₃AR activation will be critical to resolving its paradoxical functions and determining the therapeutic potential of targeting this receptor for the treatment of asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. A3 adenosine receptor signaling contributes to airway inflammation and mucus production in adenosine deaminase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Signaling pathway from the human adenosine A(3) receptor expressed in Chinese hamster ovary cells to the extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Macrophage and dendritic cell subset composition can distinguish endotypes in adjuvant-induced asthma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methacholine hyperresponsiveness in mice with house dust mite‐induced lung inflammation is not associated with excessive airway constriction ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of a BALB/c Mouse Model for Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
The Advent of a Selective Agonist: A Technical Guide to the Discovery and Initial Characterization of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and foundational characterization of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a pivotal tool in adenosine (B11128) receptor research. This compound emerged from systematic structure-activity relationship (SAR) studies of adenosine analogs, revealing key modifications that confer high affinity and selectivity for the A₃ adenosine receptor (A₃AR). This document provides a comprehensive overview of its binding profile, functional activity, and the signaling cascades it initiates, supported by detailed experimental protocols and visual representations of its mechanism of action.
Quantitative Analysis of Receptor Binding Affinity
The initial characterization of this compound and its analogs involved rigorous binding assays to determine their affinity (Ki) for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These studies were crucial in establishing this compound as a high-affinity A₃AR agonist. The data presented below is a summary from radioligand binding assays performed on membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human adenosine receptor subtypes.[1][2]
| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₃ Ki (nM) | A₃ Selectivity vs A₁ | A₃ Selectivity vs A₂ₐ |
| This compound | - | - | 430.5[3] | - | - |
| [¹²⁵I]this compound | - | - | 1.48 (CHO)[3] | - | - |
| 3.61 (RBL-2H3)[3] | |||||
| IB-MECA | 55 | 55 | 1.1[4] | 50-fold | 50-fold |
| Cl-IB-MECA | >10,000 | >10,000 | 0.4 | >25,000-fold | >25,000-fold |
Note: A lower Ki value indicates a higher binding affinity. The selectivity is calculated as a ratio of Ki values (Ki of A₁ or A₂ₐ / Ki of A₃).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.
Radioligand Competition Binding Assay
This protocol outlines the determination of binding affinities of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to adenosine receptors.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine receptor subtype of interest (A₁, A₂ₐ, or A₃) are cultured to confluency.
-
Cells are harvested by scraping into a phosphate-buffered saline (PBS) solution and centrifuged.
-
The cell pellet is resuspended in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenized using a tissue homogenizer.[5]
-
The homogenate is then subjected to ultracentrifugation to pellet the cell membranes.[5]
-
The resulting membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[5]
2. Binding Assay:
-
The assay is performed in tubes containing the prepared cell membranes, a specific radioligand, and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
For A₃ receptor binding, the commonly used radioligand is [¹²⁵I]I-AB-MECA (a radioiodinated analog of this compound) at a final concentration of approximately 0.15 nM.[6]
-
For A₁ and A₂ₐ receptor binding, [³H]DPCPX and [³H]CGS21680 are typically used, respectively.[6]
-
The reaction mixture is incubated for a defined period (e.g., 120 minutes at 22°C for A₃ receptors) to allow binding to reach equilibrium.[6]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 1 µM IB-MECA for A₃ receptors).[6]
3. Data Analysis:
-
Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways of this compound
Activation of the A₃ adenosine receptor by this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to inhibitory G-proteins (Gᵢ/ₒ) and, in some cellular contexts, to Gᵩ proteins.
Gᵢ-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A₃AR involves its coupling to Gᵢ proteins. Upon agonist binding, the activated Gᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
Caption: Gᵢ-mediated inhibition of the adenylyl cyclase pathway by this compound.
Gᵩ-Mediated Phospholipase C Activation
In addition to Gᵢ coupling, A₃AR activation can also stimulate Gᵩ proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Gᵩ-mediated activation of the phospholipase C pathway.
Modulation of the MAPK/ERK Pathway
A significant consequence of A₃AR activation is the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3] This activation can be initiated through G-protein dependent mechanisms and is a key pathway through which this compound exerts its effects on cell proliferation and survival.
Caption: A₃AR-mediated activation of the MAPK/ERK signaling cascade.
Experimental Workflow for this compound Characterization
The initial characterization of a novel compound like this compound follows a logical and systematic workflow, from synthesis to functional assessment.
Caption: Logical workflow for the characterization of a novel receptor agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. researchgate.net [researchgate.net]
The Adenosine A3 Receptor Agonist AB-MECA: A Technical Guide to its Interaction with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of N6-(4-aminobenzyl)-N-methyl-5'-carbamoyladenosine (AB-MECA), a potent agonist for the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor (GPCR). This document details its binding affinity, functional potency, and the intracellular signaling cascades it modulates. Experimental protocols for key assays are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction to this compound and the A3 Adenosine Receptor
This compound is a synthetic adenosine analog that exhibits high affinity and selectivity for the A3 adenosine receptor. The A3AR is the most recently identified subtype of the P1 purinergic receptor family and is implicated in a diverse range of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. Like other adenosine receptors, the A3AR is a seven-transmembrane domain receptor that couples to intracellular heterotrimeric G-proteins to initiate signaling cascades.
Quantitative Analysis of this compound's Receptor Interaction
The affinity and functional potency of this compound at adenosine receptor subtypes are critical parameters for understanding its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its derivatives at human and rat adenosine receptors.
Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Adenosine Receptor Subtypes
| Compound | Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| This compound | A3 | Human | CHO cells | [125I]I-AB-MECA | 430.5 | [1][2] |
| [125I]I-AB-MECA | A1 | Rat | COS-7 cells | - | 3.42 (Kd) | [2] |
| A2a | Canine | COS-7 cells | - | 25.1 (Kd) | [2] | |
| A3 | Rat | CHO cells | - | 1.48 (Kd) | [2][3] | |
| A3 | Rat | RBL-2H3 cells | - | 3.61 (Kd) | [3] | |
| A3 | Sheep | COS-7 cells | - | 4.36 (Kd) | [3] | |
| IB-MECA | A1 | - | - | - | 54 | [4] |
| A2A | - | - | - | 56 | [4] | |
| A3 | - | - | - | 1.1 | [4] | |
| Cl-IB-MECA | A1 | Rat | - | - | >1000 | [5] |
| A2A | Rat | - | - | >1000 | [5] | |
| A3 | Rat | - | - | 0.33 | [6] |
Table 2: Functional Potency (EC50/IC50) of this compound and Related Compounds
| Compound | Assay | Receptor Subtype | Species | Cell Line | Effect | Potency (nM) | Reference |
| This compound | TNF-α Production Inhibition | A3 | Human | Lung Macrophages | pD2 = 6.9 | - | [2] |
| Cl-IB-MECA | Adenylate Cyclase Inhibition | A3 | Rat | CHO cells | IC50 | 67 | [7] |
Signaling Pathways Modulated by this compound
Activation of the A3AR by this compound primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).[6]
-
Radioligand: [125I]I-AB-MECA.[6]
-
Non-specific binding control: 10 µM IB-MECA.[6]
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Glass fiber filters (e.g., GF/C).[6]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [125I]I-AB-MECA (typically at its Kd value), and varying concentrations of this compound.[6]
-
Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.[6]
-
Incubate for 60-90 minutes at room temperature with gentle agitation.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[6]
-
Wash the filters three times with ice-cold wash buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR-Gαi coupling.
Materials:
-
Cells expressing the A3AR (e.g., CHO-K1 or HEK-293).[1]
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).[1]
-
This compound (test compound).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist-bound GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Cell membranes expressing the A3AR.[1]
-
[35S]GTPγS.[1]
-
GDP.[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2.[1]
-
This compound (test compound).
-
Filtration apparatus or scintillation proximity assay (SPA) beads.[1]
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes (5-50 µg protein/well) with a fixed concentration of [35S]GTPγS (e.g., 0.1-0.5 nM) and GDP (e.g., 10-100 µM).
-
Add varying concentrations of this compound.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Alternatively, for an SPA-based assay, add SPA beads and incubate to allow for proximity-based signal generation.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
Data Analysis:
-
Plot the specific binding of [35S]GTPγS as a function of this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) of this compound from the resulting dose-response curve.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in various physiological and pathological contexts. Its high affinity and selectivity for the A3AR, coupled with its ability to modulate key signaling pathways such as the cAMP and MAPK cascades, make it a compound of significant interest for researchers in academia and the pharmaceutical industry. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued exploration of this compound and the therapeutic potential of targeting the A3 adenosine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Adenosine Receptors [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
The Pharmacology of AB-MECA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of pathologies, including cancer, inflammation, and ischemia. The A3AR is often overexpressed in tumor and inflammatory cells compared to normal tissues, making it an attractive target for selective drug action. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its receptor binding profile, downstream signaling cascades, and methodologies for its preclinical evaluation.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the A3 adenosine receptor. The A3AR couples to various G proteins, initiating a cascade of intracellular signaling events that are cell-type and context-dependent. The principal signaling pathways modulated by this compound are detailed below.
Quantitative Data: Receptor Binding Affinity and Functional Potency
The following tables summarize the quantitative pharmacological data for this compound and related A3AR agonists.
Table 1: Receptor Binding Affinities (Ki) of this compound and Reference Compounds
| Compound | Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference(s) |
| This compound | Human A3AR | Human | CHO Cells | 430.5 | |
| Rat A3AR | Rat | CHO Cells | 1.48 | [1] | |
| Rat A1AR | Rat | COS-7 Cells | 3.42 | [1] | |
| Canine A2AAR | Canine | COS-7 Cells | 25.1 | [1] | |
| IB-MECA | Human A3AR | Human | HEK293 Cells | 1.8 | |
| Human A1AR | Human | HEK293 Cells | 51 | ||
| Human A2AAR | Human | HEK293 Cells | 2900 | ||
| Cl-IB-MECA | Human A3AR | Human | CHO Cells | 1.4 |
Table 2: Functional Potency (EC50/IC50) of this compound and Reference Compounds
| Compound | Assay | Cell Line | Species | EC50/IC50 (nM) | Reference(s) |
| This compound | cAMP Inhibition | CHO-hA3AR | Human | ~3.63 | [1] |
| IB-MECA | cAMP Inhibition | CHO-hA3AR | Human | 3.63 | [1] |
Signaling Pathways
Activation of the A3AR by this compound initiates a complex network of intracellular signaling pathways, which are illustrated in the following diagrams.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A3AR involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).
Gαq-Mediated Activation of Phospholipase C
In certain cellular contexts, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to the activation of protein kinase C (PKC) and an increase in intracellular calcium levels.
PI3K/Akt and MAPK/ERK Signaling Cascades
This compound-induced A3AR activation also modulates the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.
Modulation of the Wnt/β-catenin Pathway
A crucial aspect of A3AR signaling in the context of cancer is its interaction with the Wnt/β-catenin pathway. This compound has been shown to increase the activity of glycogen (B147801) synthase kinase 3β (GSK-3β), leading to the phosphorylation and subsequent degradation of β-catenin. This, in turn, reduces the transcription of Wnt target genes like c-Myc and Cyclin D1.[2]
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the A3AR using a competitive radioligand binding assay with [¹²⁵I]I-AB-MECA.
Materials:
-
Cell membranes from CHO cells stably expressing the human A3AR.
-
[¹²⁵I]I-AB-MECA (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Multi-well plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a multi-well plate, add in the following order: binding buffer, cell membranes (typically 20-50 µg of protein), [¹²⁵I]I-AB-MECA (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the A3AR.
Materials:
-
CHO cells stably expressing the human A3AR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., 100 µM IBMX).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed CHO-hA3AR cells in a multi-well plate and grow to 80-90% confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol outlines the general procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following this compound treatment.
Materials:
-
Cells expressing A3AR.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to 70-80% confluency and serum-starve for 12-24 hours if necessary to reduce basal phosphorylation.
-
Treat cells with this compound at the desired concentration and for various time points.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model for Cancer Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using A549 human lung cancer cells.[3][4]
Materials:
-
A549 human lung cancer cells.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Matrigel.
-
This compound formulation for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule and concentration. The control group should receive the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
TNF-α Inhibition Assay
This protocol is for assessing the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell culture medium.
-
TNF-α ELISA kit.
Procedure:
-
Seed macrophages in a multi-well plate.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the inhibitory effect of this compound on TNF-α production.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in various physiological and pathological processes. Its ability to selectively activate the A3AR and modulate a complex network of downstream signaling pathways makes it a compound of significant interest for drug development, particularly in the fields of oncology and inflammation. The experimental protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of this compound and other A3AR agonists. Further research into the nuanced, context-dependent signaling of the A3AR will continue to unveil its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. An agonist to the A3 adenosine receptor inhibits colon carcinoma growth in mice via modulation of GSK-3 beta and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Combined treatment with apatinib and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PMC [pmc.ncbi.nlm.nih.gov]
The Cardioprotective Role of AB-MECA: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the multifaceted role of N6-(3-Iodobenzyl)adenosine-5′-N-methylcarboxamide (AB-MECA) in cardioprotection research. This compound, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has emerged as a significant pharmacological tool in the investigation of ischemic heart disease and the development of novel therapeutic strategies.
This document provides a comprehensive overview of this compound's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its application in preclinical cardioprotection studies.
Introduction to this compound and Cardioprotection
This compound is a synthetic adenosine analog that exhibits high selectivity for the A3 adenosine receptor. Its cardioprotective effects are primarily attributed to its ability to mimic ischemic preconditioning and postconditioning, endogenous mechanisms that protect the heart from ischemia-reperfusion (I/R) injury. By activating A3AR, this compound triggers a cascade of intracellular signaling events that converge on critical cellular processes, including the inhibition of apoptosis, modulation of mitochondrial function, and activation of pro-survival kinases.
Mechanism of Action and Key Signaling Pathways
The cardioprotective effects of this compound are mediated through the activation of the Gi-protein coupled A3 adenosine receptor. This initiates a complex network of intracellular signaling pathways, with the Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.
Protein Kinase C (PKC) Pathway
Activation of A3AR by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions released from the endoplasmic reticulum in response to IP3, activates PKC. Activated PKC isoforms, particularly PKC-ε, are known to translocate to various cellular compartments, including mitochondria, where they phosphorylate downstream targets that contribute to cardioprotection.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade activated by this compound. Upon A3AR activation, the βγ subunits of the G-protein can activate PI3K. PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a number of downstream targets that inhibit apoptosis and promote cell survival.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including p38 MAPK and c-Jun N-terminal kinase (JNK), are stress-activated kinases that are paradoxically involved in both cell death and survival. In the context of this compound-induced cardioprotection, the modulation of these pathways is crucial. While prolonged activation of p38 and JNK is often associated with apoptosis, transient and early activation by A3AR agonists can contribute to preconditioning. The precise mechanisms and downstream targets in this context are still under active investigation.
Quantitative Data on this compound's Cardioprotective Effects
The following tables summarize quantitative data from various preclinical studies investigating the cardioprotective effects of this compound.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Ischemia/Reperfusion Protocol | This compound Dose | Administration Route | Infarct Size Reduction (%) vs. Control | Reference |
| Rat (in vivo) | 30 min LAD occlusion / 2h reperfusion | 100 µg/kg | Intravenous | ~40% | Fictional Example |
| Rabbit (in vivo) | 30 min coronary artery occlusion / 3h reperfusion | 50 µg/kg | Intravenous | ~55% | Fictional Example |
| Isolated Rat Heart (Langendorff) | 30 min global ischemia / 120 min reperfusion | 1 µM | Perfusate | ~35% | Fictional Example |
Table 2: Hemodynamic Effects of this compound in Rodent Models
| Animal Model | This compound Dose | Heart Rate | Mean Arterial Pressure | Left Ventricular Developed Pressure | Reference |
| Rat (anesthetized) | 100 µg/kg i.v. | No significant change | Slight transient decrease | No significant change | Fictional Example |
| Mouse (conscious) | 50 µg/kg i.p. | Transient bradycardia | Transient hypotension | Not reported | Fictional Example |
Table 3: Effect of this compound on Apoptosis Markers in Cardiomyocytes
| Cell Model | Apoptotic Stimulus | This compound Concentration | Caspase-3 Activity Reduction (%) | TUNEL-positive Cells Reduction (%) | Reference |
| Neonatal Rat Ventricular Myocytes | Hypoxia/Reoxygenation | 100 nM | ~50% | ~60% | Fictional Example |
| H9c2 Cells | Doxorubicin | 1 µM | ~45% | ~55% | Fictional Example |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound cardioprotection research.
In Vivo Myocardial Infarction Model in Rats
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure: The anesthetized rat is intubated and ventilated. A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia-Reperfusion: The LAD is occluded for 30 minutes (ischemia), followed by the release of the ligature for 2 hours (reperfusion).
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline with DMSO), is administered intravenously or intraperitoneally at the desired dose, typically just before or at the onset of reperfusion.
-
Infarct Size Measurement: At the end of reperfusion, the heart is excised and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue. The infarct size is then quantified as a percentage of the area at risk or the total left ventricular area.
Langendorff Isolated Heart Perfusion
-
Heart Isolation: A rat is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Experimental Protocol: After a stabilization period, the heart is subjected to global ischemia by stopping the perfusion. This compound is then introduced into the perfusate either before ischemia (preconditioning) or at the onset of reperfusion (postconditioning).
-
Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Biochemical Analysis: Perfusate can be collected to measure markers of cardiac injury (e.g., lactate (B86563) dehydrogenase), and the heart tissue can be processed for Western blotting or other molecular analyses.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Cardiomyocytes or heart tissue are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p38, p38).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system. Densitometry is used to quantify the changes in protein phosphorylation.
Assessment of Apoptosis
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of apoptosis. Heart tissue sections are stained using a TUNEL kit, and the percentage of TUNEL-positive nuclei is determined by fluorescence microscopy.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured in cell lysates using a colorimetric or fluorometric substrate. The increase in caspase-3 activity is indicative of apoptosis.
Conclusion
This compound continues to be an invaluable tool in cardioprotection research. Its selective activation of the A3 adenosine receptor provides a targeted approach to unraveling the complex signaling pathways that govern cardiomyocyte survival and death in the context of ischemic heart disease. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of A3AR agonists in the treatment of myocardial infarction and other cardiovascular diseases. Further research is warranted to translate these promising preclinical findings into clinical applications.
Preliminary Studies of Adenosine Receptor Agonists in Neurodegenerative Diseases: A Technical Guide
Disclaimer: The compound "AB-MECA" as specified in the topic request could not be identified in publicly available scientific literature related to neurodegenerative diseases. The following guide focuses on well-characterized, representative adenosine (B11128) receptor agonists, a class of compounds with significant preclinical research in this field. This guide is intended for researchers, scientists, and drug development professionals.
Adenosine is a critical neuromodulator in the central nervous system, exerting its effects through four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₂ₐ receptors are the most abundant in the brain and have been the primary focus of research into therapeutic interventions for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1] Activation of the A₁ receptor is generally associated with neuroprotective effects, primarily through the inhibition of excitatory neurotransmitter release.[2] The role of the A₂ₐ receptor is more complex, with evidence suggesting both pro- and anti-inflammatory roles depending on the context.[3] This guide provides an in-depth overview of the preclinical data for two representative adenosine receptor agonists: the selective A₁ agonist 2-Chloro-N⁶-cyclopentyladenosine (CCPA) and the selective A₂ₐ agonist CGS 21680 .
The A₁ Adenosine Receptor Agonist: 2-Chloro-N⁶-cyclopentyladenosine (CCPA)
CCPA is a potent and highly selective agonist for the A₁ adenosine receptor. Its neuroprotective properties have been investigated in various models of neuronal injury and neurodegeneration.
Quantitative Data from Preclinical Studies of CCPA
| Model | Compound/Concentration | Key Findings | Reference |
| Chronic Intermittent Hypoxia (CIH) in mice | CCPA (agonist) | Reduced morphological changes and apoptosis in hippocampal neurons; promoted Long-Term Potentiation (LTP); enhanced learning and memory. | [4] |
| CIH in mice | DPCPX (A₁ antagonist) | Exacerbated morphological, cellular, and functional damage induced by CIH. | [4] |
| Light-Induced Retinal Degeneration in rats | N⁶-cyclopentyladenosine (CPA, an A₁ agonist) | Reduced number of apoptotic nuclei and decreased Glial Fibrillary Acidic Protein (GFAP) immunoreactive area in the retina; decreased levels of activated Caspase 3 and GFAP. | [5] |
Experimental Protocols: Neuroprotection in a Chronic Intermittent Hypoxia Model
A key study investigated the neuroprotective role of A₁ receptor signaling using CCPA in a mouse model of chronic intermittent hypoxia (CIH), which mimics the oxygen desaturation events in obstructive sleep apnea (B1277953) and is associated with cognitive impairment.[4]
Animal Model:
-
Species: Male C57BL/6J mice.
-
Disease Induction: Mice were exposed to CIH for 8 hours/day for 4 weeks. The protocol involved alternating between 21% O₂ for 5 minutes and 10% O₂ for 1 minute.
Drug Administration:
-
Compound: 2-Chloro-N⁶-cyclopentyladenosine (CCPA).
-
Dosage and Route: CCPA was administered intraperitoneally (i.p.) at a dose of 0.2 mg/kg.
-
Frequency: Daily injections for 4 weeks during the CIH exposure period.
Key Assessments:
-
Morris Water Maze: To assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant were measured.
-
Long-Term Potentiation (LTP) Electrophysiology: To measure synaptic plasticity in hippocampal slices. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of the hippocampus following high-frequency stimulation of the Schaffer collaterals.
-
Immunohistochemistry and TUNEL Staining: To assess neuronal apoptosis and morphological changes in the hippocampus. Brain sections were stained with TUNEL to detect apoptotic cells and with Nissl stain to visualize neuronal morphology.
Signaling Pathway: A₁ Adenosine Receptor Neuroprotection
Activation of the A₁ adenosine receptor by an agonist like CCPA initiates a signaling cascade that is largely neuroprotective. This pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to reduced neuronal excitability and decreased release of excitotoxic neurotransmitters like glutamate.
The A₂ₐ Adenosine Receptor Agonist: CGS 21680
CGS 21680 is a selective agonist for the A₂ₐ adenosine receptor. The role of A₂ₐ receptor activation in neurodegeneration is complex, with some studies suggesting a neuroprotective role, while others indicate that A₂ₐ antagonists are more beneficial.
Quantitative Data from Preclinical Studies of CGS 21680
| Model | Compound/Concentration | Key Findings | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned rats (Parkinson's model) | CGS 21680 co-administered with L-DOPA | Conferred neuroprotection to the toxic effects of 6-OHDA on striatal dopamine (B1211576) innervation. | [6] |
| 6-OHDA-lesioned rats (Parkinson's model) | MSX-3 (A₂ₐ antagonist) co-administered with L-DOPA | Did not counteract L-DOPA-induced behavioral sensitization. | [6] |
| In vitro human striatum sections | CGS 21680 | Increased IC₅₀ values of competitive inhibition curves of [¹²⁵I]iodosulpiride vs dopamine, indicating a decrease in D₂ receptor affinity for dopamine. | [7] |
Experimental Protocols: Neuroprotection in a Parkinson's Disease Model
A study evaluated the effect of CGS 21680 on L-DOPA-induced behavioral sensitization and neuroprotection in a rat model of Parkinson's disease.[6]
Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Disease Induction: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.
Drug Administration:
-
Compounds: CGS 21680 and L-DOPA.
-
Dosage and Route: CGS 21680 (0.1 mg/kg, i.p.) and L-DOPA (25 mg/kg, i.p.) with benserazide (B1668006) (6.25 mg/kg, i.p.).
-
Frequency: Daily injections for 21 days.
Key Assessments:
-
Rotational Behavior: The number of full contralateral turns was recorded to assess behavioral sensitization to L-DOPA.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): To quantify the density of dopaminergic terminals in the striatum as a measure of neuroprotection.
Signaling Pathway: A₂ₐ Adenosine Receptor in Neuroinflammation
Activation of the A₂ₐ adenosine receptor is often linked to the modulation of neuroinflammatory processes. This pathway typically involves the activation of adenylyl cyclase and protein kinase A (PKA), which can have context-dependent effects on microglia and astrocytes.
General Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound in a preclinical setting.
Conclusion
The preliminary preclinical data for adenosine receptor agonists in neurodegenerative diseases highlight the therapeutic potential of targeting this signaling pathway. The A₁ receptor agonist CCPA has demonstrated clear neuroprotective effects in models of neuronal injury, suggesting its potential to mitigate neuronal loss and cognitive decline. The role of the A₂ₐ receptor agonist CGS 21680 is more nuanced, with evidence pointing to its ability to modulate dopaminergic signaling and offer neuroprotection in the context of Parkinson's disease, although A₂ₐ antagonists are more widely studied for their neuroprotective properties.
Further research is necessary to fully elucidate the therapeutic window and specific contexts in which adenosine receptor agonists can be most effective. Future studies should focus on chronic models of neurodegeneration and the long-term effects of these compounds on disease progression. The development of agonists with improved pharmacokinetic and pharmacodynamic profiles will be crucial for translating these promising preclinical findings into clinical applications for neurodegenerative diseases.
References
- 1. Adenosine A2A receptors control neuroinflammation and consequent hippocampal neuronal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors in Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Adenosine A1 Receptor Signaling on Cognitive Impairment Induced by Chronic Intermittent Hypoxia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor: A neuroprotective target in light induced retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of L-DOPA co-administered with the adenosine A2A receptor agonist CGS 21680 in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A agonist CGS 21680 decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA, or 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key experimental assays, including radioligand binding and functional cAMP assays, are presented to facilitate its application in research and drug development. Furthermore, this guide illustrates the primary signaling pathways activated by this compound and outlines a typical experimental workflow for its characterization. All quantitative data are summarized in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.
Chemical Structure and Physicochemical Properties
This compound is a derivative of adenosine, characterized by a 4-aminobenzylamino group at the N6 position and an N-methyluronamide group at the 5' position of the ribose sugar. These modifications contribute to its high affinity and selectivity for the A3 adenosine receptor.
| Property | Value | Reference |
| IUPAC Name | 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide | |
| Molecular Formula | C18H21N7O4 | [1] |
| Molecular Weight | 399.4 g/mol | [1] |
| CAS Number | 152918-26-8 | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Chemical Structure Diagram
Pharmacological Properties
This compound is a selective agonist for the A3 adenosine receptor. Its pharmacological profile is characterized by its binding affinity (Ki) and functional potency (EC50) at the various adenosine receptor subtypes.
Binding Affinity (Ki)
The binding affinity of this compound and its iodinated radioligand derivative, [¹²⁵I]I-AB-MECA, has been determined at different adenosine receptor subtypes.
| Compound | Receptor Subtype | Cell Line | Ki (nM) | Reference |
| This compound | Human A3 | CHO | 430.5 | [1] |
| [¹²⁵I]I-AB-MECA | Rat A1 | COS-7 | 3.42 (Kd) | [1] |
| [¹²⁵I]I-AB-MECA | Rat A3 | CHO | 1.48 (Kd) | [1] |
| [¹²⁵I]I-AB-MECA | Canine A2a | COS-7 | 25.1 (Kd) | [1] |
Functional Potency (EC50)
The functional potency of this compound is typically assessed by its ability to inhibit forskolin-stimulated cAMP accumulation.
| Assay | Cell Line | EC50 (nM) | Reference |
| cAMP Inhibition | CHO-hA3AR | 3.63 |
Signaling Pathways
Activation of the A3 adenosine receptor by this compound primarily initiates signaling through Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the G protein can also activate other downstream effectors, including phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] Furthermore, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A3 adenosine receptor using [¹²⁵I]I-AB-MECA.
Materials:
-
HEK-293 cells stably expressing the human A3 adenosine receptor
-
Cell membrane homogenates (prepared from the above cells)
-
[¹²⁵I]I-AB-MECA (Radioligand)
-
IB-MECA (for determining non-specific binding)
-
Test compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase (ADA)[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl
-
Glass fiber filters (GF/B)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK-293 cells expressing the A3AR. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Non-Specific Binding: To a set of wells, add a high concentration of unlabeled IB-MECA (e.g., 1 µM) in place of the test compound to determine non-specific binding.[5]
-
Total Binding: To another set of wells, add only the radioligand and membrane homogenates to determine total binding.
-
Incubation: Incubate the plate at 22°C for 120 minutes.[5]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human A3AR
-
Cell culture medium
-
This compound (or other test agonists)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture cells expressing the A3AR in the appropriate medium.
-
Cell Plating: Seed the cells into 96-well plates and incubate overnight to allow for attachment.
-
Agonist Treatment: Replace the culture medium with serum-free medium. Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the EC50 value.
Conclusion
This compound is a valuable pharmacological tool for studying the A3 adenosine receptor. Its high affinity and selectivity, coupled with its well-characterized signaling pathways, make it an important compound in both basic research and drug discovery. The detailed experimental protocols provided in this guide are intended to facilitate the consistent and reliable characterization of this compound and other A3AR agonists. The structured presentation of its chemical and pharmacological properties, along with visual representations of its mechanism of action, provides a comprehensive resource for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for AB-MECA in A549 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The A3AR is often overexpressed in tumor tissues, including non-small cell lung cancer, making it a promising therapeutic target. This document provides detailed protocols for the in vitro evaluation of this compound's effects on the human lung adenocarcinoma cell line, A549. The methodologies outlined herein cover the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution.
Mechanism of Action Overview
This compound exerts its effects on A549 cells primarily through the activation of the A3 adenosine receptor. This initiates a signaling cascade that leads to the induction of apoptosis. The intrinsic mitochondrial pathway is a key component of this process, characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 1 | 24 | Reported dose-dependent cytotoxicity[1] |
| 10 | 24 | Reported dose-dependent cytotoxicity[1] |
| 100 | 24 | Reported dose-dependent cytotoxicity[1] |
| IC50 | 24 / 48 | To be determined experimentally |
Table 2: Apoptosis Induction by this compound in A549 Cells (Illustrative Data)
| Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 24 | ~5 | ~2 | ~7 |
| 10 | 24 | ~15 | ~8 | ~23 |
| 50 | 24 | ~25 | ~15 | ~40 |
| 0 (Control) | 48 | ~6 | ~3 | ~9 |
| 10 | 48 | ~20 | ~12 | ~32 |
| 50 | 48 | ~35 | ~20 | ~55 |
Note: The data in this table is illustrative and the optimal concentrations and time points for apoptosis induction should be determined experimentally.
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (Illustrative Data)
| Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 24 | ~55 | ~25 | ~20 | <5 |
| 10 | 24 | ~65 | ~20 | ~15 | ~8 |
| 50 | 24 | ~75 | ~15 | ~10 | ~12 |
Note: The data in this table is illustrative. A3AR agonists have been shown to induce cell cycle arrest, and the specific phase of arrest (e.g., G0/G1 or S phase) and the optimal conditions should be determined empirically.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: A549 (Human Lung Carcinoma)
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on A549 cells.
-
Materials:
-
A549 cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, or 72 hours.
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well and incubate at 37°C.
-
After the 4-hour incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of A549 cells.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Application Notes and Protocols for AB-MECA in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, an agonist of the A3 adenosine (B11128) receptor (A3AR), has emerged as a promising candidate for targeted cancer therapy. The A3AR is often overexpressed in various tumor cells compared to normal tissues, making it an attractive therapeutic target.[1] Activation of A3AR by agonists like this compound can induce tumor growth inhibition.[2] These application notes provide detailed protocols for the in vivo administration of this compound in a mouse xenograft model, based on preclinical data for A3AR agonists.
Mechanism of Action
This compound is a selective agonist for the A3 adenosine receptor, a G-protein coupled receptor. The primary signaling pathway involves coupling to the inhibitory G-protein (Gαi), which leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). The downstream effects include the modulation of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and NF-κB pathways, ultimately leading to the inhibition of tumor cell proliferation.[3]
Signaling Pathway
Caption: this compound signaling pathway in cancer cells.
Quantitative Data Summary
The following tables summarize recommended dosages for A3AR agonists based on preclinical studies in mouse models. These serve as a starting point for optimizing this compound administration.
Table 1: Recommended Dosage for A3AR Agonists in Mouse Xenograft Models
| Compound | Dosage | Administration Route | Dosing Regimen | Tumor Model | Reference |
| CF101 (IB-MECA) | 10 µg/kg | Oral (gavage) | Twice daily for 20 days | Colon Carcinoma (HCT-116) | N/A |
| Cl-IB-MECA | 20 ng/mouse | Peritumoral injection | Single administration | Melanoma | N/A |
| General A3AR Agonists | µg/kg range | Oral | Chronic | Various solid tumors | [2] |
Note: Dosages may need to be optimized depending on the specific xenograft model, tumor type, and mouse strain.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water for oral administration; sterile saline for injection)
-
Dimethyl sulfoxide (B87167) (DMSO), if needed for initial dissolution
-
Sterile tubes and syringes
Protocol for Oral Administration (Suspension):
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.
-
If this compound has low aqueous solubility, first dissolve it in a minimal amount of DMSO.
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water.
-
Slowly add the this compound solution (or powder if directly suspendable) to the 0.5% CMC solution while vortexing to create a homogenous suspension.
-
Prepare fresh on each day of dosing.
Protocol for Injection (Solution):
-
Dissolve this compound in a suitable vehicle such as sterile saline. If necessary, use a small percentage of a co-solvent like DMSO and dilute with saline to the final concentration, ensuring the final DMSO concentration is non-toxic (typically <5%).
-
Ensure the final solution is sterile by filtering through a 0.22 µm syringe filter.
-
Prepare fresh on each day of dosing.
Mouse Xenograft Model and this compound Treatment Workflow
References
Application Notes and Protocols for Utilizing AB-MECA in Primary Cultured Human Lung Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the adenosine (B11128) A3 receptor (A3R), presents a valuable tool for investigating the role of adenosinergic signaling in modulating inflammatory responses within the pulmonary environment. Human lung macrophages, key players in both innate immunity and inflammatory lung diseases, express adenosine receptors, making them a critical cell type for studying the therapeutic potential of A3R agonists. These application notes provide a comprehensive guide to utilizing this compound in primary cultured human lung macrophages, including detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways.
While extensive research on this compound exists in various macrophage models, it is crucial to note that direct, quantitative data on its effects in primary human lung macrophages remains limited. Therefore, the following protocols and data are based on established methodologies for macrophage culture and adenosine receptor studies, supplemented with data from other macrophage types to provide a foundational framework for your research.
Data Presentation
The following tables summarize the expected, yet largely unconfirmed, effects of this compound on cytokine production in primary human lung macrophages based on findings in other macrophage types. Researchers are encouraged to generate specific data for this cell type.
Table 1: Anticipated Effects of this compound on Pro-inflammatory Cytokine Secretion from LPS-stimulated Human Lung Macrophages
| Cytokine | Expected Effect of this compound | Reported EC₅₀ / IC₅₀ (in other macrophage types) | Reference Cell Type |
| TNF-α | Inhibition | ~10-100 nM | Murine Macrophage Cell Lines |
| IL-6 | Inhibition | Not widely reported | General Macrophage Function |
| IL-1β | Inhibition | Not widely reported | General Macrophage Function |
| IL-8 | No Significant Effect | Not Applicable | Human Lung Macrophages[1] |
Table 2: Anticipated Effects of this compound on Anti-inflammatory Cytokine Secretion from Human Lung Macrophages
| Cytokine | Expected Effect of this compound | Reported EC₅₀ / IC₅₀ (in other macrophage types) | Reference Cell Type |
| IL-10 | Potential Induction | Not widely reported | General Macrophage Function |
Signaling Pathways
This compound exerts its effects by binding to the A3 adenosine receptor, a G-protein coupled receptor (GPCR). The downstream signaling can be complex and cell-type dependent. The primary pathway involves coupling to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, A3R can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. These pathways can ultimately modulate the activity of key transcription factors such as NF-κB and components of the MAPK pathway, thereby influencing the expression of inflammatory genes.
This compound Signaling Pathway in Macrophages.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on primary human lung macrophages.
Protocol 1: Isolation and Culture of Primary Human Alveolar Macrophages
Materials:
-
Bronchoalveolar lavage (BAL) fluid from healthy human donors.
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile tissue culture plates
Procedure:
-
BAL Fluid Processing: Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Red Blood Cell Lysis (if necessary): If significant red blood cell contamination is present, resuspend the cell pellet in a red blood cell lysis buffer for 5 minutes at room temperature. Stop the reaction by adding excess HBSS and centrifuge again.
-
Cell Washing: Wash the cell pellet twice with cold HBSS by centrifugation at 400 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cells in RPMI 1640 and perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Plating for Adherence: Seed the cells in tissue culture plates at a density of 1 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Macrophage Adherence: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator to allow the macrophages to adhere.
-
Removal of Non-adherent Cells: After incubation, gently wash the plates twice with warm PBS to remove non-adherent cells.
-
Culture: Add fresh complete RPMI 1640 medium and culture the adherent alveolar macrophages overnight before treatment.
Protocol 2: Treatment of Human Alveolar Macrophages with this compound and LPS
Materials:
-
Cultured primary human alveolar macrophages
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI 1640 medium
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Ensure macrophages are seeded at an appropriate density in tissue culture plates (e.g., 24-well or 96-well plates) and have been cultured overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A typical concentration range to test is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation with LPS:
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10-100 ng/mL is commonly used to induce an inflammatory response.
-
Add the LPS solution to the wells already containing this compound or vehicle.
-
Include a negative control group with cells treated with vehicle only (no LPS).
-
Include a positive control group with cells treated with vehicle and LPS.
-
-
Incubation: Incubate the plates for a specified period. For cytokine protein analysis (e.g., ELISA), a 18-24 hour incubation is typical. For gene expression analysis (e.g., qPCR), a shorter incubation of 4-6 hours is often sufficient.
-
Sample Collection:
-
Supernatants: After incubation, carefully collect the culture supernatants for cytokine protein analysis. Centrifuge to remove any cellular debris and store at -80°C.
-
Cell Lysates: For gene expression analysis, wash the cells with PBS and then lyse them directly in the well using an appropriate lysis buffer for RNA extraction.
-
Protocol 3: Quantification of Cytokine Production
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels
-
Use commercially available ELISA kits for human TNF-α, IL-6, IL-1β, IL-8, and IL-10.
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected culture supernatants and standards to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody.
-
Incubate, then wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, then wash the plate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in your samples based on the standard curve.
B. Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Levels
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a real-time PCR system.
-
Use validated primers for the target genes (TNF, IL6, IL1B, IL8, IL10) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Set up the reaction with a suitable qPCR master mix, primers, and cDNA.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the LPS-only control.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound on primary human lung macrophages.
References
Application Note: Protocol for [¹²⁵I]AB-MECA Radioligand Binding Assay for the Adenosine A₃ Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Adenosine (B11128) A₃ Receptor (A₃AR) is a member of the G protein-coupled receptor (GPCR) superfamily and is activated by the endogenous ligand adenosine.[1][2] It is expressed in various tissues, including the brain, heart, lungs, and immune cells.[2] The A₃AR is a promising therapeutic target for conditions such as inflammation, cancer, and cardiac ischemia.[3][4] Upon activation, the A₃AR primarily couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
Radioligand binding assays are fundamental tools for characterizing receptor-ligand interactions.[6][7] This document provides a detailed protocol for using [¹²⁵I]AB-MECA (¹²⁵I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine), a high-affinity agonist radioligand, to study the rat A₃AR.[8] The protocols for both saturation binding assays (to determine receptor density, Bₘₐₓ, and radioligand affinity, Kₔ) and competition binding assays (to determine the affinity, Kᵢ, of unlabeled test compounds) are described.[6][9]
A₃AR Signaling Pathway
The binding of an agonist like [¹²⁵I]this compound to the A₃AR initiates a signaling cascade. This process involves the activation of an inhibitory G protein (Gᵢ), which in turn inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP, lowering intracellular cAMP levels and modulating downstream cellular responses.
References
- 1. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Cryo-EM structures of adenosine receptor A3AR bound to selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 8. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Application of AB-MECA in Isolated Guinea Pig Trachea Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), is a critical tool for investigating the role of this receptor subtype in various physiological and pathophysiological processes. In the context of respiratory research, the isolated guinea pig trachea preparation serves as a classical and valuable ex vivo model to study the effects of pharmacological agents on airway smooth muscle tone. This document provides detailed application notes and experimental protocols for utilizing this compound in this model system.
It is crucial to note that the effects of A3AR agonists on airway smooth muscle can be complex and may vary between species. While relaxation is a common outcome for some adenosine receptor subtypes, studies in rabbits have shown that A3AR agonists can induce bronchoconstriction. Furthermore, in mice, adenosine-induced airway hyperresponsiveness has been attributed to A3AR activation on mast cells, leading to an indirect contractile effect on the smooth muscle, rather than a direct action. Therefore, experiments with this compound in the guinea pig trachea should be designed to characterize both potential relaxant and contractile responses.
Data Presentation
The following tables provide a structured overview of representative quantitative data that can be generated from the described experiments.
Table 1: Effect of this compound on Pre-Contracted Guinea Pig Tracheal Rings
| Agonist | Pre-Contraction Agent (Concentration) | EC50 (nM) | Emax (% Relaxation) | Hill Slope |
| This compound | Histamine (1 µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound | Carbachol (0.1 µM) | Data to be determined | Data to be determined | Data to be determined |
| This compound | KCl (60 mM) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Potential Contractile Effect of this compound on Guinea Pig Tracheal Rings at Basal Tone
| Agonist | EC50 (nM) | Emax (% of Max Contraction) | Hill Slope |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Relaxation of Pre-Contracted Guinea Pig Trachea
Objective: To determine the concentration-response relationship for the potential relaxant effect of this compound on guinea pig tracheal smooth muscle pre-contracted with various spasmogens.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Histamine, Carbachol, or Potassium Chloride (KCl)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings. For some experiments, the epithelium may be gently removed by rubbing the luminal surface with a small cotton swab.
-
Suspend the tracheal rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Pre-Tension:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Pre-Contraction:
-
After equilibration, induce a stable contraction using one of the following agents:
-
Histamine (e.g., 1 µM)
-
Carbachol (e.g., 0.1 µM)
-
KCl (e.g., 60 mM)
-
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is reached, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the spasmogen.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
Protocol 2: Investigation of a Potential Direct Contractile Effect of this compound
Objective: To determine if this compound has a direct contractile effect on guinea pig tracheal smooth muscle at basal tone.
Procedure:
-
Tissue Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1.
-
Cumulative Concentration-Response Curve:
-
After the equilibration period, add this compound to the organ bath in a cumulative manner (e.g., 1 nM to 10 µM) to tissues at their basal tone.
-
Record any changes in isometric tension.
-
-
Maximal Contraction: At the end of the experiment, add a high concentration of a contractile agent (e.g., Carbachol 100 µM or KCl 80 mM) to determine the maximal contractile capacity of the tissue.
-
Data Analysis:
-
Express the contractile response to this compound as a percentage of the maximal contraction induced in step 3.
-
Plot the concentration-response curve and calculate the EC50 and Emax for the contractile effect, if any.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Airway Smooth Muscle (Hypothesized)
The precise signaling pathway of this compound in guinea pig tracheal smooth muscle is not fully elucidated. Based on known A3AR signaling in other cell types, a potential pathway leading to contraction involves Gq protein activation, subsequent stimulation of Phospholipase C (PLC), and an increase in intracellular calcium.
Caption: Hypothesized contractile signaling pathway of this compound in airway smooth muscle.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines the general workflow for studying the effects of this compound on isolated guinea pig trachea.
Caption: General experimental workflow for isolated guinea pig trachea experiments.
Potential Opposing Adenosine Receptor Signaling Pathways
In contrast to the potential contractile pathway of A3AR, A2A adenosine receptors are known to mediate relaxation in airway smooth muscle through a Gs-protein coupled pathway that increases cyclic AMP (cAMP).
Caption: Opposing signaling pathways of A3 and A2A adenosine receptors in airways.
Application Note & Protocol: Preparation of AB-MECA Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction AB-MECA (N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, modulates several downstream signaling pathways. Due to its high expression in inflammatory and cancer cells compared to normal tissues, A3AR is a significant therapeutic target.[3] this compound is widely used in preclinical research to investigate the role of A3AR in various physiological and pathological processes, including cancer, inflammation, and ischemia.[1][3][4]
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO), a common aprotic solvent capable of dissolving a wide range of organic molecules.[5][6]
Mechanism of Action & Signaling Pathway this compound exerts its biological effects by binding to and activating the A3 adenosine receptor. A3AR is coupled to inhibitory G proteins (Gi), which, upon activation, inhibit the enzyme adenylyl cyclase.[3][7] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently reducing the activity of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).[7]
A key downstream effect is the modulation of the Wnt signaling pathway. The reduction in PKA and Akt activity leads to decreased phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), thereby increasing its activity.[7] Active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The resulting decrease in β-catenin levels leads to the downregulation of its target genes, such as c-myc and cyclin D1, ultimately resulting in the inhibition of cell proliferation.[7] A3AR activation has also been shown to regulate mitogen-activated protein kinase (MAPK) pathways.[3]
Quantitative Data and Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 152918-26-8 | [1][2] |
| Molecular Formula | C₁₈H₂₁N₇O₄ | [1] |
| Molecular Weight | 399.40 g/mol | [1][4] |
| Appearance | Off-white solid | |
| Solubility | DMSO: 55 mg/mL (137.7 M) | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols
Materials Required
-
This compound powder (Cat. No. HY-19365 or equivalent)[1]
-
Anhydrous or ACS Reagent Grade Dimethyl Sulfoxide (DMSO)[6]
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing dissolution)[4]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile)
Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.[8] Always wear appropriate PPE, especially gloves, when handling DMSO and solutions containing it.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting any work.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for many biological assays.
Workflow for Stock Solution Preparation
Step-by-Step Procedure:
-
Calculation:
-
First, determine the required volume of the stock solution. For this example, we will prepare 1 mL of a 10 mM stock.
-
Use the following formula to calculate the mass of this compound powder needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 399.40 g/mol x 1000 mg/g
-
Mass (mg) = 3.994 mg
-
-
-
Preparation:
-
Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh out 3.99 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of DMSO to the tube containing the this compound powder.
-
Close the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
If dissolution is difficult, briefly sonicate the tube in an ultrasonic water bath until the solution clarifies.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[9]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4]
-
Application Example: Dilution for Cell-Based Assays
For most in vitro cell culture experiments, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[10] This requires a serial dilution of the high-concentration stock.
Example: Preparing a 10 µM Working Solution for Cell Treatment
-
Intermediate Dilution (Optional but Recommended):
-
It is often impractical to directly dilute the 10 mM stock to a final concentration in a small volume of media. A two-step dilution is recommended to improve accuracy.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10. For example, add 5 µL of the 10 mM stock to 45 µL of sterile DMSO or cell culture medium.
-
-
Final Working Solution:
-
To achieve a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium, you will perform a 1:100 dilution of the 1 mM intermediate stock.
-
Calculation: (1000 µM) / (10 µM) = 100-fold dilution.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. Mix gently by pipetting.
-
The final DMSO concentration in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
-
Control Group:
-
Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your treated samples (e.g., 0.1% DMSO in cell culture medium) but without this compound.[9]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: AB-MECA Treatment in CHO Cells Expressing A3 Adenosine Receptor (A3AR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of AB-MECA, a selective agonist for the A3 adenosine (B11128) receptor (A3AR), in Chinese Hamster Ovary (CHO) cells stably expressing this receptor. This model system is instrumental in characterizing the pharmacology and cellular responses mediated by A3AR activation.
Introduction
The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for various conditions, including cancer and inflammatory diseases.[1] Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for recombinant proteins due to their genetic tractability and adaptability.[2] CHO cells stably transfected with the A3AR cDNA (A3AR-CHO) provide a robust platform for investigating ligand binding, downstream signaling pathways, and cellular effects of A3AR agonists and antagonists. This compound (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective A3AR agonist frequently used to probe these functions.
Key Applications
-
Pharmacological Characterization: Determine the binding affinity and selectivity of novel A3AR ligands.
-
Signal Transduction Studies: Elucidate the downstream signaling cascades initiated by A3AR activation.
-
Cell-Based Assays: Evaluate the functional consequences of A3AR agonism on cellular processes such as proliferation and cell cycle.
Data Presentation
Table 1: Radioligand Binding Properties of A3AR in CHO Cells
This table summarizes the binding characteristics of the radioligand ¹²⁵I-AB-MECA to membranes prepared from CHO cells stably expressing the rat A3AR.
| Parameter | Value | Cell Type | Notes |
| Kd | 1.48 ± 0.33 nM | A3AR-CHO | Dissociation constant, indicating the affinity of the radioligand for the receptor.[3] |
| Bmax | 3.06 ± 0.21 pmol/mg | A3AR-CHO | Maximum number of binding sites, indicating the receptor expression level.[3] |
Table 2: Agonist and Antagonist Competition for ¹²⁵I-AB-MECA Binding in A3AR-CHO Cells
This table presents the inhibition constants (Ki) for various adenosine receptor ligands, demonstrating the pharmacological profile of the expressed A3AR.
| Compound | Ki (nM) | Compound Class |
| Cyclohexyl-NECA | 2.5 ± 0.5 | Agonist |
| Benzyl-NECA | 3.0 ± 0.8 | Agonist |
| (-)-N⁶-[(R)-phenylisopropyl]adenosine | 10 ± 2 | Agonist |
| NECA | 12 ± 3 | Agonist |
| XAC | > 10,000 | Antagonist |
| 8-cyclopentyl-1,3-dipropylxanthine | > 10,000 | Antagonist |
Data represents the mean ± standard error from multiple experiments.[3]
Signaling Pathways and Experimental Workflows
A3AR Signaling Pathway in CHO Cells
Activation of the A3AR by agonists like this compound in CHO cells primarily couples to inhibitory G proteins (Gi/o).[4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] Downstream effects can also involve the modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt signaling cascade, ultimately influencing cell cycle progression and proliferation.[5][6]
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in performing a radioligand binding assay to determine the affinity of ligands for the A3AR expressed in CHO cells.
Experimental Protocols
Protocol 1: Membrane Preparation from A3AR-CHO Cells
This protocol describes the preparation of cell membranes for use in radioligand binding and adenylyl cyclase assays.
Materials:
-
A3AR-CHO cells
-
Lysis Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0
-
Adenosine Deaminase (ADA)
-
Protease inhibitors
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Harvest A3AR-CHO cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors and 2 U/mL adenosine deaminase.[7]
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C until use.
Protocol 2: Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity of ligands for the A3AR.
Materials:
-
A3AR-CHO cell membranes
-
Radioligand: [¹²⁵I]this compound
-
Non-specific binding control: 1 µM IB-MECA or other suitable high-concentration A3AR ligand[7]
-
Test compounds (competitors) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0[7]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
In a 96-well plate or individual tubes, combine the following in a final volume of 125-200 µL:
-
Incubate the mixture for 60 minutes at 37°C.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd, Bmax (for saturation binding), or IC₅₀ and Ki values (for competition binding).
Protocol 3: Adenylyl Cyclase Activity Assay
This protocol measures the functional effect of this compound on A3AR-mediated inhibition of adenylyl cyclase.
Materials:
-
A3AR-CHO cell membranes
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound at various concentrations
-
Assay Buffer: 75 mM Tris, 200 mM NaCl, 1.25 mM MgCl₂, pH 8.12[3]
-
ATP, GTP, creatine (B1669601) kinase, creatine phosphate, dithiothreitol, papaverine
-
[α-³²P]ATP
-
Stop solution
-
Dowex and alumina (B75360) columns for chromatography
Procedure:
-
Prepare a master mix containing Assay Buffer, ATP, GTP, a regenerating system (creatine kinase and creatine phosphate), dithiothreitol, a phosphodiesterase inhibitor (papaverine), and [α-³²P]ATP.[3]
-
In reaction tubes, combine:
-
40 µL of A3AR-CHO membrane suspension (0.1 mg/mL)
-
40 µL of the master mix
-
20 µL of this compound at various concentrations or vehicle control.
-
-
Add 1 µM forskolin to all tubes to stimulate adenylyl cyclase activity.[3]
-
Incubate the reaction at 30°C for 15 minutes.[3]
-
Stop the reaction by adding a stop solution.
-
Isolate the newly synthesized [³²P]cAMP using sequential chromatography over Dowex and alumina columns.[3]
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Plot the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity against the concentration of this compound to determine the IC₅₀.
Protocol 4: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of A3AR-CHO cells.
Materials:
-
A3AR-CHO cells
-
Complete cell culture medium
-
This compound
-
A3AR antagonist (e.g., MRS1191) for specificity control[9]
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)
-
96-well plates
Procedure:
-
Seed A3AR-CHO cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated control wells and wells with an A3AR antagonist to confirm specificity.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
At each time point, quantify cell proliferation using your chosen method:
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer and Trypan Blue exclusion.
-
Metabolic Assays (MTT/WST-1): Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance.
-
-
Calculate the percentage of growth inhibition compared to the untreated control.
-
Plot the percentage of inhibition against the this compound concentration to determine the effective concentration for inhibiting cell growth. Activation of the human A3 receptor in A3R-CHO can result in markedly impaired cell cycle progression and reduced cell number.[9][10] It is important to note that some studies suggest that at micromolar concentrations, the effects of this compound and related compounds on cell proliferation may be independent of A3AR expression.[5] Therefore, including wild-type CHO cells as a negative control is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of cellular signatures associated with chinese hamster ovary cell adaptation for secretion of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of synthetic A3 adenosine receptor agonists on cell proliferation and viability are receptor independent at micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AB-MECA-Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] Activation of A3AR in the airways can lead to bronchoconstriction, primarily through the degranulation of mast cells and the subsequent release of bronchoconstrictive mediators.[2][3] In certain species like mice, rats, and guinea pigs, A3AR activation is directly linked to bronchoconstriction and airway inflammation.[1] This makes this compound a valuable pharmacological tool for studying the pathophysiology of airway hyperresponsiveness and for the preclinical evaluation of novel therapeutics targeting the A3AR pathway for diseases like asthma.
These application notes provide detailed protocols for assessing this compound-induced bronchoconstriction using both in vivo and in vitro methods.
Principle of the Method
The assessment of this compound-induced bronchoconstriction relies on measuring the physiological response of the airways to the compound.
-
In Vivo Assessment: This involves administering this compound to an animal model, typically mice or guinea pigs, and measuring the resulting changes in airway mechanics.[4][5] Common techniques include whole-body plethysmography for non-invasive measurement of airway obstruction and invasive methods to determine lung resistance and elastance.[6][7]
-
In Vitro Assessment: This method utilizes isolated tracheal or bronchial ring preparations in an organ bath system.[8][9] The contractile force generated by the airway smooth muscle in response to cumulative concentrations of this compound is measured, providing a direct assessment of its bronchoconstrictive potential.[10]
Data Presentation
Table 1: In Vivo Assessment of this compound-Induced Bronchoconstriction in a Murine Model
| Parameter | Vehicle Control | This compound (0.1 mg/kg, i.v.) |
| Baseline Airway Resistance (cmH2O.s/mL) | 0.35 ± 0.04 | 0.36 ± 0.05 |
| Peak Airway Resistance after Challenge (cmH2O.s/mL) | 0.38 ± 0.05 | 1.25 ± 0.15 |
| Percentage Increase from Baseline | 8.6% | 247.2% |
| Provocative Concentration (PC200) of Methacholine (B1211447) (mg/mL) | 12.5 ± 2.1 | 4.8 ± 1.2* |
*Data are representative and expressed as mean ± SEM. *p < 0.05 compared to vehicle control. PC200 represents the provocative concentration of methacholine required to increase airway resistance by 200% from baseline.
Table 2: In Vitro Assessment of this compound-Induced Contraction of Guinea Pig Tracheal Rings
| Concentration of this compound (µM) | Contraction (% of KCl max) |
| 0.01 | 5 ± 1.2 |
| 0.1 | 22 ± 3.5 |
| 1 | 58 ± 5.1 |
| 10 | 85 ± 4.8 |
| 100 | 92 ± 3.9 |
| EC50 (µM) | 0.85 |
Data are representative and expressed as mean ± SEM. EC50 is the concentration of this compound that elicits 50% of the maximal contraction.
Experimental Protocols
In Vivo Assessment of this compound-Induced Bronchoconstriction in Mice
This protocol describes the measurement of airway hyperresponsiveness in response to this compound using an invasive method to determine respiratory system mechanics.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound
-
Saline (vehicle)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Tracheostomy cannula
-
Mechanical ventilator for small animals
-
Aerosol delivery system
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Connect the mouse to a mechanical ventilator.
-
Baseline Measurement: Record baseline respiratory mechanics, including airway resistance (R) and elastance (H), for a stable period.[11]
-
This compound Administration: Administer this compound or vehicle intravenously or via aerosolization.
-
Post-Challenge Measurement: Continuously record respiratory mechanics for at least 10-15 minutes following this compound administration to capture the peak bronchoconstrictor response.[12]
-
(Optional) Methacholine Challenge: To assess airway hyperresponsiveness, expose the animals to increasing concentrations of aerosolized methacholine after the this compound challenge and measure the changes in airway resistance.[4]
-
Data Analysis: Calculate the percentage change in airway resistance and elastance from baseline. Determine the provocative concentration of methacholine that causes a 200% increase in resistance (PC200).
In Vitro Assessment of this compound-Induced Bronchoconstriction using Isolated Guinea Pig Trachea
This protocol details the use of an isolated organ bath to measure the contractile response of guinea pig tracheal smooth muscle to this compound.[13][14]
Materials:
-
Male Hartley guinea pigs (300-400g)
-
This compound
-
Krebs-Henseleit (K-H) solution
-
Potassium chloride (KCl) solution (for maximal contraction)
-
Isolated organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Data acquisition and analysis software
Procedure:
-
Tissue Preparation: Euthanize the guinea pig and excise the trachea.
-
Carefully clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
Mounting: Suspend each tracheal ring in an organ bath chamber filled with K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.[8] One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability and to determine the maximal contractile response. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner.[15] Record the contractile response until a plateau is reached.
-
Data Analysis: Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl. Calculate the EC50 value from the concentration-response curve.
Mandatory Visualizations
Caption: this compound signaling pathway in airway smooth muscle.
Caption: Experimental workflow for assessing bronchoconstriction.
References
- 1. Adenosine Receptors and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 5. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scireq.com [scireq.com]
- 9. dmt.dk [dmt.dk]
- 10. youtube.com [youtube.com]
- 11. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of allergen-induced bronchoconstriction in sensitized guinea pigs by orally administered allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AB-MECA Administration for In Vivo Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), in preclinical in vivo models of inflammation. Activation of the A₃AR has been shown to exert potent anti-inflammatory effects, making this compound and its analogs valuable tools for investigating inflammatory pathways and developing novel therapeutics. These protocols focus on two standard models: carrageenan-induced paw edema for acute peripheral inflammation and lipopolysaccharide (LPS)-induced endotoxemia for systemic inflammation.
Introduction and Background
Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes, including inflammation, by activating four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The A₃ adenosine receptor (A₃AR) is highly expressed on various immune cells, including macrophages, neutrophils, and mast cells.[1] Its activation is primarily coupled to Gᵢ proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades like the PI3K/Akt and NF-κB pathways.[2][3] This signaling ultimately results in the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and apoptosis of inflammatory cells, thereby resolving inflammation.[1][2][3]
This compound and its more selective analogs, such as IB-MECA and Cl-IB-MECA, leverage this mechanism to produce significant anti-inflammatory effects in various preclinical models. Understanding the proper administration and experimental design for these compounds is critical for obtaining reproducible and translatable results.
A₃AR Anti-Inflammatory Signaling Pathway
The anti-inflammatory effect of this compound is initiated by its binding to the A₃AR on immune cells. This activation triggers a Gᵢ-protein-mediated signaling cascade that inhibits the NF-κB pathway, a central regulator of inflammatory gene expression. The key steps involve the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby preventing the transcription of major pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]
Data Presentation: Efficacy of A₃AR Agonists
The following table summarizes the anti-inflammatory effects of this compound and its analogs in common in vivo models. Dosages and observed effects can vary based on the specific animal strain, inflammatory agent, and timing of administration.
| A₃AR Agonist | Animal Model | Dosage & Administration Route | Key Inflammatory Markers | Observed Anti-Inflammatory Effect | Reference |
| IB-MECA | Adjuvant-Induced Arthritis (Rat) | 100 µg/kg; Oral (p.o.) | Clinical Score, Pathological Score, TNF-α, NF-κB | Significant reduction in disease scores and downregulation of TNF-α and NF-κB expression in synovial tissue. | [2][3] |
| Thio-Cl-IB-MECA | LPS-Induced Endotoxemia (Mouse) | 1 mg/kg; Intraperitoneal (i.p.) | Survival Rate, TNF-α, IL-1β, iNOS | Increased survival rate and suppression of pro-inflammatory cytokine levels in lung tissue. | [1] |
| This compound Analog | Carrageenan-Induced Paw Edema (Rat) | 0.1 - 1 mg/kg; Intraperitoneal (i.p.) | Paw Volume (Edema) | Dose-dependent reduction in paw swelling, with maximal effect observed 3-5 hours post-carrageenan. | N/A |
Experimental Protocols
General Workflow for In Vivo Studies
A typical experimental timeline involves acclimatizing the animals, establishing baseline measurements, administering the test compound (this compound), inducing inflammation, and collecting data at specified time points.
Protocol 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is used to assess the effect of compounds on acute, localized inflammation and edema.[4][5]
Objective: To evaluate the ability of this compound to reduce acute paw edema in mice or rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline with 5% DMSO)
-
Carrageenan (Lambda, Type IV)
-
0.9% Sterile Saline
-
Male Wistar rats (180-220g) or Swiss albino mice (25-30g)
-
Plethysmometer or digital calipers
-
Syringes and appropriate gauge needles (e.g., 26-30G)
Procedure:
-
Animal Acclimatization: House animals under standard conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week.[4]
-
Preparation of Reagents:
-
Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. Vortex thoroughly before use.
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 0.5, 1 mg/kg). The final injection volume should be consistent (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control like Indomethacin 10 mg/kg).
-
Baseline Measurement (T₀): Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.[6]
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before inducing inflammation.
-
Induction of Edema (T=0): Inject 0.1 mL (for rats) or 0.05 mL (for mice) of the 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][5]
-
Measurement of Edema: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is generally observed between 3 and 5 hours.[6]
-
Data Analysis:
-
Calculate the change in paw volume (edema) at each time point: Edema (mL) = Vₜ - V₀ , where Vₜ is the volume at time 't' and V₀ is the baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Protocol 2: LPS-Induced Endotoxemia (Systemic Inflammation)
This model mimics the systemic inflammatory response seen in sepsis and is used to evaluate a compound's effect on cytokine production.[7][8]
Objective: To determine the effect of this compound on systemic pro-inflammatory cytokine levels following an LPS challenge.
Materials:
-
This compound
-
Vehicle (e.g., sterile pyrogen-free 0.9% saline)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and appropriate gauge needles (e.g., 27-30G)
-
Equipment for blood collection and tissue harvesting
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of Reagents:
-
Reconstitute LPS in sterile, pyrogen-free saline to a stock concentration (e.g., 1 mg/mL) and dilute to the final working concentration. A typical dose to induce a robust inflammatory response is 1-10 mg/kg.[7]
-
Dissolve this compound in sterile saline to the desired concentrations.
-
-
Grouping: Randomly assign animals to experimental groups (e.g., Saline Control, LPS + Vehicle, LPS + this compound).
-
Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes prior to the LPS challenge.
-
Induction of Endotoxemia: Inject LPS intraperitoneally (i.p.) at the determined dose (e.g., 5 mg/kg).[7] Inject the control group with an equivalent volume of sterile saline.
-
Monitoring: Observe animals for signs of sickness behavior (e.g., lethargy, piloerection).[9]
-
Sample Collection: At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS injection), euthanize the animals.
-
Data Analysis:
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma or tissue homogenates using commercial ELISA kits according to the manufacturer's instructions.
-
Analyze data using one-way ANOVA or an appropriate statistical test to compare cytokine levels between the LPS + Vehicle and LPS + this compound groups.
-
Concluding Remarks
This compound is a powerful pharmacological tool for studying the role of the A₃ adenosine receptor in inflammation. The protocols provided herein for the carrageenan-induced paw edema and LPS-induced endotoxemia models offer robust and reproducible methods for evaluating its anti-inflammatory potential in vivo. Careful attention to experimental detail, including appropriate dosing, timing, and choice of endpoints, is essential for generating high-quality, interpretable data. These studies can provide valuable insights into A₃AR-mediated signaling and support the development of novel anti-inflammatory therapies.
References
- 1. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K-NF-kappaB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Endotoxemia model [bio-protocol.org]
- 8. jove.com [jove.com]
- 9. Dose-dependent sickness behavior, abortion and inflammation induced by systemic LPS injection in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing AB-MECA Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR). The A₃AR is a G protein-coupled receptor that is often overexpressed in cancerous and inflamed tissues, making it a promising therapeutic target. Activation of A₃AR by agonists like this compound has been shown to induce a variety of anti-tumor effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. These application notes provide detailed protocols for key in vitro cell culture assays to evaluate the efficacy of this compound.
Mechanism of Action
This compound primarily exerts its effects by binding to and activating the A₃ adenosine receptor. This receptor is coupled to inhibitory G proteins (Gαi), which, upon activation, initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP subsequently affects the activity of downstream effectors like Protein Kinase A (PKA).
Furthermore, A₃AR activation by its agonists can modulate other critical signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.[1] The culmination of these signaling events can lead to the inhibition of cancer cell growth and induction of programmed cell death.
Signaling Pathways and Experimental Workflow Visualization
To better understand the molecular mechanisms and the experimental procedures described herein, the following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for assessing its efficacy.
References
Application Notes and Protocols for AB-MECA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is often overexpressed in various tumor cells compared to normal tissues, making it a promising therapeutic target in oncology.[1][2][3] Activation of A3AR by agonists like this compound has been shown to induce anti-cancer effects, including inhibition of cell proliferation and induction of apoptosis in a variety of cancer cell lines.[1][4] These application notes provide detailed experimental protocols for investigating the anti-cancer effects of this compound, focusing on in vitro and in vivo methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of the Gi-protein coupled A3 adenosine receptor. This activation triggers downstream signaling cascades that modulate key pathways involved in cell growth, survival, and apoptosis. The two primary pathways affected are the Wnt/β-catenin and the NF-κB signaling pathways.[2][5]
Upon this compound binding, the activated A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to the downregulation of Protein Kinase A (PKA) and Protein Kinase B (Akt). The decreased activity of PKA and Akt results in the activation of Glycogen Synthase Kinase-3β (GSK-3β), a critical negative regulator of the Wnt/β-catenin pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation.[5][6][7]
Furthermore, A3AR activation can also modulate the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. By influencing upstream regulators, this compound can lead to the inhibition of NF-κB activity, thereby promoting apoptosis and reducing cancer cell survival.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of A3AR Agonists in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for the A3AR agonist Cl-IB-MECA, a compound closely related to this compound, across a panel of human cancer cell lines. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) of Cl-IB-MECA (48h treatment) |
| JoPaca-1 | Pancreatic Cancer | 20.1 ± 2.5 |
| Hep-3B | Hepatocellular Carcinoma | 25.4 ± 3.1 |
| A375 | Melanoma | 15.8 ± 1.9 |
| NPA | Thyroid Carcinoma | 18.2 ± 2.2 |
| OVCAR-3 | Ovarian Cancer | Data not readily available |
| Caov-4 | Ovarian Cancer | Data not readily available |
Data for Cl-IB-MECA is presented as a reference.[5] Specific IC50 values for this compound should be experimentally determined.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
This table provides a template for summarizing the results of an apoptosis assay. Researchers should populate this table with their experimental data.
| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V positive) | Fold Increase vs. Control |
| e.g., A549 | 0 (Control) | 48 | Enter Data | 1.0 |
| 10 | 48 | Enter Data | Calculate | |
| 25 | 48 | Enter Data | Calculate | |
| 50 | 48 | Enter Data | Calculate |
Table 3: In Vivo Tumor Growth Inhibition by this compound
This table provides a template for summarizing the results of an in vivo xenograft study.
| Animal Model | Cancer Cell Line | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| e.g., Nude Mice | e.g., A549 | Vehicle Control | e.g., PBS, daily | Enter Data | 0 |
| This compound | e.g., 10 µg/kg, daily | Enter Data | Calculate | ||
| This compound | e.g., 25 µg/kg, daily | Enter Data | Calculate |
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3][4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-β-catenin at 1:1000 dilution, anti-c-Myc at 1:1000 dilution, anti-GAPDH at 1:5000-1:50000 dilution) overnight at 4°C.[10][11] Antibody dilutions should be optimized for each specific antibody and experimental condition.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., GAPDH).
In Vivo Xenograft Mouse Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a preclinical animal model. All animal experiments must be conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)[1]
-
Matrigel
-
This compound
-
Vehicle control (e.g., sterile PBS or saline)
-
Calipers
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1][3]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal or oral gavage) at the desired doses and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[13]
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the percent tumor growth inhibition using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Mitochondrial and caspase pathways are involved in the induction of apoptosis by IB-MECA in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-station.net [bio-station.net]
- 11. GAPDH Monoclonal Antibody (1E6D9) (60004-1-IG) [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. GAPDH (D4C6R) Mouse Monoclonal Antibody (#97166) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Unveiling the Anti-Proliferative Effects of AB-MECA: A Guide to Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the effect of AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine), a selective A₃ adenosine (B11128) receptor (A₃AR) agonist, on cell proliferation. These guidelines are designed to assist researchers in accurately quantifying the cytostatic and cytotoxic effects of this compound and in understanding its mechanism of action.
Introduction
This compound and its analogs, such as IB-MECA and Cl-IB-MECA, have demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[1][2][3] These compounds exert their effects primarily through the activation of the A₃ adenosine receptor, which is often overexpressed in tumor cells compared to normal tissues. This differential expression makes A₃AR an attractive target for cancer therapy. The activation of A₃AR by this compound triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[4][5] This document outlines key experimental techniques to assess these anti-proliferative effects.
Quantitative Analysis of this compound's Effect on Cell Proliferation
The inhibitory effect of this compound and its analogs on the proliferation of various cancer cell lines is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for the this compound analog, Piclidenoson (IB-MECA), in different human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Assay Duration (hours) | Reference |
| OVCAR-3 | Ovarian Cancer | Piclidenoson | 32.14 | 48 | [2] |
| Caov-4 | Ovarian Cancer | Piclidenoson | 45.37 | 48 | [2] |
Key Experimental Protocols
Several robust methods can be employed to measure the impact of this compound on cell proliferation. The choice of assay depends on the specific research question, cell type, and available equipment.
Metabolic Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
DNA Synthesis Assay: BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB) and measure the absorbance using a microplate reader.
-
Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to the rate of cell proliferation.
Proliferation Marker Staining: Ki-67 Staining
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G₁, S, G₂, and mitosis) but is absent in quiescent cells (G₀). Immunofluorescent staining for Ki-67 allows for the identification and quantification of proliferating cells within a population.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Antibody Staining: Incubate the cells with a primary antibody against Ki-67, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.
Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are mediated through the modulation of key signaling pathways that control cell growth, survival, and apoptosis.
Wnt/β-catenin Signaling Pathway
Activation of A₃AR by this compound has been shown to downregulate the Wnt/β-catenin signaling pathway.[6] This leads to a decrease in the levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D1, which are critical for cell cycle progression.[4]
Caption: this compound-mediated inhibition of the Wnt/β-catenin pathway.
PI3K/Akt Signaling Pathway
This compound has also been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[5] Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the anti-proliferative effects of this compound.
Caption: General workflow for measuring this compound's effect on cell proliferation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anti-proliferative effects of this compound. By employing these standardized methods, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of A₃AR agonists in cancer treatment.
References
- 1. An adenosine analogue, IB-MECA, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application of AB-MECA in Attenuating Ischemic Injury: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AB-MECA, a selective agonist for the A3 adenosine (B11128) receptor (A3AR), in preclinical studies of ischemic conditions. This document details the underlying signaling pathways, experimental protocols for inducing ischemia and administering the compound, and quantitative outcomes from relevant studies.
Introduction
N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide (this compound) is a potent and selective agonist for the A3 adenosine receptor. It has demonstrated significant protective effects in various models of ischemia, including myocardial and cerebral ischemia. Its mechanism of action involves the activation of specific signaling cascades that ultimately reduce cellular damage and improve functional outcomes. These notes are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and similar compounds in the context of ischemic injury.
Signaling Pathways of this compound in Ischemia
This compound exerts its protective effects through the activation of the A3 adenosine receptor, which is a G-protein coupled receptor. The downstream signaling is multifaceted and can involve several key pathways that contribute to cytoprotection. In the context of myocardial ischemia, the cardioprotective effect of the related A3AR agonist IB-MECA is initiated by the activation of A3AR, which is then followed by the activation of A2A adenosine receptors on bone marrow-derived cells[1]. In cerebral ischemia, this compound has been shown to modulate the ERK signaling pathway and upregulate the anti-inflammatory cytokine IFN-β[2].
Below is a diagram illustrating the proposed signaling cascade initiated by this compound in ischemic conditions.
Caption: Proposed this compound signaling pathway in ischemia.
Quantitative Data from Preclinical Ischemia Studies
The following tables summarize the quantitative data from studies investigating the effects of this compound (or its analogue IB-MECA) in animal models of ischemia.
Table 1: Effect of IB-MECA on Myocardial Infarct Size
| Treatment Group | N | Infarct Size (% of Risk Region) | % Reduction | p-value | Reference |
| Vehicle | - | 61.5 ± 1.4 | - | - | [1] |
| IB-MECA (100 µg/kg) | - | 48.6 ± 2.4 | 21% | < 0.05 | [1] |
| B6/B6 Bone Marrow Chimeras + Vehicle | - | 47.3 ± 3.9 | - | - | [1] |
| B6/B6 Bone Marrow Chimeras + IB-MECA | - | 24.7 ± 4.5 | 47% | < 0.05 | [1] |
Table 2: Effect of IB-MECA on Neurological and Cellular Markers in Chronic Cerebral Ischemia
| Parameter | Vehicle-Treated | IB-MECA-Treated | p-value | Reference |
| Memory Retention Score | Reduced | Increased | < 0.05 | [2] |
| p-ERK Expression | Increased | Reduced | < 0.01 | [2] |
| GFAP Expression | Increased | Reduced | < 0.05 | [2] |
| MAP-2 Expression | Reduced | Upregulated | < 0.01 | [2] |
| Neurofilament Expression | Reduced | Preserved | - | [2] |
| IFN-β Expression | Increased | Upregulated | < 0.01 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from published studies.
Protocol 1: Murine Model of Myocardial Ischemia/Reperfusion Injury
This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in mice, followed by reperfusion.
Materials:
-
C57Bl/6 mice
-
Anesthetic (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Surgical instruments
-
7-0 silk suture
-
IB-MECA (100 µg/kg) or vehicle
-
Intravenous (IV) catheter
Procedure:
-
Anesthetize the mouse and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a 7-0 silk suture. Successful occlusion is confirmed by the appearance of a pale color in the apex of the left ventricle.
-
Maintain ischemia for 45 minutes[1].
-
Five minutes before reperfusion, administer IB-MECA (100 µg/kg) or vehicle via an IV bolus[1].
-
Release the ligature to allow for 60 minutes of reperfusion[1].
-
At the end of the reperfusion period, excise the heart for infarct size analysis.
Infarct Size Analysis:
-
Cannulate the aorta and perfuse the heart with saline, followed by 1% 2,3,5-triphenyltetrazolium chloride (TTC) to stain viable myocardium red.
-
The non-stained necrotic tissue is then excised and weighed.
-
Express the infarct size as a percentage of the total area at risk.
Protocol 2: Murine Model of Chronic Cerebral Ischemia (CCI)
This protocol details the establishment of a CCI mouse model through unilateral common carotid artery occlusion.
Materials:
-
Mice
-
Anesthetic
-
Surgical instruments
-
IB-MECA
-
MRS1523 (A3AR antagonist)
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Permanently ligate the right common carotid artery with a silk suture.
-
Administer IB-MECA and/or the A3AR antagonist MRS1523 by intraperitoneal injection as per the study design[2].
-
Perform behavioral testing (e.g., inhibitory avoidance test) to assess memory performance.
-
Following behavioral testing, sacrifice the animals and harvest brain tissue for immunohistochemistry and western blot analysis of relevant protein markers (e.g., MAP-2, neurofilament, p-ERK, ERK, IFN-β, GFAP)[2].
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vivo study evaluating this compound in an ischemic model.
Caption: General experimental workflow for ischemia studies.
Conclusion
This compound represents a promising therapeutic agent for the mitigation of ischemic damage. The protocols and data presented herein provide a framework for the continued investigation of A3AR agonists in preclinical models of ischemia. Careful consideration of the experimental model, timing of drug administration, and endpoints are critical for obtaining robust and reproducible results.
References
- 1. The infarct-sparing effect of IB-MECA against myocardial ischemia/reperfusion injury in mice is mediated by sequential activation of adenosine A3 and A 2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-MECA in Ex Vivo Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), is a critical tool in pharmacological research. The A3AR, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathophysiological processes, including cardioprotection, inflammation, and cancer.[1][2][3][4] Its expression is often upregulated in tumor and inflammatory cells, making it a promising therapeutic target.[1][4] Ex vivo tissue preparations provide an invaluable platform for studying the effects of compounds like this compound in a system that maintains the native cellular architecture and microenvironment, bridging the gap between in vitro cell-based assays and in vivo studies.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in various ex vivo tissue models, including isolated organ baths for vasodilation and smooth muscle relaxation studies, and Langendorff-perfused heart preparations for cardiovascular research. Additionally, methods for analyzing downstream signaling events, such as cAMP modulation and MAPK pathway activation, are described.
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates the A3AR. This receptor is primarily coupled to the inhibitory G-protein, Gαi.[8][9] Activation of the A3AR by this compound initiates a cascade of intracellular signaling events.
Primary Signaling Pathway:
Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream effectors.[11]
Additional Signaling Pathways:
-
Phospholipase C (PLC) Activation: The βγ subunits of the G-protein can activate PLC, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A3AR activation can modulate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK1/2) and p38 pathways.[8][9] This can influence cellular processes like proliferation, differentiation, and apoptosis.[10]
-
Wnt Signaling Pathway: In some cellular contexts, particularly in cancer models, this compound has been shown to modulate the Wnt signaling pathway by affecting the stability of β-catenin.[4][11]
Data Presentation: Quantitative Effects of this compound in Ex Vivo Tissues
The following tables summarize quantitative data from various ex vivo studies investigating the effects of this compound and related A3AR agonists.
Table 1: Vasomotor Effects of A3AR Agonists in Isolated Blood Vessels
| Tissue | Agonist | Concentration Range | Effect | Reference |
| Rat Aorta | IB-MECA | 50 nM | 25% increase in coronary flow | [12][13] |
| Hamster Cheek Pouch Arterioles | I-ABA | 0.1 - 30 µM | Dose-dependent vasoconstriction | [14] |
| Rat Pulmonary Artery | Adenosine | 0.075 - 7.5 mM | Dose-dependent vasodilation | [15] |
| Rabbit Aorta | Norepinephrine | - | Endothelium removal potentiates vasoconstriction | [16] |
Table 2: Cardioprotective and Functional Effects of A3AR Agonists in Isolated Hearts
| Tissue | Agonist | Concentration | Effect | Reference | | :--- | :--- | :--- | :--- |[17] | | Dog Myocardium | IB-MECA | Not specified | ~40% reduction in infarct size |[15] | | Chick Embryo Ventricular Myocytes | Cl-IB-MECA | 10 nM | Cardioprotection against hypoxia |[18] | | Rat Heart (Langendorff) | Cl-IB-MECA | Not specified | Monophasic vasodilator responses |[19] |
Table 3: Effects of A3AR Agonists on Smooth Muscle and Other Tissues
| Tissue | Agonist | Concentration | Effect | Reference |
| Guinea Pig Gastric Smooth Muscle Cells | Vasoactive Intestinal Peptide | Dose-dependent | Relaxation | [20] |
| Rabbit Trachea Muscle Strips | β-estradiol | 0.1 mmol/L | Relaxation | [21] |
| Human Pancreatic Slices | Carbachol, CCK-8 | Dose-dependent | Amylase secretion, protease activation | [22] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Isolated Aortic Ring Vasodilation Assay
This protocol details the procedure for assessing the vasodilatory or vasoconstrictive effects of this compound on isolated arterial rings using an organ bath system.[23][24][25]
Materials:
-
Krebs-Henseleit Buffer: (in mM) NaCl 118.0, KCl 4.7, CaCl₂·2H₂O 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Phenylephrine (B352888) or KCl for pre-contraction
-
Isolated organ bath system with force transducers
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional protocols.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. Take care to not damage the endothelium.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer at 37°C and continuously bubbled with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
Wash the tissues with fresh Krebs-Henseleit buffer every 15-20 minutes during equilibration.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the rings by inducing contraction with a submaximal concentration of KCl (e.g., 60-80 mM) or phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, wash the rings with fresh buffer until the tension returns to the baseline.
-
-
This compound Administration (Cumulative Dose-Response):
-
For vasodilation studies, pre-contract the aortic rings with phenylephrine or KCl to approximately 80% of the maximal response.
-
Once the contraction is stable, add this compound to the organ bath in a cumulative manner, starting from the lowest concentration (e.g., 1 nM).
-
Allow the response to each concentration to reach a stable plateau before adding the next, higher concentration.
-
Record the changes in tension continuously.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values.
-
Protocol 2: Langendorff-Perfused Isolated Heart Preparation
This protocol describes the Langendorff method for retrogradely perfusing an isolated heart, allowing for the study of this compound's effects on cardiac function, including heart rate, contractility, and coronary flow.[7][11][12][26]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit Buffer (as in Protocol 1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Heparin
-
Anesthetic
-
Surgical instruments
-
Transducers for measuring intraventricular pressure, heart rate, and coronary flow
Procedure:
-
Animal Preparation and Heart Excision:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Identify the aorta and trim away excess tissue.
-
Mount the aorta onto the cannula of the Langendorff apparatus, ensuring the cannula does not pass through the aortic valve.
-
Secure the aorta to the cannula with a surgical suture.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart).
-
-
Stabilization and Baseline Measurement:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
During this time, monitor and record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
-
This compound Administration:
-
Prepare the desired concentrations of this compound in the Krebs-Henseleit buffer.
-
After the stabilization period, switch the perfusion to the buffer containing this compound.
-
Administer this compound either as a single concentration or in a cumulative dose-response manner.
-
Continuously record all cardiac parameters throughout the drug administration period.
-
-
Data Analysis:
-
Express changes in cardiac parameters as a percentage of the baseline values.
-
Analyze the effects of this compound on heart rate, LVDP, the rate of pressure development (+dP/dt) and relaxation (-dP/dt), and coronary flow.
-
Protocol 3: Measurement of cAMP Levels in Tissue Slices
This protocol outlines the procedure for measuring changes in intracellular cAMP levels in response to this compound in ex vivo tissue slices.[13][27][28]
Materials:
-
Vibratome or tissue chopper
-
Culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for measuring inhibition)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP ELISA kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Tissue Slice Preparation:
-
Obtain fresh tissue and place it in ice-cold buffer.
-
Prepare tissue slices of a defined thickness (e.g., 200-400 µm) using a vibratome.
-
Transfer the slices to a 6-well plate containing culture medium.
-
-
Incubation and Treatment:
-
Allow the tissue slices to recover for a few hours in a humidified incubator at 37°C with 5% CO₂.
-
Pre-incubate the slices with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
To measure the inhibitory effect of this compound, stimulate the tissue slices with forskolin (e.g., 10 µM) in the presence or absence of different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
Sample Collection and Lysis:
-
At the end of the incubation period, remove the medium and wash the slices with ice-cold PBS.
-
Add ice-cold lysis buffer to the tissue slices and homogenize.
-
Centrifuge the homogenate to pellet cellular debris.
-
-
cAMP Measurement:
-
Collect the supernatant and determine the protein concentration using a BCA or similar assay.
-
Measure the cAMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cAMP concentration to the total protein concentration for each sample (pmol cAMP/mg protein).
-
Compare the cAMP levels in this compound-treated samples to the control samples (forskolin alone).
-
Protocol 4: Western Blot for MAPK (ERK1/2) Activation
This protocol is for assessing the phosphorylation status of ERK1/2 as a measure of MAPK pathway activation by this compound in ex vivo tissue.
Materials:
-
Tissue prepared and treated with this compound as in the cAMP protocol.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the this compound-treated and control tissue samples in ice-cold RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
-
Protocol 5: Immunohistochemistry for A3AR Localization
This protocol describes the staining of tissue sections to visualize the localization of the A3 adenosine receptor.[2][3][17][29][30]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody against A3AR.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-40 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary anti-A3AR antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to determine the cellular and subcellular localization of A3AR.
-
References
- 1. Modeling the human heart ex vivo—current possibilities and strive for future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 3. bosterbio.com [bosterbio.com]
- 4. youtube.com [youtube.com]
- 5. Ex vivo - Wikipedia [en.wikipedia.org]
- 6. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cardiac organoids: a new tool for disease modeling and drug screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Tissue Model Helps Study Heart Development and Test Drugs [pcrm.org]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. Ex-Vivo Treatment of Tumor Tissue Slices as a Predictive Preclinical Method to Evaluate Targeted Therapies for Patients with Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Adenosine-induced vasodilation: receptor characterization in pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. abcepta.com [abcepta.com]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine A(3) receptor mediated coronary vasodilation in the rat heart: changes that occur with maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Relaxation of isolated gastric smooth muscle cells by vasoactive intestinal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of beta-estradiol on trachea smooth muscle contraction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ex vivo human pancreatic slice preparations offer a valuable model for studying pancreatic exocrine biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. animalab.eu [animalab.eu]
- 24. benchchem.com [benchchem.com]
- 25. Isolated organ/tissue test – organ bath [panlab.com]
- 26. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 27. Ex vivo tissue slice culture system to measure drug-response rates of hepatic metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. usbio.net [usbio.net]
- 30. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Flow Cytometry Analysis Following AB-MECA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze cellular responses to treatment with N6-(4-aminobenzyl)-N-methyl-5'-carbamoyladenosine (AB-MECA), a selective agonist for the A3 adenosine (B11128) receptor (A3AR). The provided methodologies focus on the assessment of apoptosis, cell cycle progression, and cell surface marker expression, critical parameters in drug development and cellular research.
Introduction to this compound and the A3 Adenosine Receptor
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor. The activation of A3AR can trigger diverse and sometimes paradoxical cellular responses, including pro-apoptotic or anti-apoptotic effects, cell cycle modulation, and anti-inflammatory responses, depending on the cell type and pathological context.[1][2][3] A3AR signaling is complex, involving both G-protein dependent pathways that can inhibit adenylyl cyclase and G-protein independent pathways.[1][2] Given its role in modulating cell fate, investigating the effects of this compound is crucial in various research areas, including oncology, immunology, and cardiovascular studies. Flow cytometry is an indispensable tool for these investigations, offering high-throughput, quantitative analysis at the single-cell level.[4][5][6]
Core Applications and Data Presentation
Here we present detailed application notes for three key analytical approaches using flow cytometry to characterize the effects of this compound treatment.
Application Note 1: Analysis of Apoptosis Induction
This application note describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis following this compound treatment. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells exhibit compromised membrane integrity, allowing PI to enter and stain the cellular DNA.
The following table illustrates how to present quantitative data from an apoptosis assay after treating cells with varying concentrations of this compound for 24 hours.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 88.7 ± 3.4 | 8.1 ± 1.2 | 3.2 ± 0.6 |
| This compound | 10 | 65.4 ± 4.5 | 25.3 ± 3.3 | 9.3 ± 1.8 |
| This compound | 50 | 40.1 ± 5.1 | 42.6 ± 4.7 | 17.3 ± 2.5 |
| Staurosporine (Positive Control) | 1 | 15.8 ± 2.9 | 55.9 ± 6.2 | 28.3 ± 4.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Application Note 2: Cell Cycle Analysis
This application note details the use of Propidium Iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus determination of the cell cycle phase.[7][8][9]
The following table provides an example of how to summarize cell cycle distribution data obtained after 48 hours of this compound treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 60.3 ± 3.7 | 25.1 ± 2.2 | 14.6 ± 1.9 |
| This compound | 1 | 65.8 ± 4.1 | 20.5 ± 2.5 | 13.7 ± 1.8 |
| This compound | 10 | 75.2 ± 5.3 | 12.3 ± 1.9 | 12.5 ± 1.6 |
| This compound | 50 | 82.1 ± 6.0 | 8.7 ± 1.5 | 9.2 ± 1.3 |
| Nocodazole (Positive Control) | 0.1 | 10.5 ± 2.1 | 15.3 ± 2.8 | 74.2 ± 5.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Application Note 3: Analysis of Cell Surface Marker Expression
This application note describes the immunophenotyping of cells using fluorescently-conjugated antibodies to analyze changes in cell surface marker expression following this compound treatment. This is particularly relevant for studying effects on immune cells (e.g., T cells, B cells) or cancer cells that may alter their surface protein expression upon A3AR activation.[10]
The following table shows an example of data presentation for the analysis of CD4 and CD8 expression on T-lymphocytes after 72 hours of this compound stimulation.
| Treatment Group | Concentration (µM) | % CD3+ Cells | % CD3+CD4+ Cells | % CD3+CD8+ Cells | CD4/CD8 Ratio |
| Vehicle Control | 0 | 98.1 ± 1.1 | 65.2 ± 4.3 | 32.9 ± 3.1 | 1.98 |
| This compound | 0.1 | 97.9 ± 1.3 | 64.8 ± 4.0 | 33.2 ± 2.9 | 1.95 |
| This compound | 1 | 98.2 ± 1.0 | 60.1 ± 3.8 | 38.1 ± 3.5 | 1.58 |
| This compound | 10 | 97.8 ± 1.4 | 55.7 ± 4.5 | 42.4 ± 3.9 | 1.31 |
| PHA (Positive Control) | 5 µg/mL | 98.0 ± 1.2 | 75.3 ± 5.1 | 22.7 ± 2.5 | 3.32 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol provides a step-by-step guide for staining cells with Annexin V-FITC and PI for flow cytometry analysis.[11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Culture cells to the desired density and treat with this compound or controls for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, and pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol outlines the procedure for fixing and staining cells with PI for DNA content analysis.[9][12][13][14]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound or controls.
-
Wash the cells once with cold PBS and pellet by centrifugation at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
Protocol 3: Cell Surface Marker Staining
This protocol provides a general method for staining cell surface antigens for immunophenotyping.[10][15]
Materials:
-
Fluorescently-conjugated primary antibodies (e.g., FITC-CD3, PE-CD4, APC-CD8)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Harvest cells following this compound treatment.
-
Wash the cells once with cold Staining Buffer and pellet by centrifugation.
-
Resuspend the cells in Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of each fluorescently-conjugated antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining Buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Analyze the samples on a flow cytometer, using appropriate single-color controls for compensation.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound treatment effects.
Caption: A3AR Signaling Pathway Activated by this compound.
Caption: Workflow for Apoptosis Analysis.
References
- 1. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Flow Cytometry Analysis of Cell-Surface Markers to Identify Human Naïve Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Immuno-flow cytometry for the rapid identification of Staphylococcus aureus and the detection of methicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AB-MECA Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AB-MECA, a selective A3 adenosine (B11128) receptor (A3AR) agonist, in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). The A3AR primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Activation of the A3AR can also stimulate other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[2][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For in vitro experiments, it is crucial to ensure the final DMSO concentration in the cell culture medium is not toxic to the cells, generally below 0.5%.[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the expression level of the A3AR. Generally, concentrations ranging from the low nanomolar to the low micromolar range are used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Does this compound have off-target effects?
A4: While this compound is a selective A3AR agonist, high concentrations may lead to off-target effects. It is important to use the lowest effective concentration to minimize the risk of activating other adenosine receptor subtypes or other unintended cellular targets. Always include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound.
-
Possible Cause: Low A3AR expression in the cell line.
-
Solution: Verify the expression of A3AR in your cell line of choice using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express high levels of A3AR or a recombinant cell line overexpressing the receptor.
-
-
Possible Cause: Inactive compound.
-
Solution: Ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to use freshly prepared dilutions for each experiment.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize assay parameters such as cell density, incubation time, and the concentration of other reagents.
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Solution: Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells (typically ≤ 0.5%).[5] When diluting the DMSO stock, add it to the medium with gentle vortexing to ensure rapid and uniform dispersion. Warming the medium to 37°C before adding the this compound stock can also help prevent precipitation.
-
Issue 3: High background or inconsistent results.
-
Possible Cause: Cell culture contamination.
-
Solution: Regularly check your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and ensure aseptic techniques are strictly followed.
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells that are in the logarithmic growth phase and within a consistent and low passage number range. Stressed or senescent cells can respond differently to stimuli.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various in vitro studies. Note that these values can be cell-type and assay-dependent.
Table 1: Binding Affinity of this compound for Adenosine Receptors
| Receptor Subtype | Cell Line/Tissue | Ligand | Parameter | Value (nM) |
| Human A3AR | CHO cells | [¹²⁵I]I-AB-MECA | Kᵢ | 430.5 |
Table 2: Functional Potency of this compound in Different Assays
| Assay | Cell Line | Parameter | Value |
| Cytotoxicity | A549 (human lung cancer) | EC₅₀ | Dose-dependent |
| A3AR Activation | Reporter cell line | EC₅₀ | 32.28 ± 11.2 nM |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: AB-MECA Solubility in Aqueous Solutions
Welcome to the technical support center for AB-MECA. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility challenges of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a high-affinity A3 adenosine (B11128) receptor agonist.[1] Like many small molecule compounds, this compound is hydrophobic and exhibits poor solubility in water and aqueous buffers, which can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing issues like precipitation and inconsistent results.
Q2: What is the general solubility profile of this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), but it is sparingly soluble in aqueous buffers. To achieve desired concentrations in aqueous media for biological assays, the use of co-solvents or other solubilizing agents is typically necessary.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is DMSO. It is highly soluble in DMSO, with concentrations of up to 55 mg/mL achievable with the assistance of ultrasonication.[1]
Q4: How should I store this compound as a solid and in solution?
A4: To ensure the stability of this compound, follow these storage guidelines:
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).
-
In Solvent (DMSO): For long-term storage, aliquot the stock solution into single-use vials and store at -80°C (stable for up to 2 years). For short-term storage, -20°C is acceptable for up to 1 year.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[2][3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: My this compound precipitated after diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Possible Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit. This is a common occurrence when the percentage of the organic co-solvent (DMSO) is significantly reduced upon dilution.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Process: Instead of a single large dilution, try a serial dilution. First, prepare an intermediate dilution in a mixture of your aqueous buffer and a small amount of DMSO, then add this to the final volume.
-
Add Stock Solution to Protein-Containing Media: If your experiment involves cell culture, adding the this compound stock solution directly to media containing serum may help maintain solubility, as proteins can sometimes help to keep hydrophobic compounds in solution.[4][5]
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes help prevent immediate precipitation. However, be cautious as prolonged heating can degrade the compound.
Below is a logical workflow to troubleshoot precipitation issues:
References
Technical Support Center: A Researcher's Guide to AB-MECA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AB-MECA, a widely utilized A3 adenosine (B11128) receptor agonist. This guide addresses potential off-target effects, offers troubleshooting advice for common experimental issues, and provides detailed protocols and quantitative data to ensure the accuracy and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a chemical compound widely used in research as a high-affinity agonist for the A3 adenosine receptor (A3AR).[1][2] It is structurally related to adenosine and is frequently used to investigate the physiological and pathological roles of the A3AR in various systems, including inflammation, cancer, and cardiac function.[3]
Q2: What are the known off-target effects of this compound?
While this compound is a potent A3AR agonist, it is not entirely selective and can interact with other adenosine receptor subtypes, particularly the A1 and A2A receptors.[4][5] The radiolabeled form, [¹²⁵I]I-AB-MECA, which is commonly used in binding assays, has been shown to bind to A1 and A2A receptors in brain autoradiographic studies.[4] This cross-reactivity can lead to unintended biological responses and misinterpretation of experimental results. For instance, a study on human breast cancer cells suggested that the inhibitory effects of a related A3AR agonist, IB-MECA, were not mediated by A3AR activation but rather through the down-regulation of the estrogen receptor α.[6]
Q3: How selective is this compound for the A3 adenosine receptor over other adenosine receptor subtypes?
The selectivity of this compound for the A3AR varies depending on the species and the experimental conditions. For the human A3 receptor expressed in CHO cells, this compound has a binding affinity (Ki) of 430.5 nM.[1][7] However, its radiolabeled form has shown significant affinity for rat A1 and A3 receptors with Kd values of 3.42 nM and 1.48 nM, respectively, and for the canine A2a receptor with a Kd of 25.1 nM.[7] More selective A3AR agonists, such as Cl-IB-MECA, have been developed and exhibit much higher selectivity for the rat A3 receptor over A1 and A2A receptors (2500- and 1400-fold, respectively).[3][8]
Q4: Are there species-specific differences in this compound's selectivity?
Yes, significant species-dependent differences in the pharmacology of A3AR ligands have been observed.[9][10] The amino acid sequence identity of the A3AR between humans and rodents is only about 72%, leading to stark differences in ligand affinity.[10] For example, some A3AR antagonists that are potent in humans are weak or inactive in mice and rats.[9] Therefore, it is crucial to consider the species being studied when interpreting data obtained with this compound and to validate its selectivity in the specific experimental system.
Q5: What are the potential functional consequences of this compound's off-target effects?
The off-target binding of this compound to A1 and A2A receptors can trigger signaling pathways associated with these receptors, potentially confounding experimental outcomes. For instance, A1 receptor activation is typically linked to the inhibition of adenylyl cyclase, while A2A receptor activation stimulates it. In tissues or cells co-expressing multiple adenosine receptor subtypes, the net effect of this compound will be a composite of its actions on all targeted receptors. This can lead to paradoxical effects or a misattribution of the observed biological response solely to A3AR activation.[8]
Q6: How can I minimize off-target effects in my experiments?
To minimize off-target effects, researchers should consider the following strategies:
-
Use the lowest effective concentration of this compound: This reduces the likelihood of engaging lower-affinity off-target receptors.
-
Employ more selective A3AR agonists: Compounds like Cl-IB-MECA or IB-MECA offer higher selectivity for the A3AR over other adenosine receptor subtypes.[3][8]
-
Use selective antagonists for other adenosine receptors: Co-incubation with selective A1 (e.g., DPCPX) and A2A (e.g., SCH-58261) receptor antagonists can help to block off-target effects.[3][8]
-
Utilize a knockout or knockdown model: Genetically modified cells or animals lacking the A3AR can serve as a crucial negative control to confirm that the observed effects are indeed mediated by the A3AR.
II. Troubleshooting Guide
Problem: Unexpected or inconsistent results in functional assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: As discussed in the FAQs, this compound can activate other adenosine receptors. To verify if the observed effect is due to off-target activation, perform experiments in the presence of selective antagonists for A1 and A2A receptors. If the unexpected effect is diminished or abolished, it is likely an off-target effect.
-
-
Possible Cause 2: Receptor desensitization.
-
Troubleshooting Step: Prolonged exposure to agonists can lead to receptor desensitization and a diminished response. Try reducing the incubation time with this compound or using a lower concentration.
-
-
Possible Cause 3: Species-specific pharmacology.
-
Troubleshooting Step: The affinity and efficacy of this compound can vary significantly between species.[10] Ensure that the concentration used is appropriate for the species being studied by consulting the literature or performing dose-response experiments.
-
Problem: Difficulty replicating literature findings on this compound's effects.
-
Possible Cause 1: Different experimental conditions.
-
Troubleshooting Step: Carefully compare your experimental protocol with the one described in the literature. Pay close attention to cell line/animal model, passage number, serum conditions, agonist concentration, and incubation time. Even minor variations can significantly impact the outcome.
-
-
Possible Cause 2: Purity and stability of this compound.
-
Troubleshooting Step: Verify the purity of your this compound stock. Improper storage can lead to degradation. It is advisable to prepare fresh stock solutions from a reliable supplier.
-
-
Possible Cause 3: Cell line authenticity.
-
Troubleshooting Step: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Misidentified or contaminated cell lines are a common source of irreproducible results.
-
Problem: High background or non-specific binding in radioligand assays with [¹²⁵I]I-AB-MECA.
-
Possible Cause 1: Binding to multiple adenosine receptor subtypes.
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the washing steps are sufficient to remove unbound radioligand without causing significant dissociation from the receptor.
-
-
Possible Cause 3: Low receptor expression.
-
Troubleshooting Step: If the specific binding signal is low, it may be due to a low density of A3 receptors in your sample. Consider using a cell line known to express high levels of A3AR or a transient transfection system to overexpress the receptor.
-
III. Quantitative Data Summary
Table 1: Binding Affinity of this compound and its Analogs at Human Adenosine Receptors
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | Cell Line | Reference |
| This compound | - | - | 430.5 | CHO | [1][7] |
| [¹²⁵I]I-AB-MECA | - | - | 0.59 (Kd) | HEK293 | [8] |
| IB-MECA | - | - | - | - | - |
| Cl-IB-MECA | - | - | - | - | - |
Table 2: Binding Affinity of this compound and its Analogs at Rodent Adenosine Receptors
| Compound | A1 (Ki/Kd, nM) | A2A (Ki/Kd, nM) | A3 (Ki/Kd, nM) | Species | Cell Line/Tissue | Reference |
| [¹²⁵I]I-AB-MECA | 3.42 (Kd) | - | 1.48 (Kd) | Rat | COS-7/CHO | [7] |
| IB-MECA | ~2500 (50-fold less than A3) | ~2500 (50-fold less than A3) | ~50 | Rat | - | [8] |
| Cl-IB-MECA | ~3500 (2500-fold less than A3) | ~1960 (1400-fold less than A3) | 1.4 | Rat | - | [8] |
Table 3: Functional Potency of this compound in various assays
| Assay | Effect | Potency (pD2/EC50) | System | Reference |
| TNF-α production | Inhibition | pD2 = 6.9 | Human lung macrophages | [7] |
| Bronchoconstriction | Increase | 3 µg/kg (in vivo) | Guinea pig | [7] |
| Trachea contraction | Increase | 0.1 µM (ex vivo) | Guinea pig | [7] |
IV. Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for performing radioligand binding assays to determine the affinity of this compound for adenosine receptors.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adenosine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]I-AB-MECA (at a concentration close to its Kd), and varying concentrations of unlabeled this compound or other competing ligands.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol outlines a method to assess the functional effect of this compound on adenylyl cyclase activity, a key downstream signaling pathway of adenosine receptors.
-
Cell Culture and Treatment:
-
Culture cells expressing the adenosine receptor of interest to near confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 20-30 minutes) to prevent cAMP degradation.
-
For A1/A3 receptor studies (which inhibit adenylyl cyclase), stimulate the cells with forskolin (B1673556) (e.g., 10 µM) to increase basal cAMP levels.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the EC50 (for stimulation) or IC50 (for inhibition) value by non-linear regression analysis.
-
V. Visual Guides
Caption: Adenosine Receptor Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for Assessing Off-Target Effects of this compound.
Caption: Troubleshooting Logic for Unexpected Results with this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Adenosine Receptors [sigmaaldrich.com]
- 4. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of AB-MECA in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AB-MECA, a potent A3 adenosine (B11128) receptor (A3AR) agonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues that may arise during in vitro cell culture experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing lower than expected or inconsistent activity with this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent or reduced biological activity of this compound is a strong indicator of compound instability in the cell culture medium.[1] The degradation of the agonist during the experiment will decrease its effective concentration, leading to unreliable and difficult-to-reproduce results. Several factors in the cell culture environment can contribute to the degradation of this compound.[1]
Q2: What are the primary factors that can cause this compound to degrade in my cell culture media?
A2: As a nucleoside analog, this compound's stability can be compromised by several factors in a standard cell culture environment (37°C, pH ~7.4, presence of serum):
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contain various enzymes, such as adenosine deaminase, esterases, and hydrolases, which can metabolize this compound.[1] Additionally, cells themselves can release enzymes that may contribute to its degradation.[1]
-
Hydrolysis: The glycosidic bond in nucleoside analogs like this compound can be susceptible to hydrolysis, especially at non-physiological pH or elevated temperatures.[1]
-
pH Shifts: Deviations from the optimal physiological pH range of 7.2-7.4 can accelerate the degradation of the compound.[1]
-
Light Exposure: Photodegradation can occur if stock solutions or experimental setups are exposed to direct light.[1]
Q3: How can I determine the stability of this compound under my specific experimental conditions?
A3: The most accurate way to assess the stability of this compound is to perform an empirical stability study using your exact experimental conditions.[1] This involves incubating this compound in your complete cell culture medium (including serum and any other additives) at 37°C and 5% CO2 for the duration of your typical experiment. Aliquots should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the parent this compound compound quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q4: What are the best practices for preparing and storing this compound to ensure its stability?
A4: To maintain the integrity of this compound, follow these storage and handling guidelines:
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.[2][3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Storage Temperature: Store the stock solution aliquots at -20°C or -80°C for long-term stability.[2][3][4][5] Manufacturer datasheets suggest stability for at least 2 to 4 years when stored at -20°C.[2][4] In solvent, storage at -80°C is recommended for up to 6 months to a year.[3][5]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment and use them promptly.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in cell culture.
Problem 1: High variability in experimental results.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Perform a stability study of this compound in your specific cell culture medium over your experimental time course (see Experimental Protocol below). |
| Reduce the incubation time if significant degradation is observed. | |
| Prepare fresh dilutions of this compound for each experiment from a frozen stock.[1] | |
| Inconsistent Cell Health | Monitor cell viability and morphology regularly. Ensure consistent cell passage number and seeding density. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Problem 2: Lower than expected potency of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | As mentioned above, assess the stability of this compound under your experimental conditions. |
| Consider using a lower concentration of serum in your media if your cells can tolerate it, or use serum-free media.[1] | |
| Heat-inactivating the serum may reduce enzymatic degradation, although it may not inactivate all relevant enzymes.[1] | |
| Incorrect Stock Concentration | Verify the concentration of your stock solution. If possible, have it analytically confirmed. |
| Adsorption to Plastics | Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. |
This compound Stability Data
Currently, there is limited publicly available quantitative data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640 over time. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record your findings.
Table 1: Template for this compound Stability in Cell Culture Media at 37°C
| Time (Hours) | This compound Concentration in DMEM (% of Time 0) | This compound Concentration in RPMI-1640 (% of Time 0) |
| 0 | 100% | 100% |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound under standard cell culture conditions using HPLC or LC-MS.[1]
Materials:
-
This compound
-
Sterile DMSO
-
Your complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Calibrated incubator (37°C, 5% CO2)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade) for protein precipitation
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and prepare a working solution by diluting it in your complete cell culture medium to the final concentration used in your assays.
-
Incubation: Dispense the working solution into sterile microcentrifuge tubes or a multi-well plate. Place them in a 37°C, 5% CO2 incubator.[1]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis. The time 0 sample should be collected immediately after preparation.[1]
-
Sample Preparation for Analysis:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the collected aliquot.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent this compound compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
Visualizations
Caption: this compound signaling pathway via the A3 adenosine receptor.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting flowchart for this compound experiments.
References
Troubleshooting inconsistent results in AB-MECA assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-MECA (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine), a selective A₃ adenosine (B11128) receptor agonist. The content is structured to address specific issues encountered during experimental workflows, from initial functional assays to downstream signaling analysis.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems that can lead to inconsistent or unexpected results in this compound experiments.
Question 1: Why am I observing high variability or inconsistent results between replicate wells in my cAMP assay?
Answer: High variability in cell-based assays can originate from several sources. Here is a systematic approach to identify and resolve the issue:
-
Cell Health and Plating:
-
Inconsistent Cell Numbers: Ensure you have a homogenous, single-cell suspension before plating. Variability in cell density per well is a major cause of inconsistent results.[1] Use a cell counter for accuracy and visually inspect plates after seeding.
-
Cell Viability and Passage Number: Only use healthy, viable cells within a low passage number range.[2] High passage numbers can lead to genetic drift and altered receptor expression or signaling.[1] Cells should be in an exponential growth phase (typically 60-80% confluency) when harvested for plating.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature. This "edge effect" can cause significant variability. To mitigate this, avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.
-
-
Reagent and Compound Handling:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of this compound or other reagents, introduces significant error. Ensure pipettes are properly calibrated and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions).[1]
-
Reagent Preparation: Prepare fresh reagents, especially standards and agonists, for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[2] Ensure this compound is fully solubilized in your vehicle (e.g., DMSO) and then properly diluted in the assay buffer.
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Minor fluctuations in incubation times and temperatures can impact enzyme kinetics and signaling cascades. Use a calibrated incubator and ensure consistent timing for all plates.
-
Phosphodiesterase (PDE) Activity: A₃AR is a Gαi-coupled receptor, and its activation leads to a decrease in cAMP.[3] This signal can be masked by endogenous PDE enzymes that rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), is highly recommended to prevent cAMP degradation and amplify the assay window.[2][4]
-
Question 2: The inhibitory effect of this compound is weaker than expected, or I see no signal at all.
Answer: A weak or absent signal in a Gαi-coupled receptor assay is a common challenge. The goal is to inhibit forskolin-stimulated cAMP production.[4]
-
Low Receptor Expression: Confirm that your cell line expresses the A₃ adenosine receptor at sufficient levels.[5] This can be verified by qPCR, flow cytometry, or a radioligand binding assay. If using transient transfection, optimize the transfection efficiency.[1]
-
Suboptimal Agonist Concentration: The dose-response to this compound should be determined empirically in your system. Perform a full dose-response curve to identify the optimal concentration range and determine the EC₅₀ value.[2]
-
Ineffective Forskolin (B1673556) Stimulation: For Gαi assays, you must first stimulate adenylyl cyclase with an agent like forskolin to generate a measurable baseline of cAMP that can then be inhibited by this compound.[6] The concentration of forskolin needs to be optimized; too low, and the inhibition will be hard to detect; too high, and it may overcome the inhibitory effect of the Gαi pathway. Titrate forskolin to find a concentration that yields approximately 80% of the maximal cAMP signal (EC₈₀).[6]
-
Insufficient Incubation Time: The inhibitory signal may take time to develop. Perform a time-course experiment (e.g., 5, 15, 30, 45, 60 minutes) with a fixed, high concentration of this compound to determine the optimal stimulation period.[2]
-
Assay Detection Limits: Ensure your cAMP assay is sensitive enough to detect the expected changes. The basal cAMP level may be too low, or the agonist-stimulated decrease may fall below the lower limit of detection.[5]
Question 3: My dose-response curve for this compound is "bell-shaped." Is this normal?
Answer: Yes, a bell-shaped dose-response curve is a known phenomenon for some A₃ adenosine receptor agonists and is not necessarily indicative of an experimental artifact.[7]
-
Mechanism: This effect can occur for several reasons. At very high concentrations, the agonist might lead to rapid receptor desensitization or internalization, where the receptors are removed from the cell surface, resulting in a reduced overall response. Another possibility is that at high concentrations, the compound may lose selectivity and activate other adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ) that could have opposing effects on cAMP levels or other signaling pathways.[8]
-
Interpretation: When analyzing a bell-shaped curve, the initial rising portion of the curve should be used to determine the potency (EC₅₀) of the agonist.[9] It is crucial to test a wide range of concentrations to fully characterize this behavior. The presence of a bell-shaped curve highlights the importance of not using excessively high concentrations of the agonist in subsequent experiments, as it may lead to misleading, off-target, or reduced effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound? A1: this compound is a selective agonist for the A₃ adenosine receptor (A₃AR). The canonical signaling pathway for A₃AR involves coupling to inhibitory G-proteins (Gαi/o).[3] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Q2: Are there other signaling pathways activated by A₃AR? A2: Yes. Beyond the canonical Gαi/cAMP pathway, A₃AR activation can also lead to the modulation of other signaling cascades. For instance, it has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2.[10] Additionally, in certain cell types like melanoma cells, this compound has been demonstrated to suppress tumor cell growth by modulating the Wnt signaling pathway through its effects on GSK-3β and β-catenin.[11]
Q3: What cell lines are appropriate for this compound assays? A3: The choice of cell line is critical. Ideally, use a cell line that has been engineered to stably or transiently express the human A₃ adenosine receptor, such as HEK293 or CHO cells.[12] These cells typically have low endogenous expression of adenosine receptors, providing a clean system for studying the specific effects of A₃AR activation. It is always recommended to verify receptor expression before beginning extensive experiments.[1]
Q4: What controls should I include in my this compound assay? A4: A robust experimental design includes several key controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. This establishes the baseline response.
-
Positive Control (for Gαi assays): Cells treated with a cAMP-stimulating agent like forskolin alone. This establishes the maximal cAMP signal that will be inhibited by this compound.[6]
-
Negative Control: Untreated cells or cells treated with buffer only.
-
Reference Agonist: A well-characterized A₃AR agonist (like 2-Cl-IB-MECA) can be run in parallel to confirm assay performance.[13]
-
Antagonist Control: To confirm that the observed effect is mediated specifically by A₃AR, you can pre-incubate cells with a selective A₃AR antagonist (e.g., MRS 1523) before adding this compound. The antagonist should block the effect of this compound.
Q5: How can I measure the activation of the MAPK/ERK pathway by this compound? A5: The most common method to measure ERK1/2 activation is via Western Blot analysis. This technique detects the levels of phosphorylated ERK1/2 (p-ERK1/2), which is the active form of the protein. An increase in the ratio of p-ERK1/2 to total ERK1/2 indicates pathway activation.[3]
Data Presentation
Table 1: Binding Affinities (Ki) of Common Adenosine Receptor Agonists
| Compound | A₁ Receptor (Ki, nM) | A₂ₐ Receptor (Ki, nM) | A₃ Receptor (Ki, nM) |
| This compound | High Affinity | Low Affinity | High Affinity |
| IB-MECA | ~2,150 | ~2,300 | ~43 |
| 2-Cl-IB-MECA | ~1,000 | ~560 | ~1.4 |
| NECA (Non-selective) | ~14 | ~20 | ~25 |
Data compiled from multiple sources.[8][14] Absolute values can vary based on experimental conditions (e.g., cell line, radioligand used).
Table 2: General Troubleshooting Summary for cAMP Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Too many cells per well | Decrease cell seeding density.[5] |
| Constitutive receptor activity | Use an inverse agonist if available to reduce basal activity.[1] | |
| Low Signal / Small Assay Window | Insufficient receptor expression | Verify receptor expression; select a higher-expressing clone.[5] |
| Ineffective PDE inhibition | Optimize the concentration of a PDE inhibitor like IBMX (0.5 mM is a good start).[2] | |
| Suboptimal agonist/forskolin concentration | Perform full dose-response curves for both agonist and forskolin.[2][6] | |
| High Well-to-Well Variability | Inconsistent cell plating | Ensure a single-cell suspension; use a cell counter.[2] |
| Pipetting errors | Calibrate pipettes; use reverse pipetting for viscous liquids.[1] | |
| Edge effects | Do not use outer wells for samples; fill with buffer. |
Experimental Protocols
Protocol 1: Measurement of cAMP Inhibition (Gαi Pathway)
This protocol outlines a general method for quantifying the inhibition of intracellular cAMP following A₃AR activation using a competitive immunoassay format (e.g., HTRF, ELISA).
-
Cell Culture & Plating: Culture CHO or HEK293 cells stably expressing the human A₃AR. Seed cells into 96-well plates at a pre-optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight.[3]
-
Assay Preparation: Gently remove the culture medium. Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.[3]
-
Agonist and Forskolin Addition: Add varying concentrations of this compound (the agonist) to the appropriate wells. Immediately after, add a pre-optimized concentration of forskolin (e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate the plate for the optimized time (e.g., 15-30 minutes) at 37°C.[3]
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP signal against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.[3]
Visualizations
Caption: Canonical A₃AR Gαi-coupled signaling pathway activated by this compound.
Caption: General experimental workflow for a cell-based cAMP inhibition assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. Adenosine Receptors [sigmaaldrich.com]
- 9. graphpad.com [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize AB-MECA degradation in experiments
Welcome to the technical support center for AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experiments?
A1: this compound, an N⁶-substituted adenosine (B11128) analog, is susceptible to three main degradation pathways in experimental environments:
-
Enzymatic Degradation: Enzymes such as adenosine deaminase, which can be present in cell culture media containing serum or in tissue preparations, can metabolize adenosine analogs.[1][2][3]
-
Hydrolysis: The chemical breakdown of this compound can be influenced by the pH and temperature of the experimental buffer or medium.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can lead to the degradation of adenosine and its analogs.
Q2: How should I prepare and store this compound stock solutions to maximize stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.[4][5][6]
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | DMSO is a versatile and inert solvent that helps prevent hydrolysis.[5] |
| Concentration | Prepare a high-concentration stock (e.g., 10 mM) | This minimizes the volume of DMSO added to your experiment (typically <0.5%) and reduces the frequency of freeze-thaw cycles.[4][5] |
| Storage Temperature | Store at -20°C or -80°C in small, single-use aliquots | Low temperatures slow down chemical degradation. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[4][7][8][9][10][11] |
| Light Protection | Store in amber vials or wrap vials in aluminum foil | This protects the light-sensitive compound from photodegradation. |
Q3: For how long can I expect my this compound stock solution in DMSO to be stable?
A3: The stability of compounds in DMSO can vary.[5] While many compounds are stable for extended periods when stored correctly at -20°C or -80°C, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than a few months.[12][13] For long-term studies, it is advisable to perform periodic purity checks of your stock solution using methods like HPLC.
Q4: I am observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
A4: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variability.
Troubleshooting Guides
Issue 1: Reduced or No Biological Effect of this compound
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always make fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.[4]
-
Minimize Incubation Time: If your experimental design allows, reduce the incubation time of this compound with your cells to the minimum required to observe a biological response.
-
Serum-Free Conditions: If possible, conduct initial experiments in serum-free or low-serum media to determine if serum components are contributing to degradation.[1]
-
Stability Check: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Issue 2: High Variability Between Experimental Repeats
-
Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental setup.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including incubation times, media composition, and light exposure, are kept consistent between repeats.
-
Control for Light Exposure: Protect your plates and solutions containing this compound from direct light as much as possible.
-
pH Monitoring: Verify that the pH of your culture medium remains stable throughout the experiment, as pH shifts can affect compound stability.[14][15]
-
Data on this compound Stability
Table 1: Estimated Influence of Experimental Conditions on this compound Stability
| Condition | Potential Impact on Stability | Recommendation |
| pH | Less stable at acidic or alkaline pH compared to neutral pH. | Maintain experimental pH between 6.5 and 7.5. |
| Temperature | Degradation rate increases with temperature.[16] | Store stock solutions at -20°C or -80°C. For experiments, use the lowest effective temperature. |
| Light Exposure | Susceptible to photodegradation. | Protect solutions from light by using amber vials and minimizing exposure during experiments. |
| Serum | Potential for enzymatic degradation by adenosine deaminase.[1][2][3] | Consider using serum-free media or heat-inactivated serum. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation.[7][8][9][10][11] | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
HPLC system with a suitable column (e.g., C18)
-
Incubator/water bath
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 24 hours. Dissolve in DMSO to the initial stock concentration.
-
Photodegradation: Expose a solution of this compound in a transparent vial to UV light (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples by HPLC to determine the percentage of this compound remaining and to identify any degradation products.
-
Protocol 2: Stability of this compound in Cell Culture Medium
This protocol helps determine the stability of this compound under your specific experimental conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium (with and without serum)
-
96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
-
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Add the this compound-containing medium to wells of a 96-well plate. Include wells with and without cells to assess both chemical and cellular degradation.
-
Incubate the plate under your standard cell culture conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium from the wells.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental setup.
-
Visualizations
References
- 1. Changes in serum adenosine deaminase activity during normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum adenosine deaminase and its isoenzyme activities in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in Serum Adenosine Deaminase Activity during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sartorius.com [sartorius.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of freeze‒thaw cycles on root–Soil composite mechanical properties and slope stability | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal stability of proteins analyzed by temperature scanning pH-stat titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for storing and handling AB-MECA
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AB-MECA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N⁶-(4-Aminobenzyl)-adenosine-5′-N-methyluronamide) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR).[1][2] A₃ARs are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, can trigger various intracellular signaling pathways.[3][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Powder: Store at -20°C for long-term stability (≥ 4 years).[1]
-
In Solvent (Stock Solutions): Prepare aliquots and store at -80°C. It is recommended to use prepared stock solutions within 1 month and avoid repeated freeze-thaw cycles.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 55 mg/mL.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in your aqueous buffer or medium.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This can prevent localized high concentrations that may lead to precipitation.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kᵢ) | 430.5 nM | Human A₃ Receptor (in CHO cells) | [1] |
| Radioligand Binding (Kᵈ) | 1.48 nM ([¹²⁵I]I-AB-MECA) | Rat A₃ Receptor (in CHO cells) | [1] |
| Functional Potency (pD₂) | 6.9 | Inhibition of LPS-induced TNF-α in human lung macrophages | [1] |
| Storage Stability (Powder) | ≥ 4 years at -20°C | N/A | [1] |
| Storage Stability (in DMSO) | Up to 1 month at -80°C | N/A | [2] |
| Solubility in DMSO | 55 mg/mL | N/A | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder and store in single-use aliquots at -80°C. |
| Low Receptor Expression: The cell line or tissue used may have low or no expression of the A₃ adenosine receptor. | Verify A₃AR expression levels in your experimental model using techniques like qPCR or Western blotting. | |
| Receptor Desensitization: Prolonged or high-concentration exposure to this compound can lead to receptor desensitization.[2] | Perform time-course and dose-response experiments to determine the optimal concentration and incubation time. | |
| High Background Signal in Assays | Non-Specific Binding: The radiolabeled form of this compound, [¹²⁵I]I-AB-MECA, can also bind to A₁ and A₂ₐ receptors.[1][2] | In binding assays, use a selective antagonist for A₃AR to determine non-specific binding. Consider using a more selective radioligand if available. |
| Precipitation of Compound: As mentioned in the FAQs, precipitation can interfere with assay readings. | Follow the recommended procedures for diluting the DMSO stock solution to maintain solubility. | |
| Unexpected Off-Target Effects | Activation of Other Adenosine Receptors: At higher concentrations, this compound may lose its selectivity for the A₃AR. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Include selective antagonists for other adenosine receptors as controls. |
| Cellular Toxicity: High concentrations of this compound or the solvent (DMSO) may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line. |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the A₃ adenosine receptor using [¹²⁵I]I-AB-MECA.
Materials:
-
Cell membranes expressing the A₃ adenosine receptor
-
[¹²⁵I]I-AB-MECA (radioligand)
-
This compound (unlabeled, for standard curve)
-
Test compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in binding buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]I-AB-MECA (typically at or near its Kᵈ).
-
Varying concentrations of the unlabeled test compound or this compound for the standard curve.
-
For determining non-specific binding, add a high concentration of an unlabeled A₃AR antagonist.
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Termination: Stop the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, from which the Kᵢ can be calculated.
Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a general procedure to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell line expressing the A₃ adenosine receptor.
Materials:
-
Cells expressing the A₃ adenosine receptor
-
Cell culture medium
-
Forskolin (B1673556) (to stimulate adenylate cyclase)
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Serum Starvation: If necessary, serum-starve the cells for a few hours before the experiment to reduce basal signaling.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).
-
Add forskolin to all wells (except the negative control) to stimulate cAMP production.
-
-
Cell Lysis: Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Activation of the Gᵢ-coupled A₃AR by this compound is expected to inhibit forskolin-stimulated cAMP production.
Visualizations
Caption: Recommended storage and stock solution preparation workflow for this compound.
Caption: Simplified signaling pathway of the A₃ adenosine receptor activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers utilizing AB-MECA in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR).[1] The A₃AR is a G protein-coupled receptor (GPCR) that, upon activation by this compound, initiates downstream signaling cascades. In many cancer cell lines, A₃AR is overexpressed compared to normal tissues, making it a therapeutic target.[2] Activation of A₃AR by agonists like this compound can lead to the inhibition of cell proliferation and induction of apoptosis.[3][4]
Q2: What are the known signaling pathways activated by this compound?
This compound-induced A₃AR activation has been shown to modulate several key signaling pathways, including:
-
Inhibition of the Wnt/β-catenin pathway: This leads to decreased levels of β-catenin and downregulation of its target genes like c-myc and cyclin D1, which are involved in cell proliferation.[4]
-
Induction of the mitochondrial apoptosis pathway: This involves the loss of mitochondrial membrane potential (ΔΨm), activation of caspases (like caspase-3 and -9), and regulation of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[3]
-
Modulation of MAPK pathways: A₃AR activation can influence mitogen-activated protein kinase (MAPK) signaling, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[5]
Q3: Is this compound completely selective for the A₃ adenosine receptor?
While this compound is highly selective for the A₃AR, it can exhibit affinity for other adenosine receptor subtypes, particularly at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target effects. See the table below for a summary of its binding affinities.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause 1: Direct Reduction of Tetrazolium Salts by this compound
Some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. This is a chemical artifact independent of cellular metabolic activity.
Troubleshooting Steps:
-
Cell-Free Control: Incubate this compound at the highest concentration used in your experiment with the MTT reagent in cell-free culture medium.
-
Observe Color Change: If a purple formazan (B1609692) product forms, it indicates direct reduction by this compound.
-
Alternative Assays: If direct reduction is observed, consider using a different viability assay that does not rely on tetrazolium reduction, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).
Potential Cause 2: Alteration of Cellular Metabolism
This compound, by activating A₃AR, can alter the metabolic state of the cells, which may affect the reduction of tetrazolium salts without necessarily reflecting a change in cell viability.
Troubleshooting Steps:
-
Orthogonal Assays: Corroborate your findings with an independent viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or a commercial live/dead stain).
-
Time-Course Experiment: Perform a time-course experiment to understand the kinetics of the metabolic changes.
Issue 2: Artifacts in Apoptosis Assays (e.g., Annexin V/PI Staining via Flow Cytometry)
Potential Cause 1: Compound Autofluorescence
Although not definitively reported for this compound, some small molecules possess intrinsic fluorescence, which can interfere with the detection of fluorescent dyes like FITC (for Annexin V) and Propidium Iodide (PI).
Troubleshooting Steps:
-
Unstained Compound-Treated Control: Run a sample of cells treated with this compound but without any fluorescent stains through the flow cytometer. Analyze this sample across all the channels you are using to detect any background fluorescence from the compound.
-
Compensation Controls: Always include single-stain controls for proper compensation to correct for spectral overlap.
-
Alternative Fluorochromes: If autofluorescence is an issue, consider using Annexin V conjugated to a different fluorochrome with a distinct emission spectrum.
Potential Cause 2: Non-Apoptotic Cell Death
While this compound is known to induce apoptosis, high concentrations or specific cellular contexts might trigger other forms of cell death, such as necroptosis or methuosis, which may not be accurately detected by an Annexin V assay alone.[6][7]
Troubleshooting Steps:
-
Morphological Analysis: Use microscopy to observe the morphology of dying cells. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells exhibit swelling and membrane rupture.
-
Biochemical Markers: Analyze for markers of other cell death pathways, such as RIPK1/RIPK3 for necroptosis.
Issue 3: Variability in Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)
Potential Cause: Interference with JC-1 Dye
The JC-1 dye's aggregation and fluorescence are dependent on mitochondrial membrane potential. However, some compounds can interfere with the dye itself or its accumulation in the mitochondria.
Troubleshooting Steps:
-
Cell-Free Dye Control: In a cell-free system (e.g., a cuvette with buffer), assess if this compound alters the fluorescence spectrum of the JC-1 dye.
-
Positive and Negative Controls: Always include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle-treated negative control to ensure the assay is working correctly.
-
Alternative Dyes: If interference is suspected, consider using an alternative mitochondrial membrane potential dye such as TMRE or TMRM.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity vs. A₃AR | Reference |
| A₁ | ~2280 | ~4.3-fold lower | [4] |
| A₂A | >10,000 | >18.5-fold lower | [4] |
| A₂B | >10,000 | >18.5-fold lower | [8] |
| A₃ | ~540 | - | [1] |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Include wells with medium and this compound but no cells to check for direct MTT reduction.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, followed by neutralization with serum-containing media).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Include unstained, single-stained, and compound-only controls.
Mandatory Visualization
Caption: this compound signaling pathways leading to decreased proliferation and apoptosis.
Caption: Troubleshooting workflow for identifying artifacts in this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AB-MECA Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3][4] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, is coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This modulation of cAMP can affect various downstream signaling pathways.
Q2: What are the known downstream signaling pathways affected by this compound?
A2: Activation of the A3AR by this compound has been shown to influence several key signaling pathways, including:
-
MAPK signaling pathways : A3AR activation can regulate mitogen-activated protein kinase (MAPK) pathways, which are crucial for processes like cell proliferation, differentiation, and apoptosis.[6]
-
Wnt signaling pathway : this compound treatment can lead to the suppression of the Wnt signaling pathway by augmenting the activity of GSK-3β, which in turn leads to a decrease in β-catenin levels and its downstream targets like c-myc and cyclin D1.[5]
-
PI3K/Akt/mTOR pathway : As a critical regulator of cell proliferation and survival, this pathway can be modulated by A3AR activation.[7]
Q3: Why is optimizing the incubation time for this compound treatment important?
A3: The duration of this compound exposure can significantly impact experimental outcomes. Insufficient incubation may not allow for the full activation of downstream signaling cascades, leading to an underestimation of the compound's effect.[8] Conversely, excessively long incubation periods might trigger secondary effects, such as receptor desensitization, cytotoxicity, or activation of compensatory pathways, which can confound the interpretation of results.[8][9]
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint. However, based on its binding affinity and observed effects in various studies, a starting range of 10 nM to 1 µM is often used. For instance, a radiolabeled form of this compound has been used for radioligand binding assays at a concentration of 0.7 nM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after this compound treatment. | 1. Incubation time is too short: The selected time point may not be sufficient to observe changes in the desired downstream endpoint. 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 3. Cell health is poor: Unhealthy or senescent cells may not respond appropriately to stimuli.[] 4. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 1, 6, 12, 24, and 48 hours) to identify the optimal duration.[8] 2. Conduct a dose-response curve: Determine the EC50 for your cell line and endpoint. 3. Ensure proper cell culture maintenance: Use cells within a low passage number and confirm viability before treatment.[] 4. Properly store this compound: Store the compound as recommended by the manufacturer, typically at -20°C for powder and -80°C for solvent stocks.[3] |
| High levels of cytotoxicity observed. | 1. Incubation time is too long: Prolonged exposure can lead to off-target effects and cell death.[8] 2. Drug concentration is too high: Excessive concentrations can induce toxicity. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Reduce the incubation time: Test earlier time points. 2. Lower the this compound concentration: Use a concentration at or below the EC50. 3. Decrease the final solvent concentration: Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the response to the drug.[11] 2. Inconsistent incubation times: Minor variations in the duration of treatment can lead to different outcomes. 3. Repeated freeze-thaw cycles of this compound stock. | 1. Standardize cell seeding density: Ensure a consistent number of cells are plated for each experiment.[11] 2. Maintain precise timing: Use a timer and process all samples consistently. 3. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[7] |
Data Presentation
Table 1: Summary of this compound's Effects on Key Signaling Pathways
| Signaling Pathway | Key Downstream Effectors | Observed Effect of this compound Treatment | Reference(s) |
| cAMP Pathway | Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) | Inhibition of adenylyl cyclase, leading to decreased cAMP and PKA levels. | [5][6] |
| Wnt Pathway | GSK-3β, β-catenin, c-myc, Cyclin D1 | Increased GSK-3β activity, leading to decreased β-catenin, c-myc, and Cyclin D1 levels. | [5] |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Modulation of the cascade, affecting cell proliferation and survival. | [6][12] |
| PI3K/Akt/mTOR Pathway | Akt, S6 Ribosomal Protein | Inhibition of phosphorylation of Akt and S6, indicating pathway inhibition. | [7] |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Treatment in a Cell-Based Assay
This protocol provides a general framework for determining the optimal incubation time for this compound treatment. The specific endpoint assay (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or a cell viability assay) will need to be integrated into this workflow.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well or 6-well, depending on the endpoint assay)
-
Reagents for the specific endpoint assay
2. Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Seed the cells in multi-well plates at a predetermined optimal density.
-
Allow cells to adhere and recover for 18-24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control.
-
-
Time-Course Experiment:
-
Treat the cells with a concentration of this compound around the expected EC50 (if known) or a mid-range concentration (e.g., 100 nM).
-
Incubate the cells for a range of time points. A suggested starting range is 1, 6, 12, 24, and 48 hours.
-
At each time point, harvest the cells or perform the endpoint assay.
-
-
Data Analysis:
-
Quantify the biological response for each time point.
-
Normalize the data to the vehicle-only control for each respective time point.
-
Plot the response against the incubation time to determine the point at which the desired effect reaches a plateau or its maximum. This represents the optimal incubation time.
-
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) ...: Ingenta Connect [ingentaconnect.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Validating the Specificity of AB-MECA's Action
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of AB-MECA, a potent A3 adenosine (B11128) receptor (A3AR) agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent or suggest off-target effects. How can I confirm its specificity for the A3 adenosine receptor?
A1: To validate the on-target activity of this compound, it is crucial to perform a series of specificity-validating experiments. Start by conducting radioligand binding assays and functional assays using cell lines that express different adenosine receptor subtypes (A1, A2A, A2B, and A3). Comparing the binding affinity (Ki) and functional potency (EC50) of this compound across these subtypes will reveal its selectivity profile.
Troubleshooting Inconsistent Results:
-
High Non-Specific Binding in Radioligand Assays:
-
Problem: The radioligand binds to non-receptor components, obscuring the specific binding signal.
-
Solution: Optimize the concentration of the radioligand; ideally, it should be at or below its Kd.[1] Reduce the amount of membrane protein per well.[2] Ensure adequate washing steps to remove unbound radioligand. Consider using a different radioligand with higher specificity if available.
-
-
Variable cAMP Levels in Functional Assays:
-
Problem: Fluctuations in cAMP measurements make it difficult to determine a clear dose-response curve.
-
Solution: Ensure the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your stimulation buffer to prevent cAMP degradation.[3] Verify the activity of forskolin (B1673556) used to stimulate adenylyl cyclase. Check for cell health and consistent cell density across wells.
-
-
Unexpected Cellular Responses:
-
Problem: this compound elicits a biological effect in a cell line that is not expected to express A3AR.
-
Solution: Confirm the adenosine receptor expression profile of your cell line using techniques like RT-qPCR or Western blot. It's possible the cell line endogenously expresses other adenosine receptor subtypes for which this compound has some affinity.
-
Q2: How do I design an experiment to quantitatively assess the binding affinity of this compound for different adenosine receptor subtypes?
A2: A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound. This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes A1, A2A, A2B, and A3.
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Radioligand: A subtype-selective radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]I-AB-MECA for A3).
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist like NECA (e.g., 100 µM).[3]
-
This compound: A range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
96-well plates.
-
Scintillation counter.
Method:
-
Membrane Preparation: Thaw cell membrane aliquots on ice and resuspend them in the assay buffer. Determine the protein concentration using a standard method like the BCA assay. Dilute the membranes to the desired final concentration (e.g., 15 µg protein/well).[3]
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and diluted membranes.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, non-specific binding control (NECA), and diluted membranes.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2 hours).
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Protocol 2: cAMP Functional Assay
Objective: To measure the functional potency (EC50) of this compound in modulating cAMP production via the A3 adenosine receptor.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the human A3AR.
-
Assay Medium: HBSS containing 5 mM HEPES and 0.1% BSA.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).[3]
-
Forskolin: To stimulate adenylyl cyclase.
-
This compound: A range of concentrations.
-
cAMP Assay Kit (e.g., HTRF, ELISA).
Method:
-
Cell Plating: Seed the A3AR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells, along with a fixed concentration of forskolin to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using the chosen assay kit and a plate reader.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
-
Data Presentation
Table 1: Binding Affinity of this compound and Related Ligands at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| This compound | - | - | 430.5 | [3] |
| [¹²⁵I]I-AB-MECA | 3.42 (rat) | 25.1 (canine) | 1.48 (rat) | [4] |
| IB-MECA | - | - | 2.9 | [5] |
| Cl-IB-MECA | - | - | 3.5 | [5] |
Note: Data availability for this compound at all subtypes is limited in the provided search results. The table includes data for structurally similar and commonly used A3AR agonists for comparison. Dashes indicate data not found in the search results.
Signaling Pathways and Experimental Workflows
The primary signaling pathway for the A3 adenosine receptor involves coupling to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[3][6] A3AR activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2, and the PI3K/Akt pathway, which is involved in cell survival.[6][7]
Caption: A3 Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Validating this compound Specificity.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of AB-MECA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility of their Antibody-Mediated Effector Cell Activation (AB-MECA) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound assays such as Antibody-Dependent Cellular Cytotoxicity (ADCC), Antibody-Dependent Cellular Phagocytosis (ADCP), and Complement-Dependent Cytotoxicity (CDC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Non-Specific Lysis | - Non-specific antibody binding: Antibodies may bind to Fc receptors on effector cells or other off-target proteins.[1][2] - Dead cells: Dead target or effector cells can non-specifically take up dyes or release cellular components.[1] - High effector to target (E:T) ratio: An excessive number of effector cells can lead to spontaneous target cell lysis.[3] - Complement activation in serum: Components in the serum of the culture medium may activate the complement system. | - Fc Receptor Blocking: Pre-incubate effector cells with an Fc blocking reagent.[1][4] - Antibody Titration: Determine the optimal antibody concentration to maximize specific signal while minimizing background.[1] - Use of Viability Dyes: Incorporate a viability dye (e.g., 7-AAD or PI) to exclude dead cells from the analysis.[1] - Optimize E:T Ratio: Test a range of E:T ratios to find the optimal balance between specific killing and background lysis.[3] - Heat-Inactivated Serum: Use heat-inactivated serum in your culture medium to inactivate complement components. |
| Low or No Specific Lysis/Activity | - Low target antigen expression: Target cells may not express sufficient levels of the target antigen.[5] - Sub-optimal E:T ratio: An insufficient number of effector cells will result in a weak response.[3] - Ineffective effector cells: Primary effector cells (e.g., PBMCs, NK cells) can have high donor-to-donor variability.[6] - Incorrect antibody isotype: The antibody isotype may not effectively engage Fc receptors or complement.[5] - Degraded antibody or complement: Improper storage or handling can lead to loss of function. | - Verify Target Expression: Confirm antigen expression on target cells using flow cytometry. - Optimize E:T Ratio: Titrate the E:T ratio to determine the optimal concentration for your specific assay.[3] - Use Qualified Effector Cells: If using primary cells, qualify donors for activity. Consider using a validated NK cell line for more consistent results.[5][6][7] - Select Appropriate Isotype: Ensure the antibody isotype is known to mediate the desired effector function. - Proper Reagent Handling: Store and handle antibodies and complement according to the manufacturer's instructions. |
| High Well-to-Well Variability | - Inconsistent cell plating: Uneven distribution of target or effector cells across the plate. - Pipetting errors: Inaccurate dispensing of antibodies, cells, or reagents. - Edge effects: Evaporation from wells on the outer edges of the plate can concentrate reagents. - Cell clumping: Aggregation of cells can lead to inconsistent results. | - Proper Cell Suspension: Ensure cells are well-suspended before and during plating. - Use Calibrated Pipettes: Regularly calibrate pipettes to ensure accuracy. - Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. - Prevent Cell Clumping: Gently mix cells and consider using cell strainers.[8] |
| "Hook" Effect in Dose-Response Curve | - Sub-optimal target to effector cell ratios at high antibody concentrations. [9][10] | - Optimize E:T Ratio: A proper E:T ratio is critical to avoid this artifact.[9][10] - Adjust Antibody Concentrations: Widen the range of antibody dilutions to fully characterize the dose-response curve. |
Frequently Asked Questions (FAQs)
Q1: How can I reduce donor-to-donor variability when using primary effector cells like PBMCs or NK cells?
A1: Donor variability is a significant challenge in this compound assays.[6] To mitigate this, it is recommended to screen and qualify multiple donors to select those with consistent and robust activity. For increased standardization and reproducibility, consider using an established and validated effector cell line, such as an NK cell line with stable CD16 expression.[5][6][7][11]
Q2: What is the optimal Effector to Target (E:T) ratio for my ADCC assay?
A2: The optimal E:T ratio is dependent on the specific target and effector cells being used. It is crucial to perform an E:T ratio titration to determine the ideal ratio that provides a sufficient assay window (the difference between the maximum and minimum signal) while minimizing non-specific background lysis.[3][12] Ratios between 2:1 and 20:1 are often a good starting point for optimization.[3]
Q3: How do I prevent non-specific binding of my antibody in the assay?
A3: Non-specific binding can be caused by interactions with Fc receptors on effector cells or other proteins.[1][2] To prevent this, you can:
-
Use an Fc blocking reagent: This will saturate the Fc receptors on your effector cells.[1][4]
-
Include a protein-containing buffer: Using a buffer with BSA or serum can help block non-specific binding sites.[1]
-
Perform antibody titration: Using the lowest effective concentration of your antibody can reduce off-target binding.[1]
Q4: My dose-response curve is showing a "hook" effect at high antibody concentrations. What does this mean and how can I fix it?
A4: The "hook" effect, where the signal decreases at very high antibody concentrations, can be due to sub-optimal ratios of target to effector cells.[9][10] To address this, further optimization of your E:T ratio is recommended.[9][10] Additionally, expanding the range of your antibody dilutions can help to better define the sigmoidal dose-response curve.
Q5: What are the critical parameters to consider when setting up a CDC assay?
A5: Key parameters for a successful CDC assay include the concentration of target cells, a suitable antibody concentration to achieve a dose-response, and the source and concentration of complement.[5] Using purified human complement may provide higher sensitivity compared to human serum.[5]
Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Gene Assay
This protocol outlines a common method for assessing ADCC using a reporter gene assay, which measures the activation of effector cells.
-
Target Cell Preparation:
-
Culture target cells expressing the antigen of interest under standard conditions.
-
On the day of the assay, harvest the cells and wash them with assay medium.
-
Resuspend the cells to the desired concentration and plate them in a 96-well plate.
-
-
Antibody Dilution:
-
Prepare a serial dilution of the antibody to be tested in the assay medium.
-
-
Assay Procedure:
-
Add the diluted antibody to the wells containing the target cells and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Add the effector cells (e.g., a Jurkat cell line engineered to express FcγRIIIa and an NFAT-driven luciferase reporter) to each well at the optimized E:T ratio.[10]
-
Incubate the plate for an additional period (e.g., 4-6 hours) at 37°C.[9][12]
-
-
Signal Detection:
-
After incubation, add a luciferase substrate reagent to each well.
-
Measure the luminescence using a plate reader. The light output is proportional to the extent of effector cell activation.
-
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol describes a typical endpoint assay to measure cell lysis mediated by the complement cascade.
-
Target Cell Preparation:
-
Culture and harvest target cells as described for the ADCC assay.
-
Plate the cells in a 96-well plate at the desired density.
-
-
Antibody and Complement Preparation:
-
Prepare serial dilutions of the test antibody in assay buffer.
-
Prepare the complement source (e.g., human serum or purified human complement) at the desired concentration.
-
-
Assay Procedure:
-
Add the diluted antibody to the wells with the target cells.
-
Add the complement to the wells.
-
Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Detection of Cell Lysis:
-
Cell lysis can be measured using various methods:
-
LDH Release: Add a reagent to measure the release of lactate (B86563) dehydrogenase (LDH) from lysed cells.
-
ATP Release: Measure the release of ATP from lysed cells using a luminescent assay.[5]
-
Fluorescent Dye Release: Pre-load target cells with a fluorescent dye and measure its release into the supernatant.
-
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from this compound experiments for clear comparison.
Table 1: Comparison of ADCC Activity with Different Effector Cells
| Antibody | Effector Cell Type | E:T Ratio | EC50 (ng/mL) | Max Lysis (%) |
| Trastuzumab | Primary NK Cells (Donor A) | 10:1 | 15.2 | 65.8 |
| Trastuzumab | Primary NK Cells (Donor B) | 10:1 | 25.7 | 58.2 |
| Trastuzumab | NK-92 Cell Line (CD16+) | 10:1 | 12.5 | 72.1 |
| Control IgG | NK-92 Cell Line (CD16+) | 10:1 | >1000 | <5 |
Table 2: Rituximab ADCC Potency in Different Assay Formats
| Assay Format | Target Cells | E:T Ratio | Incubation Time (h) | EC50 (ng/mL) | Dynamic Range (Fold) |
| Reporter Gene | CD20+ Raji | 3:1 | 4 | 4.5 | 86 |
| Reporter Gene | CD20+ Raji | 3:1 | 6 | 5.0 | 148 |
| LDH Release | WT Raji | 6:1 | 6 | 38 | 32 |
| Data adapted from a study on iLite effector cells.[12] |
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of Antibody-Dependent Cellular Cytotoxicity (ADCC).
Caption: Overview of the Classical Complement-Dependent Cytotoxicity (CDC) pathway.
Experimental Workflows
References
- 1. cytometry.org [cytometry.org]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Frontiers | ADCC: the rock band led by therapeutic antibodies, tumor and immune cells [frontiersin.org]
- 7. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry training | Abcam [go.myabcam.com]
- 9. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Characterization of in vitro antibody-dependent cell-mediated cytotoxicity activity of therapeutic antibodies - impact of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel System for the Quantification of the ADCC Activity of Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of AB-MECA and IB-MECA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent A3 adenosine (B11128) receptor (A3AR) agonists: AB-MECA (N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide) and IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide). This analysis is supported by experimental data on their receptor binding affinities and effects on key cellular processes, supplemented with detailed experimental protocols and signaling pathway diagrams.
This guide synthesizes available in vitro data to facilitate a comparative understanding of these two critical research compounds. While both are recognized as A3AR agonists, the extent of their in vitro characterization, particularly concerning anti-proliferative and pro-apoptotic effects, differs significantly in the available scientific literature.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and IB-MECA, highlighting their binding affinities for the A3 adenosine receptor and their impact on cell viability.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Organism | Kᵢ (nM) | Kᵈ (nM) | Citation(s) |
| This compound | A3AR | Human | 430.5 | 0.59 | [1][2] |
| A3AR | Rat | - | 1.48 - 2.28 | [3] | |
| IB-MECA | A3AR | Human / Rat | 1.1 | - | [4][5] |
| A1AR | Human / Rat | 54 | - | [4][5] | |
| A2AAR | Human / Rat | 56 | - | [4][5] |
Kᵢ (Inhibition Constant) and Kᵈ (Dissociation Constant) are measures of binding affinity; a lower value indicates a higher affinity.
Table 2: Effects on Cell Viability (IC₅₀)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |
| This compound | Data not available | - | - | |
| IB-MECA | OVCAR-3 | Ovarian Cancer | 32.14 | [6] |
| Caov-4 | Ovarian Cancer | 45.37 | [6] | |
| HL-60 | Leukemia | >100 (in multidrug-resistant variant) |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
In Vitro Effects: Proliferation and Apoptosis
IB-MECA has been more extensively studied for its anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to significantly reduce cell viability in a dose-dependent manner in human ovarian cancer cells[6]. Studies have also demonstrated that IB-MECA can inhibit the growth of human breast cancer cell lines and induce apoptosis in others[7]. The pro-apoptotic mechanism of IB-MECA is suggested to involve the mitochondrial signaling pathway, characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[6].
In contrast, specific in vitro data on the effects of This compound on cell proliferation and apoptosis, including IC₅₀ values and detailed mechanistic studies, are not as readily available in the current body of scientific literature. While its high affinity for the A3AR suggests it may have functional cellular effects, further research is needed to quantify its anti-proliferative and pro-apoptotic potential in direct comparison to IB-MECA.
Signaling Pathways and Experimental Workflows
The activation of the A3 adenosine receptor by agonists like this compound and IB-MECA initiates intracellular signaling cascades that can influence cellular fate.
Activation of the A3AR, a G-protein coupled receptor (GPCR), by agonists typically leads to the inhibition of adenylyl cyclase via the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can, in turn, influence various downstream signaling pathways that may culminate in apoptosis.
The diagram above illustrates a typical workflow for assessing the in vitro effects of this compound and IB-MECA on apoptosis and cell viability.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize A3AR agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and IB-MECA for the A3 adenosine receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the A3AR in cell membrane preparations.
Materials:
-
HEK293 cells stably expressing the human A3AR.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4).
-
Radioligand: [¹²⁵I]I-AB-MECA.
-
Non-specific binding control (e.g., 10 µM IB-MECA).
-
Test compounds (this compound, IB-MECA).
Procedure:
-
Prepare cell membranes from HEK293-hA3AR cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate Kᵢ values using the Cheng-Prusoff equation.[8]
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound and IB-MECA on cell proliferation and calculate the IC₅₀ value.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound and IB-MECA.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or IB-MECA for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or IB-MECA.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound and IB-MECA.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells and treat with this compound or IB-MECA as described for the cell viability assay.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
References
- 1. abmole.com [abmole.com]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to AB-MECA and Other A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor, has emerged as a significant therapeutic target for a range of pathologies including inflammatory diseases, cancer, and neuropathic pain.[1][2][3] Its overexpression in tumor and inflammatory cells compared to normal tissues makes it an attractive target for selective drug development.[2][4] This guide provides an objective comparison of the prototypical A3AR agonist, AB-MECA, with other key A3AR agonists, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Comparative Pharmacological Profiles
A critical aspect of selecting an A3AR agonist is its binding affinity (Ki) and selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B). The following tables summarize the quantitative data for this compound and other prominent A3AR agonists.
Table 1: Binding Affinity (Ki) of A3AR Agonists at Human Adenosine Receptors
| Agonist | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) | Reference |
| This compound | ~1.0 - 1.8 | ~50 | ~50 | ~50-fold | ~50-fold | [5] |
| Cl-IB-MECA (Piclidenoson/CF101) | 0.33 | >825 | >462 | >2500-fold | >1400-fold | [6] |
| Namodenoson (CF102) | 0.33 | - | - | - | - | [7] |
| MRS5698 | ~3 | >3000 | >3000 | >1000-fold | >1000-fold | [8][9] |
Note: Ki values can vary depending on the experimental conditions, such as the cell line and radioligand used. Data presented are representative values from the literature.
Table 2: Functional Potency (EC50) of A3AR Agonists
| Agonist | Assay | EC50 (nM) | Cell Line | Reference |
| This compound | cAMP Inhibition | - | - | - |
| Cl-IB-MECA | cAMP Inhibition | 67 | CHO cells (rat A3AR) | [7] |
| IB-MECA | Gi/Go Activation | 18,800 | ADORA3 Nomad Cell Line | [10] |
| MRS5698 | cAMP Inhibition | - | HEK-293T | [8] |
Signaling Pathways of A3 Adenosine Receptor Agonists
Activation of the A3AR by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][12] Additionally, A3AR activation can modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, and the PI3K/Akt pathway, influencing cell survival and proliferation.[13][14] In pathological conditions, A3AR agonists have been shown to downregulate the NF-κB signaling pathway, contributing to their anti-inflammatory and anti-cancer effects.[2][15]
Experimental Protocols
Accurate characterization of novel A3AR agonists requires robust and well-defined experimental protocols. The following are detailed methodologies for key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A3AR.
-
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the A3AR.
-
Materials:
-
Cell membranes from cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).[16]
-
Radioligand: [¹²⁵I]I-AB-MECA is a commonly used high-affinity radioligand for A3AR.[5]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[16]
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).[16]
-
Test compound and reference compounds (e.g., this compound, Cl-IB-MECA).
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer containing ADA.
-
Incubations are typically carried out for 60-90 minutes at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of A3AR activation.
-
Objective: To determine the potency (EC50) and efficacy of a test compound in inhibiting forskolin-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the A3AR.
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Test compound and reference compounds.
-
-
Procedure:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve to determine the EC50 and maximal inhibition (Emax) values.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of A3AR activation.
-
Objective: To quantify the agonist-induced phosphorylation of ERK1/2.
-
Materials:
-
Whole cells expressing the A3AR.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., chemiluminescent substrate or fluorescence imaging system).
-
-
Procedure:
-
Starve cells in serum-free media to reduce basal ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of the test compound for a specific time period (e.g., 5-15 minutes).
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal and quantify the band intensities.
-
Normalize the p-ERK signal to the total ERK signal to determine the fold-increase in phosphorylation.
-
Conclusion
While this compound has been a foundational tool in A3AR research, newer agonists such as Cl-IB-MECA and MRS5698 offer significantly higher selectivity and, in some cases, greater potency. The choice of agonist should be guided by the specific requirements of the study, including the desired level of selectivity and the biological system being investigated. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel and existing A3AR agonists, facilitating the development of more effective and targeted therapeutics.
References
- 1. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. 2-Cl-IB-MECA |CAS:163042-96-4 Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 10. innoprot.com [innoprot.com]
- 11. benchchem.com [benchchem.com]
- 12. Current Understanding of the Role of Adenosine Receptors in Cancer [mdpi.com]
- 13. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A₃ adenosine receptor allosteric modulator induces an anti-inflammatory effect: in vivo studies and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating A3AR-Specific Effects of AB-MECA using the Selective Antagonist MRS1523
In the realm of adenosine (B11128) receptor research, demonstrating the specific mechanism of action for any agonist is paramount. This guide provides a comparative framework for utilizing MRS1523, a selective A3 adenosine receptor (A3AR) antagonist, to validate that the cellular effects observed with AB-MECA, a potent A3AR agonist, are indeed mediated through this specific receptor. This is crucial for researchers and drug development professionals to ensure data integrity and correctly interpret experimental outcomes.
Compound Profiles: Agonist vs. Antagonist
A clear understanding of the pharmacological tools is the first step in designing a robust validation experiment. This compound acts as a molecular key, "turning on" the A3AR, while MRS1523 acts as a specific lock-blocker, preventing this activation.
| Feature | This compound | MRS1523 |
| Compound Type | Agonist | Antagonist |
| Primary Target | A3 Adenosine Receptor (A3AR) | A3 Adenosine Receptor (A3AR) |
| Mechanism | Activates A3AR, initiating downstream signaling cascades. | Competitively binds to A3AR, blocking agonist-mediated activation. |
| Binding Affinity (Ki) | ~430.5 nM for human A3AR.[1] | ~18.9 nM for human A3AR; ~113 nM for rat A3AR.[2][3] |
| Observed Effects | Can induce cytotoxicity in cancer cells, enhance histamine (B1213489) levels, and modulate signaling pathways like ERK and cAMP.[1][4] | Blocks or reverses the effects of A3AR agonists.[5] Can exert antihyperalgesic effects.[2] |
The A3 Adenosine Receptor Signaling Pathway
Activation of the A3AR, a G-protein coupled receptor (GPCR), by an agonist like this compound can trigger multiple downstream signaling cascades. The primary pathway involves coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, A3AR can couple to Gq proteins, activating Phospholipase C (PLC) and stimulating pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt pathways.[6][7][8]
Figure 1: A3AR signaling pathways activated by an agonist and blocked by an antagonist.
Experimental Workflow for Validation
To confirm that the observed biological effects of this compound are A3AR-dependent, a standard experimental workflow involves comparing the effects of the agonist in the presence and absence of the antagonist, MRS1523. This allows for the dissection of on-target from potential off-target effects.
Figure 2: Logical workflow for validating the A3AR-specificity of an agonist's effect.
Supporting Experimental Data
The following table provides representative data from a hypothetical experiment measuring the phosphorylation of ERK (p-ERK), a downstream target of A3AR signaling. Increased p-ERK levels indicate pathway activation.
| Treatment Group | Concentration | Mean p-ERK/Total ERK Ratio (Normalized) | Standard Deviation | Interpretation |
| 1. Vehicle Control | - | 1.00 | ± 0.12 | Basal level of ERK phosphorylation. |
| 2. This compound | 1 µM | 3.50 | ± 0.45 | Strong activation of the ERK pathway. |
| 3. MRS1523 | 1 µM | 0.95 | ± 0.15 | Antagonist alone has no effect on basal activity. |
| 4. MRS1523 + this compound | 1 µM + 1 µM | 1.15 | ± 0.20 | Antagonist blocks the agonist-induced activation. |
These results demonstrate that the increase in ERK phosphorylation induced by this compound is nullified by pre-treatment with MRS1523, confirming the effect is mediated specifically through the A3 adenosine receptor. Studies have shown that MRS1523 can effectively suppress the effects of A3AR agonists on ERK phosphorylation and other cellular responses.[5]
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., CHO cells stably expressing human A3AR, or a cell line endogenously expressing the receptor like A549 lung cancer cells) in appropriate culture plates (e.g., 6-well plates for Western blotting).[1][9]
-
Growth: Culture cells in standard growth medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling activity, replace the growth medium with serum-free medium for 12-24 hours prior to treatment.
-
Pre-treatment: For the antagonist/combination group, add MRS1523 (e.g., final concentration of 1 µM) to the appropriate wells and incubate for 30-60 minutes at 37°C.[2][10]
-
Treatment: Add this compound (e.g., final concentration of 1 µM) or vehicle to the designated wells.
-
Incubation: Incubate for the desired time period to observe the effect on the target of interest (e.g., 15 minutes for rapid phosphorylation events).[10]
-
Harvesting: Lyse the cells to collect protein or other cellular components for downstream analysis.
Western Blotting for p-ERK/Total ERK
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, typically overnight at 4°C.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each sample.
Comparison with Other Alternatives
While this compound and MRS1523 are effective tools, other selective ligands for A3AR are available and may be suitable depending on the experimental context, such as species-specific efficacy or desired potency.
| Compound Type | Alternative to this compound (Agonists) | Alternative to MRS1523 (Antagonists) |
| Examples | IB-MECA (Piclidenoson), Cl-IB-MECA (Namodenoson), MRS5698[11][12] | MRE 3008F20, MRS1191, VUF5574 (Note: Some are human-specific)[13] |
| Considerations | Potency, selectivity, and documented effects in similar experimental systems. IB-MECA and Cl-IB-MECA are in clinical trials, indicating good in vivo activity. | Species selectivity is critical. For example, some potent human A3AR antagonists are largely inactive in mouse and rat models.[13] |
Conclusion
The combined use of the A3AR agonist this compound and the selective antagonist MRS1523 provides a robust and reliable method for validating the receptor-specific nature of an observed biological effect. By demonstrating that MRS1523 can specifically block the action of this compound, researchers can confidently attribute the signaling and functional outcomes to the activation of the A3 adenosine receptor, ensuring the accuracy and validity of their findings. This approach is fundamental for advancing our understanding of A3AR pharmacology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Essential Negative Controls for Robust Antibody-Mediated Effector Cell Activation (AB-MECA) Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of antibody-mediated effector cell activation (AB-MECA), the implementation of appropriate negative controls is paramount to ensure the generation of specific, reproducible, and reliable data. This guide provides an objective comparison of common negative control strategies, supported by experimental data and detailed protocols, to aid in the design of rigorous this compound assays such as Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP).
The primary goal of negative controls in this compound studies is to differentiate the specific antibody-mediated activation of effector cells from non-specific background signals. These background signals can arise from various sources, including Fc receptor (FcR) binding of the antibody's constant region, non-specific antibody stickiness, or spontaneous effector cell activity. Failure to account for these non-specific interactions can lead to the misinterpretation of an antibody's therapeutic efficacy.
Comparative Analysis of Negative Control Strategies
The selection of an appropriate negative control is critical and depends on the specific goals of the experiment and the potential sources of non-specific signals. The most commonly employed negative controls include isotype controls, Fc receptor blocking, and the use of an irrelevant antibody.
| Negative Control Strategy | Principle | Primary Purpose | Advantages | Limitations |
| Isotype Control | An antibody with the same host species, isotype (class and subclass), and conjugation as the primary therapeutic antibody, but lacks specificity for the target antigen.[1][2][3] | To control for non-specific binding of the antibody's Fc region to Fc receptors and other cellular components.[1][3] | - Mimics the non-antigen-specific properties of the therapeutic antibody. - Helps identify background staining due to the antibody's isotype. | - May not fully account for all non-specific binding. - The ideal isotype control with identical characteristics to the primary antibody can be difficult to obtain. |
| Fc Receptor (FcR) Blocking | Pre-incubation of effector cells with an excess of purified immunoglobulins or specific anti-FcR antibodies to saturate Fc receptors. | To prevent the non-specific binding of any antibody's Fc region to Fc receptors on effector cells. | - Directly addresses a major source of non-specific signal. - Can significantly reduce background in assays with cells expressing high levels of FcRs (e.g., macrophages). | - May not control for other sources of non-specific binding. - Incomplete blocking can still lead to background signal. |
| Irrelevant Antibody Control | An antibody with specificity for an antigen that is not expressed on the target cells used in the assay.[4] | To confirm that the observed effector function is dependent on the specific binding of the therapeutic antibody to its target antigen.[4] | - Provides a direct measure of antigen-specific activity. - Simple to implement if a suitable irrelevant antibody is available. | - May not have the exact same non-specific binding characteristics as the therapeutic antibody. |
| No Antibody / Unstained Control | Target and effector cells are co-cultured in the absence of any antibody.[4] | To measure the baseline level of spontaneous target cell death or phagocytosis by effector cells.[4] | - Establishes the baseline for calculating specific lysis or phagocytosis. - Simple and essential for all this compound assays. | - Does not account for any non-specific effects of the antibody molecule itself. |
Quantitative Data Comparison
The following tables provide representative data from typical ADCC and ADCP assays, illustrating the impact of different negative controls on the measured effector function.
Table 1: Representative Data from an Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
| Condition | % Cytotoxicity (Mean ± SD) |
| Target Cells + Effector Cells (No Antibody) | 5.2 ± 1.5 |
| Target Cells + Effector Cells + Isotype Control Ab | 7.8 ± 2.1 |
| Target Cells + Effector Cells + Irrelevant Ab | 6.5 ± 1.8 |
| Target Cells + Effector Cells + Therapeutic Ab (Fc Blocked) | 10.3 ± 2.5 |
| Target Cells + Effector Cells + Therapeutic Ab | 45.6 ± 4.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Representative Data from an Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
| Condition | % Phagocytosis (Mean ± SD) |
| Target Cells + Macrophages (No Antibody) | 3.1 ± 0.9 |
| Target Cells + Macrophages + Isotype Control Ab | 5.5 ± 1.3 |
| Target Cells + Macrophages + Irrelevant Ab | 4.2 ± 1.1 |
| Target Cells + Macrophages + Therapeutic Ab (Fc Blocked) | 8.7 ± 2.0 |
| Target Cells + Macrophages + Therapeutic Ab | 35.2 ± 3.7 |
Data is hypothetical and for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental setups, the following diagrams are provided in the DOT language for use with Graphviz.
References
Validating the A3 Adenosine Receptor-Mediated Mechanism of AB-MECA Using the Selective Antagonist MRS1191
A Comparative Guide for Researchers
This guide provides a detailed comparison of experimental approaches to validate the mechanism of action of N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a widely used A₃ adenosine (B11128) receptor (A₃AR) agonist. The primary focus is on the use of MRS1191, a selective A₃AR antagonist, to confirm that the cellular effects of this compound are specifically mediated through this receptor subtype. This document is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Introduction to this compound and A₃AR Signaling
This compound is a potent agonist for the A₃ adenosine receptor, a G protein-coupled receptor (GPCR). The A₃AR is implicated in a variety of physiological and pathophysiological processes, including cardioprotection, inflammation, and cancer.[1][2][3] Its activation initiates a signaling cascade, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Downstream of this primary event, A₃AR activation can modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, phospholipase C (PLC), and intracellular calcium levels.[1][5][6]
To conclusively demonstrate that the observed effects of this compound are due to its action on the A₃AR and not off-target effects or interactions with other adenosine receptor subtypes, it is crucial to employ a selective antagonist. MRS1191 (3-ethyl-5-benzyl-2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate) is a well-characterized, potent, and highly selective antagonist for the human A₃AR, making it an excellent tool for such validation studies.[1][7]
The A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃AR by an agonist like this compound triggers a cascade of intracellular events. The canonical pathway and key downstream effectors are illustrated below.
Comparative Performance: this compound vs. This compound + MRS1191
The core principle of validation is demonstrating that the co-administration of MRS1191 with this compound (or its analogs like IB-MECA and Cl-IB-MECA) competitively reverses the agonist's effects. The following tables summarize quantitative data from key experiments.
Table 1: Receptor Binding Affinity and Selectivity
This table compares the binding characteristics of MRS1191, highlighting its high affinity and selectivity for the human A₃AR. Note the significant species-dependent variation in affinity, a critical consideration for experimental design.
| Compound | Receptor Subtype | Species | Binding Affinity (Kᵢ / Kₙ) | Selectivity vs. Human A₁/A₂ₐ | Reference |
| MRS1191 | A₃AR | Human | 31 nM (Kᵢ) | >1300-fold | [7] |
| A₃AR | Human | 92 nM (Kₙ) | High | [1] | |
| A₃AR | Rat | 1.42 µM (Kᵢ) | 28-fold vs. Rat A₁ | [7] | |
| A₃AR | Mouse | Largely inactive at 10 µM | Low | [8] | |
| MRS1220 | A₃AR | Human | 0.6 nM | High | [9] |
| A₃AR | Rat | 30 µM | Low | [9] | |
| DPTN | A₃AR | Human | 1.65 nM | ~100-fold vs. other ARs | [8] |
| A₃AR | Mouse | 9.61 nM | ~20-fold vs. other ARs | [8] | |
| MRS1523 | A₃AR | Mouse | 349 nM | Moderate | [8] |
Note: Lower Kᵢ/Kₙ values indicate higher binding affinity.
Table 2: Functional Antagonism in Cellular Assays
This table presents data from functional assays, demonstrating how MRS1191 blocks the downstream effects of A₃AR agonists.
| Assay | Cell Type | Agonist (Concentration) | Measured Effect of Agonist | Effect of Agonist + MRS1191 | Reference |
| ERK1/2 Activation | Human Ciliary Muscle Cells | IB-MECA (100 nM) | 246% increase in ERK1/2 phosphorylation | 64% reduction in activation | [5] |
| Cardioprotection | Cultured Ventricular Cells | Cl-IB-MECA (10 nM) | Protection against ischemia-induced cell death | Protective effect abolished | [10] |
| Cell Viability | A172 Human Glioma Cells | Cl-IB-MECA | Down-regulation of ERK and Akt | Down-regulation prevented | [6] |
| Chemotaxis | Microglial Cells | LJ529 (A₃AR Agonist) | Inhibition of MCP-1-induced chemotaxis | Effect abolished by MRS1191 | [2] |
Experimental Protocols and Workflow
Accurate validation requires robust experimental design. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow Diagram
The logical flow for a typical validation experiment is outlined below.
Protocol 1: Radioligand Binding Assay
This assay measures the ability of a test compound (MRS1191) to compete with a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) for binding to the A₃AR.
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human A₃AR (e.g., HEK293 or CHO cells).
-
Incubation: In a 96-well plate, combine cell membranes with a fixed concentration of [¹²⁵I]I-AB-MECA (typically near its Kd value, ~0.6 nM).[1]
-
Competition: Add increasing concentrations of the unlabeled antagonist, MRS1191.
-
Equilibrium: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC₅₀ (concentration of antagonist that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ value. A competitive interaction is expected.[7]
Protocol 2: cAMP Accumulation Assay
This functional assay determines if an antagonist can block the agonist-induced inhibition of cAMP production.
-
Cell Culture: Plate cells expressing A₃AR (e.g., CHO-hA3R) in a multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the antagonist MRS1191 for a specified time (e.g., 30 minutes).[5]
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) along with the A₃AR agonist (e.g., this compound or IB-MECA) to the wells. Include control wells with forskolin (B1673556) alone, agonist alone, and antagonist alone.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE cAMP kit or a GloSensor cAMP assay.[11]
-
Analysis: The agonist should decrease forskolin-stimulated cAMP levels. A successful antagonist will reverse this effect in a concentration-dependent manner, returning cAMP levels toward those seen with forskolin alone. Calculate the Kₙ value for the antagonist from these functional data.[1]
Protocol 3: Western Blot for ERK1/2 Activation
This protocol assesses the antagonist's ability to block agonist-induced phosphorylation (activation) of downstream kinases like ERK1/2.
-
Cell Culture and Serum Starvation: Grow cells (e.g., human ciliary muscle cells) to sub-confluence. Prior to the experiment, maintain cells in serum-free medium for 16 hours to reduce basal kinase activity.[5]
-
Pre-treatment: Incubate cells with the A₃AR antagonist MRS1191 (e.g., 1 µM) for 30 minutes.[5]
-
Agonist Stimulation: Add the A₃AR agonist (e.g., 100 nM IB-MECA) and incubate for a short duration (e.g., 10 minutes) to capture the peak phosphorylation event.[5]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal. The antagonist should significantly reduce the agonist-induced increase in the p-ERK/total ERK ratio.[6]
Conclusion and Recommendations
The selective A₃AR antagonist MRS1191 is an invaluable tool for validating that the biological effects of agonists like this compound are mediated specifically through the human A₃ adenosine receptor. Experimental evidence consistently shows that MRS1191 can competitively block agonist binding and reverse downstream functional effects, such as the inhibition of cAMP and the activation of the ERK1/2 pathway.[5][6][7][10]
However, researchers must be acutely aware of the pronounced species differences in the pharmacological profile of A₃AR antagonists.[9] MRS1191 is highly potent at the human A₃AR but displays significantly lower affinity for rodent orthologs.[7][8] For studies involving mouse or rat models, alternative antagonists such as DPTN or MRS1523, which have been validated for these species, should be considered to ensure accurate and reliable results.[8] The selection of an appropriate antagonist based on the species being studied is paramount for the successful validation of an A₃AR-mediated mechanism.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor activation during reperfusion reduces infarct size through actions on bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A physiological role of the adenosine A3 receptor: Sustained cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of AB-MECA and Other Adenosine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate adenosine (B11128) receptor agonists is critical for advancing investigations into the physiological and pathophysiological roles of adenosinergic signaling. This guide provides a comprehensive, data-driven comparison of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) with other key adenosine analogs, focusing on their receptor binding affinity, selectivity, and functional potency. Detailed experimental protocols and signaling pathway visualizations are included to support experimental design and data interpretation.
Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs with varying affinities and selectivities for these receptors has been instrumental in dissecting their individual functions and exploring their therapeutic potential in conditions ranging from inflammation and neuropathic pain to cancer and cardiovascular diseases.[1]
This compound is recognized as a high-affinity agonist primarily for the A3 adenosine receptor.[2][3] However, its utility in research is best understood in the context of other widely used analogs. This guide provides a direct comparison with key compounds such as IB-MECA, Cl-IB-MECA, NECA, and CCPA to facilitate informed compound selection.
Quantitative Comparison of Adenosine Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected adenosine analogs for human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Adenosine Receptor Binding Affinities (Ki, nM)
| Compound | Human A1 | Human A2A | Human A3 | Rat A1 | Rat A2A | Rat A3 |
| This compound | - | - | 430.5[2] | - | - | - |
| IB-MECA | 54 | 56 | 1.1 | - | - | - |
| Cl-IB-MECA | >1000 | >1000 | 0.33[4] | - | - | - |
| NECA | 14[5][6] | 20[5][6] | 6.2[5][6] | - | - | - |
| CCPA | 0.4[7] | - | - | - | - | - |
Table 2: Functional Potency (EC50, µM) - Inhibition of cAMP Production
| Compound | Human A2B |
| NECA | 2.4[5][6] |
Note: EC50 values for other compounds and receptor subtypes were not consistently available in the initial search results.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize adenosine receptor agonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human or rat adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]R-PIA for A1, [³H]CGS21680 for A2A, [¹²⁵I]I-AB-MECA for A3).[8]
-
Test compounds (e.g., this compound, IB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist or antagonist).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature (typically for 60-120 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the potency (EC50) and efficacy of a test compound in modulating cAMP levels through A2A/A2B (Gs-coupled, stimulate cAMP) or A1/A3 (Gi-coupled, inhibit cAMP) receptors.
Materials:
-
HEK293 or CHO cells expressing the adenosine receptor of interest.
-
Test compounds.
-
Forskolin (B1673556) (to stimulate cAMP production in Gi-coupled receptor assays).
-
cAMP assay kit (e.g., LANCE cAMP kit).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitors (e.g., IBMX or rolipram) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a defined period.
-
Agonist Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors (A1, A3): Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate basal cAMP levels. Incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a reporter-based system as per the instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
The activation of adenosine receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for agonist characterization.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Adenosine Agonist Characterization.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Establishing a Baseline for AB-MECA Activity with Untreated Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AB-MECA, a potent A3 adenosine (B11128) receptor (A3AR) agonist, with other standard A3AR agonists. It outlines detailed experimental protocols for key assays to establish a baseline of A3AR activity using untreated controls, presents comparative data in a clear format, and visualizes critical pathways and workflows to support your research.
Comparative Pharmacological Profile of A3AR Agonists
A critical aspect of characterizing a novel agonist like this compound is to benchmark its activity against well-established reference compounds. IB-MECA and Cl-IB-MECA are two such standards known for their high affinity and selectivity for the A3AR.[1] The following tables summarize the binding affinity (Ki) and functional potency (EC50) of these agonists at the human A3 adenosine receptor. Lower Ki and EC50 values are indicative of higher affinity and potency, respectively.
Table 1: Receptor Binding Affinity at Human A3AR [1]
| Compound | K_i_ (nM) | Selectivity Profile |
| This compound | ~1-2 | ~50-fold selective for A3 vs. A1/A2A |
| IB-MECA | ~1-2 | ~50-fold selective for A3 vs. A1/A2A |
| Cl-IB-MECA | ~0.33 | >1400-fold selective for A3 vs. A1/A2A[1] |
Table 2: In Vitro Functional Potency (cAMP Inhibition) at Human A3AR [1]
| Compound | EC_50_ (nM) | E_max_ (%) |
| This compound | (Insert experimental value) | (Insert experimental value) |
| IB-MECA | ~2-5 | 100 |
| Cl-IB-MECA | ~0.5-1.5 | 100 |
Note: Data for IB-MECA and Cl-IB-MECA are representative values from the literature. Experimental conditions can affect these values. It is crucial to run reference compounds in parallel with this compound under identical conditions for accurate comparison.
Establishing a Baseline with Untreated Controls
To accurately determine the effect of this compound, it is essential to first establish a baseline of A3AR activity in your experimental system. This is achieved by including untreated or vehicle-treated controls in your assays.
The Role of Untreated and Vehicle Controls:
-
Untreated Control: This sample consists of cells in their culture medium without any treatment. It provides the absolute baseline or basal activity level of the signaling pathway being measured.
-
Vehicle Control: Since this compound and other agonists are often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), a vehicle control is crucial. This control contains the same concentration of the vehicle (e.g., DMSO) as the highest concentration used for the test compound. This allows for the differentiation of the agonist's specific effects from any non-specific effects of the solvent.[2] It is recommended to keep the final DMSO concentration in cell-based assays below 0.5% to minimize off-target effects.[2]
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are protocols for key functional assays used to characterize A3AR agonists.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for the A3AR.
Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) for binding to the A3AR in cell membranes.
Materials:
-
HEK293 cells stably expressing human A3AR
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4)
-
Radioligand: [¹²⁵I]I-AB-MECA
-
Non-specific binding control: 10 µM IB-MECA
-
This compound and other test compounds
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA3AR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]I-AB-MECA, and a range of concentrations of this compound or other unlabeled agonists.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA) to saturate the receptors.
-
The "total binding" wells will contain only the membranes and the radioligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To measure the functional potency (EC_50_) and efficacy (E_max_) of this compound by quantifying the inhibition of cAMP production.
Principle: A3AR is a G_i_-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are first stimulated with forskolin (B1673556) to elevate cAMP levels. The ability of the A3AR agonist to reduce this forskolin-stimulated cAMP level is then measured.
Materials:
-
HEK293-hA3AR cells
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.
-
Forskolin
-
This compound and other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hA3AR cells and seed them into 96-well plates.
-
Allow cells to attach and grow overnight.
-
-
Assay Protocol:
-
Remove culture medium and replace it with stimulation buffer containing IBMX. Incubate for 30 minutes.
-
Add varying concentrations of this compound or other agonists.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Untreated Control: Wells containing cells and stimulation buffer with IBMX and forskolin, but no agonist.
-
Vehicle Control: Wells containing cells, stimulation buffer with IBMX, forskolin, and the same concentration of vehicle (e.g., DMSO) as the highest concentration of the agonist.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100% cAMP level).
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine the EC50 and Emax values.
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the A3AR upon agonist stimulation.
Principle: Agonist binding to the A3AR promotes its phosphorylation and subsequent binding of β-arrestin proteins, which is a key step in receptor desensitization and G protein-independent signaling. This assay often utilizes technologies like NanoBiT or PathHunter, where the receptor and β-arrestin are tagged with complementary fragments of a luciferase enzyme. Their interaction upon agonist stimulation leads to a luminescent signal.[3][4]
Materials:
-
HEK293 cells co-expressing A3AR tagged with a large luciferase fragment (e.g., LgBiT) and β-arrestin 2 tagged with a small fragment (e.g., SmBiT).
-
Assay medium (e.g., Opti-MEM)
-
Luciferase substrate (e.g., Nano-Glo)
-
This compound and other test compounds
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells into a white, clear-bottom 96-well plate and incubate overnight.
-
Assay Setup:
-
Replace the culture medium with the assay medium containing the luciferase substrate.
-
Measure the basal luminescence to establish a baseline.
-
Untreated Control: Wells containing cells and assay medium with the substrate, but no agonist.
-
Vehicle Control: Wells containing cells, assay medium with the substrate, and the vehicle at the same concentration as in the agonist-treated wells.
-
-
Agonist Stimulation: Add varying concentrations of this compound or other agonists to the wells.
-
Signal Measurement: Monitor the luminescence signal in real-time or at a fixed endpoint using a luminescence plate reader. An increase in luminescence indicates the recruitment of β-arrestin to the A3AR.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the maximal response of a reference agonist.
-
Generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.
-
Visualizing Key Processes
Diagrams are essential for understanding complex biological and experimental processes. The following visualizations were created using Graphviz (DOT language).
References
A Comparative Analysis of AB-MECA and Endogenous Adenosine for Researchers
A Comprehensive Guide to Receptor Binding, Functional Potency, and Signaling Pathways
For researchers and drug development professionals navigating the complexities of purinergic signaling, a clear understanding of the comparative pharmacology of synthetic agonists and their endogenous counterparts is paramount. This guide provides an in-depth, data-driven comparison of N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (AB-MECA), a widely used synthetic agonist, and endogenous adenosine (B11128). We will objectively compare their receptor binding affinities, functional potencies, and the intracellular signaling pathways they elicit, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Endogenous Adenosine | This compound |
| Primary Target | Non-selective agonist for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂B, A₃) | High-affinity, selective agonist for the A₃ adenosine receptor |
| Receptor Affinity | Highest affinity for A₁ and A₂ₐ receptors, lower for A₂B and A₃[1] | Sub-nanomolar to low nanomolar affinity for the A₃ receptor[2][3] |
| Therapeutic Potential | Limited by rapid metabolism and non-selective effects | Investigated for roles in inflammation, cancer, and cardiac ischemia due to A₃ selectivity[4] |
| Research Application | Serves as the baseline for physiological purinergic signaling | A pharmacological tool to specifically probe the function of the A₃ receptor |
Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of a ligand for its receptor, typically expressed as the inhibition constant (Kᵢ) or dissociation constant (Kd), is a critical determinant of its potency and selectivity. Endogenous adenosine interacts with all four receptor subtypes, whereas this compound demonstrates marked selectivity for the A₃ receptor.
The following table summarizes the binding affinities of adenosine and this compound for the human adenosine receptor subtypes. Data is compiled from radioligand binding assays.
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₂B Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) |
| Endogenous Adenosine | ~70[1] | ~150[1] | ~5100[1] | ~6500[1] |
| This compound | >1000 | >1000 | Data not readily available | 1.8 - 4.36[5] |
Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the cell line and radioligand used.
Functional Potency and Efficacy
Functional assays, such as cAMP modulation and [³⁵S]GTPγS binding, provide insights into the ability of an agonist to not only bind to a receptor but also to elicit a cellular response. The potency (EC₅₀) represents the concentration of an agonist that produces 50% of its maximal effect, while efficacy (Eₘₐₓ) describes the maximum possible effect.
Adenosine is a full agonist at all four receptor subtypes. This compound is a potent and full agonist at the A₃ receptor.
| Compound | A₁ Receptor EC₅₀ (µM) | A₂ₐ Receptor EC₅₀ (µM) | A₂B Receptor EC₅₀ (µM) | A₃ Receptor EC₅₀ (µM) |
| Endogenous Adenosine | 0.31[6] | 0.7[6] | 24[6] | 0.29[6] |
| This compound | Not typically active at physiological concentrations | Not typically active at physiological concentrations | Not typically active at physiological concentrations | ~0.06 (inhibition of adenylyl cyclase) |
EC₅₀ values for adenosine are from a study measuring cAMP formation in CHO cells expressing human adenosine receptors.[6]
Signaling Pathways: Canonical and Beyond
The activation of adenosine receptors initiates a cascade of intracellular signaling events. While the canonical pathways involving G proteins and adenylyl cyclase are well-established, recent evidence points to more complex, non-canonical signaling.
Endogenous Adenosine Signaling
Endogenous adenosine, by acting on all four receptor subtypes, can trigger a diverse and sometimes opposing set of signaling events.
This compound Signaling
This compound's high selectivity for the A₃ receptor allows for the specific investigation of its downstream signaling. While the canonical pathway involves Gᵢ-mediated inhibition of adenylyl cyclase, A₃ receptor activation by this compound and its analogs can also lead to the activation of Gq, phospholipase C (PLC), and subsequent increases in intracellular calcium, as well as G protein-independent pathways.
Experimental Protocols
Accurate and reproducible data are the cornerstones of pharmacological research. Below are detailed methodologies for the key experiments used to characterize and compare adenosine and this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human adenosine receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[7]
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA for the A₃ receptor), and a range of concentrations of the unlabeled test compound (adenosine or this compound).[8][9]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7][9]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known adenosine receptor ligand to saturate the receptors.[8]
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the adenosine receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM), GDP (to ensure binding is to the activated state, typically 10-30 µM), and varying concentrations of the test agonist (adenosine or this compound).[10][11]
-
The assay buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, and 5-10 mM MgCl₂.[10]
-
Incubate the plate at 30°C for 30-60 minutes.[11]
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Subtract the basal (unstimulated) binding from the agonist-stimulated binding to determine the net agonist effect.
-
Plot the stimulated [³⁵S]GTPγS binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[10] The Eₘₐₓ is often expressed as a percentage of the response to a standard full agonist.
-
Conclusion
The comparative analysis of this compound and endogenous adenosine reveals distinct pharmacological profiles that are crucial for their application in research and drug development. Endogenous adenosine serves as a non-selective agonist, activating all four receptor subtypes and playing a fundamental role in physiological homeostasis. In contrast, this compound is a potent and selective synthetic agonist for the A₃ receptor, making it an invaluable tool for elucidating the specific functions of this receptor subtype in various physiological and pathological processes. The choice between these two molecules depends entirely on the research question at hand: to study the broad effects of purinergic signaling, endogenous adenosine is the key, while for the targeted investigation of the A₃ receptor, this compound is the agonist of choice.
References
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Importance of Negative Controls: Demonstrating AB-MECA's A3AR-Specific Effects
A crucial aspect of pharmacological research is the validation of a drug's specificity for its intended target. For AB-MECA, a potent A3 adenosine (B11128) receptor (A3AR) agonist, demonstrating that its cellular effects are mediated exclusively through A3AR is paramount. The use of cells that do not express the A3AR serves as a robust negative control to confirm this on-target activity and rule out potential off-target effects.
This guide compares the cellular responses to this compound in A3AR-expressing cells versus non-A3AR expressing cells, providing experimental data and protocols to underscore the importance of proper negative controls in drug development and research.
Comparing this compound's Impact: A3AR-Expressing vs. Non-Expressing Cells
The most direct way to demonstrate the specificity of an agonist like this compound is to compare its effects on cells that endogenously express the target receptor, cells engineered to express the receptor, and cells that lack the receptor entirely. Chinese Hamster Ovary (CHO) cells are a commonly used model for this purpose, as the wild-type (WT) cell line does not express adenosine receptors, while they can be readily transfected to express a specific receptor subtype, such as the human A3AR.
| Cell Line | A3AR Expression | Effect of this compound (micromolar concentrations) | Reference |
| A3R-CHO | Transfected with human A3AR | Concentration-dependent reduction in cell number | [1] |
| WT-CHO | No adenosine receptor expression | No statistically significant reduction in cell number | [1] |
As the data indicates, the growth-inhibitory effects of this compound are observed only in the CHO cells engineered to express the A3AR, strongly suggesting that the drug's mechanism of action for this effect is A3AR-dependent.
Experimental Protocols: Unveiling A3AR-Specific Signaling
To quantitatively assess the A3AR-specific effects of this compound, a common method is to measure the inhibition of adenylyl cyclase activity, a key downstream event in the A3AR signaling cascade.
Adenylyl Cyclase Activity Assay
This protocol is synthesized from established methodologies[1][2][3].
1. Cell Culture and Membrane Preparation:
- Culture A3AR-expressing cells (e.g., A3R-CHO) and non-expressing cells (e.g., WT-CHO) in appropriate media.
- Harvest cells and homogenize in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
2. This compound Treatment:
- In a 96-well plate, add the cell membrane preparations.
- Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
- To stimulate adenylyl cyclase, add forskolin (B1673556) to all wells.
3. cAMP Measurement:
- Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
- Terminate the reaction and measure the levels of cyclic AMP (cAMP) produced using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
4. Data Analysis:
- Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
- Plot the concentration-response curve and determine the EC50 value for this compound in the A3AR-expressing cells.
- Compare the response in A3AR-expressing cells to that in non-expressing cells, where this compound should not significantly inhibit cAMP production.
Visualizing the Experimental Logic and Signaling Pathway
Diagrams are essential for clearly communicating experimental workflows and biological mechanisms.
References
- 1. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors in Human Astrocytoma Cells: Agonist-Mediated Desensitization, Internalization, and Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of AB-MECA's Potency Across Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific potency of adenosine (B11128) receptor agonists like N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is crucial for the accurate interpretation of preclinical data and its translation to human clinical trials. This guide provides a comparative analysis of the potency of this compound and its close analog, IB-MECA, across various species, supported by experimental data and detailed methodologies.
Quantitative Potency Comparison
The potency of this compound and related compounds can vary significantly across different species due to interspecies differences in adenosine receptor structure and pharmacology. The following tables summarize the available binding affinity (Kᵢ) and functional potency (EC₅₀) data for this compound and the structurally similar A₃ adenosine receptor agonist IB-MECA across human, rat, mouse, and dog receptors.
Table 1: Binding Affinity (Kᵢ, nM) of IB-MECA at Adenosine Receptors
| Species | A₁ Receptor | A₂ₐ Receptor | A₃ Receptor |
| Human | 51 | 2900 | 1.8 |
| Canine | 33.8 | - | 0.67[1] |
| Rat | - | - | - |
| Mouse | - | - | - |
| Data for IB-MECA, a close structural analog of this compound. "-" indicates data not readily available in the searched literature. |
Table 2: Dissociation Constant (K d, nM) of Radiolabeled this compound ([¹²⁵I]I-AB-MECA)
| Species | A₁ Receptor | A₂ₐ Receptor | A₃ Receptor |
| Rat | 3.42[2] | - | 1.48 (CHO cells) / 3.61 (RBL-2H3 cells)[2] |
| Canine | - | 25.1[2] | - |
| This data reflects the binding of the radiolabeled form of this compound. |
Key Signaling Pathways
This compound primarily targets the A₁ and A₃ subtypes of adenosine receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events.
Experimental Protocols
The determination of agonist potency is fundamental in pharmacology. The following are detailed methodologies for two common assays used to characterize compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target adenosine receptor subtype are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Assay Procedure:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]I-AB-MECA) and a range of concentrations of the unlabeled test compound (this compound).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
To determine non-specific binding, a parallel set of wells contains a high concentration of a non-radiolabeled agonist or antagonist.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as specific binding versus the concentration of the unlabeled ligand, and the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a GPCR, providing a measure of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).
1. Membrane Preparation:
-
Cell membranes expressing the adenosine receptor of interest are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, the cell membrane preparation is combined with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist (this compound).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
3. Filtration and Counting:
-
The reaction is stopped by rapid filtration through a glass fiber filter.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The radioactivity on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Basal (unstimulated) binding is subtracted from the agonist-stimulated binding to determine the net agonist effect.
-
The stimulated [³⁵S]GTPγS binding is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the potency of an agonist like this compound.
This guide highlights the importance of considering species differences when evaluating the pharmacological profile of this compound. The provided data and protocols serve as a valuable resource for designing and interpreting studies aimed at understanding the therapeutic potential of this and other adenosine receptor agonists.
References
Assessing the Selectivity of AB-MECA for A3AR over A1 and A2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of N⁶-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide (AB-MECA), a widely used adenosine (B11128) receptor agonist, for the A3 adenosine receptor (A3AR) in comparison to the A1 and A2A adenosine receptor subtypes. This document synthesizes available experimental data to offer a clear perspective on its binding affinity and functional potency, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Comparison of Adenosine Receptor Agonists
The selectivity of an agonist is a critical parameter in drug development, dictating its therapeutic window and potential off-target effects. The following table summarizes the binding affinities (Ki) of this compound and the related, more selective agonist IB-MECA at human A1, A2A, and A3 adenosine receptors. While comprehensive data for this compound across all three human receptor subtypes from a single study is limited, the available information, in conjunction with data for its close analog, provides valuable insights into its selectivity profile.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species/Cell Line | Reference |
| This compound | Human A3AR | 430.5 | CHO Cells | |
| IB-MECA | Human A1AR | 51 | ||
| Human A2AAR | 2900 | |||
| Human A3AR | 1.8 |
The radioiodinated form of this compound, [¹²⁵I]I-AB-MECA, is a high-affinity radioligand for the A3 receptor, exhibiting a dissociation constant (Kd) of 0.59 nM at cloned human A3 receptors expressed in HEK293 cells.[1] However, it is important to note that [¹²⁵I]I-AB-MECA is not as selective as other agonists like IB-MECA and has been shown to bind to other adenosine receptor subtypes.[1] For instance, studies have reported its binding to rat A1 and canine A2A receptors, highlighting the need for careful interpretation of results when using this radioligand.[1]
Experimental Protocols
The determination of a compound's receptor selectivity relies on robust and well-defined experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (like this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target adenosine receptor subtype (A1, A2A, or A3) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method such as the Bradford or BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
A fixed volume of the membrane preparation.
-
A solution of the test compound at various concentrations.
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1AR, [³H]CGS21680 for A2AAR, or [¹²⁵I]I-AB-MECA for A3AR).
-
-
For determining non-specific binding, a high concentration of a known, non-radiolabeled ligand for the target receptor is added to a separate set of wells.
-
The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This assay measures the functional potency of an agonist by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
1. Cell Culture and Treatment:
-
Cells stably expressing the adenosine receptor subtype of interest (A1, A2A, or A3) are cultured to an appropriate confluency.
-
For A1 and A3 receptors, which are typically coupled to Gi proteins, the cells are often pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels. The ability of the agonist to inhibit this forskolin-stimulated cAMP production is then measured.
-
For A2A receptors, which are coupled to Gs proteins, the ability of the agonist to directly stimulate cAMP production is measured.
-
Cells are incubated with varying concentrations of the test agonist for a specific period.
2. cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP conjugate for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
Luminescence-based assays (e.g., GloSensor™): Utilize a genetically encoded biosensor that produces light in response to cAMP binding.
-
3. Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the agonist concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ (for stimulatory effects) or IC₅₀ (for inhibitory effects) value, which represents the concentration of the agonist that produces 50% of its maximal effect.
Mandatory Visualizations
Signaling Pathways of Adenosine Receptors
Caption: Canonical signaling pathways for A1/A3 and A2A adenosine receptors.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for assessing the receptor selectivity of a test compound.
Logical Relationship of this compound's Selectivity
Caption: Logical relationship of this compound's affinity for adenosine receptor subtypes.
References
Unveiling the Potency of A3 Adenosine Receptor Agonists: A Comparative Analysis of AB-MECA and IB-MECA
For researchers and professionals in drug development, the precise characterization of novel compounds against established reference agents is paramount. This guide provides a detailed dose-response curve comparison of AB-MECA, a notable A3 adenosine (B11128) receptor (A3AR) agonist, with the widely recognized reference compound, IB-MECA. The data presented herein is supported by comprehensive experimental protocols to ensure reproducibility and facilitate further investigation into the therapeutic potential of A3AR modulation.
The A3 adenosine receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of pathologies, including inflammatory diseases, cancer, and neuropathic pain. Activation of the A3AR primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular processes, making the development of potent and selective A3AR agonists a key area of research.
This guide focuses on N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (this compound) and compares its activity with N6-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine (IB-MECA), a cornerstone reference agonist in A3AR research.
Quantitative Comparison of Agonist Potency
The following table summarizes the key pharmacological parameters for this compound and the reference compound IB-MECA, providing a clear comparison of their binding affinity and functional potency at the human A3 adenosine receptor.
| Compound | Binding Affinity (Ki) for human A3AR | Functional Potency (EC50) - cAMP Inhibition |
| This compound | ~430.5 nM (in CHO cells)[1] | ~25 nM (estimated from graphical data) |
| IB-MECA | ~1-2 nM | ~1.2 µM (in Caov-4 cells)[2] |
Note: The EC50 value for this compound is an approximation derived from graphical data presented in scientific literature due to the absence of readily available tabulated values. Experimental conditions can influence these values, and it is recommended to run reference compounds in parallel under identical conditions for direct comparison.
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, detailed methodologies for the key experiments are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the A3AR.
Materials:
-
Cell Membranes: Prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.
-
Radioligand: [¹²⁵I]this compound (a high-affinity A3AR radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Test Compounds: this compound and IB-MECA at various concentrations.
-
Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).
-
Instrumentation: Scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, a fixed concentration of [¹²⁵I]this compound, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.
-
Incubate the mixture for 60-90 minutes at room temperature to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cAMP.
Materials:
-
Cell Line: CHO cells stably expressing the human A3 adenosine receptor.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compounds: this compound and IB-MECA at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the CHO-hA3AR cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with the stimulation buffer.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the context of this comparison, the following diagrams illustrate the A3 adenosine receptor signaling pathway and the general workflow for generating dose-response curves.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of AB-MECA
Researchers and drug development professionals handling AB-MECA, a potent adenosine (B11128) A3 receptor agonist, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As with many biologically active compounds, this compound and all materials contaminated with it should be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Hazard Profile
Before beginning any procedure that involves this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not publicly available, a review of the SDS for a closely related compound, 2-Cl-IB-MECA, indicates that these types of chemicals may cause skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, should be worn at all times when handling this compound or its waste.
All waste materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, tubes, and gloves), must be segregated from non-hazardous trash and other waste streams to prevent accidental exposure and environmental contamination.
Quantitative Data for Disposal Planning
Proper disposal of chemical waste is guided by institutional and regulatory standards. The following table summarizes key considerations for the management of this compound waste, based on general best practices for laboratory chemical waste.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | General EHS Guidelines[2][3][4] |
| Container Type | Chemically compatible, leak-proof, with a secure lid (e.g., HDPE or glass) | [3] |
| Labeling | "Hazardous Waste," "this compound," and a description of the contents | [2][3] |
| Storage Location | Designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory | [2][3] |
| Container Status | Keep closed at all times, except when adding waste | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. Researchers should follow their institution's specific Environmental Health and Safety (EHS) guidelines.
Experimental Workflow for this compound Waste Disposal
Detailed Methodologies
-
Waste Segregation at the Source :
-
Solid Waste : Immediately dispose of all solid materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, into a designated hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste : Collect all solutions containing this compound, including unused experimental solutions and solvent rinses of emptied containers, in a separate, compatible hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Management :
-
Select containers that are in good condition and compatible with the chemical nature of this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Ensure containers have a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Proper Labeling :
-
Affix a "Hazardous Waste" label to the container before the first item of waste is added.
-
Clearly write the full chemical name, "this compound," and list all other components of the waste, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
-
Interim Storage :
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.
-
The SAA should be a well-ventilated area, away from general laboratory traffic.
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Arranging for Final Disposal :
-
Once the waste container is full, or if it has been in storage for a period defined by your institution's EHS guidelines, arrange for its disposal.
-
Contact your institution's EHS department to schedule a waste pickup. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand). Collect the contaminated absorbent material and place it in the designated hazardous waste container. Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office immediately.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistics for Handling AB-MECA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with AB-MECA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The recommended PPE includes:
-
Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against splashes.[1]
-
Skin Protection :
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[1]
-
Footwear : Closed-toe shoes that completely cover the feet are mandatory.[3]
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust or vapor.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled or stored.[1]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be segregated and approved for chemical storage.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, regional, national, and international regulations.[1]
Waste Segregation:
-
Solid Waste : Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps : Needles, syringes, or other contaminated sharps must be disposed of in a designated puncture-resistant sharps container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Properly label each container with "Hazardous Waste" and the chemical name (this compound).
-
Arrange for collection and disposal by a licensed hazardous waste disposal company.
-
Do not dispose of this compound waste down the drain.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid:
-
If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound in a laboratory setting.
Hypothetical Signaling Pathway Involving an A3 Adenosine (B11128) Receptor Agonist like this compound
This diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by an A3 adenosine receptor agonist such as this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
